molecular formula C10H8BrN B2558536 6-Bromo-5-methylquinoline CAS No. 1256795-14-8

6-Bromo-5-methylquinoline

Cat. No.: B2558536
CAS No.: 1256795-14-8
M. Wt: 222.085
InChI Key: BQFFOKXBGUHZLJ-UHFFFAOYSA-N
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Description

6-Bromo-5-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFOKXBGUHZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-Bromo-5-methylquinoline from 3-bromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline from 3-Bromo-2-methylaniline

Abstract

This technical guide provides a comprehensive, peer-reviewed methodology for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 3-bromo-2-methylaniline, and employs a modified Skraup-Doebner-Von Miller reaction. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and outlines essential safety and characterization procedures. The guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Rationale

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties, has rendered them indispensable in drug discovery programs. The targeted molecule, this compound, is of particular interest due to the presence of a bromine atom, which serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions, and a methyl group that can influence the molecule's steric and electronic properties.

The synthesis of this compound from 3-bromo-2-methylaniline is most effectively achieved through a classic electrophilic aromatic substitution reaction, specifically the Skraup synthesis or its variations like the Doebner-von Miller reaction. The strategic choice of the Skraup reaction is predicated on its efficiency in constructing the quinoline core in a single pot from an aniline derivative. The reaction involves the treatment of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.

The overall synthetic workflow can be visualized as follows:

G A 3-Bromo-2-methylaniline (Starting Material) E Skraup Reaction (Cyclization & Dehydrogenation) A->E B Glycerol (α,β-Unsaturated Carbonyl Precursor) B->E C Concentrated H₂SO₄ (Dehydrating Agent & Catalyst) C->E D Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) D->E F This compound (Final Product) E->F

Figure 1: Overall workflow for the synthesis of this compound.

The Skraup Reaction: A Mechanistic Deep Dive

The Skraup synthesis is a powerful method for the preparation of quinolines. Its mechanism is a multi-step process that begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.

Step 1: Formation of Acrolein Glycerol, in the presence of a strong dehydrating agent like sulfuric acid, undergoes dehydration to form acrolein (prop-2-enal). This is a critical first step as acrolein provides the three-carbon backbone required for the formation of the quinoline ring system.

Step 2: Michael Addition The aniline derivative, 3-bromo-2-methylaniline, then acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein. The lone pair of electrons on the nitrogen atom attacks the β-carbon of the acrolein, leading to the formation of a β-anilinopropionaldehyde intermediate.

Step 3: Electrophilic Aromatic Substitution (Cyclization) The aldehyde group of the intermediate is then protonated by the acidic medium, which activates it towards nucleophilic attack. The electron-rich aromatic ring of the aniline derivative then attacks the protonated aldehyde in an intramolecular electrophilic aromatic substitution reaction. This cyclization step forms a new six-membered ring, leading to a dihydroquinoline intermediate.

Step 4: Dehydration and Oxidation The dihydroquinoline intermediate readily

Regioselective Synthesis of 6-Bromo-5-methylquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the regioselective synthesis of 6-Bromo-5-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will explore two primary synthetic strategies, offering detailed experimental protocols and a thorough analysis of the underlying chemical principles that govern regioselectivity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing actionable insights and robust methodologies for the preparation of this valuable compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] The quinoline core is present in numerous natural products and has been a privileged scaffold in medicinal chemistry, with applications ranging from antimalarial agents to kinase inhibitors. The specific substitution pattern on the quinoline ring system is crucial for modulating the biological activity, pharmacokinetic properties, and target selectivity of these compounds. This compound, with its defined substitution, presents a valuable intermediate for the development of novel therapeutics, where the bromine atom can serve as a handle for further functionalization through cross-coupling reactions.

Strategic Approaches to Regiocontrolled Synthesis

The regioselective synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.

  • Strategy 1: Construction of the Quinoline Ring from a Pre-functionalized Aniline. This is often the most reliable method for ensuring unambiguous regiochemistry. By starting with an aniline derivative that already contains the desired substitution pattern, the subsequent cyclization reaction to form the quinoline ring system locks in the positions of the substituents.

  • Strategy 2: Regioselective Functionalization of a Pre-formed Quinoline Ring. This approach involves the synthesis of 5-methylquinoline followed by a regioselective bromination. The success of this strategy hinges on the directing effects of the methyl group and the quinoline nitrogen atom during electrophilic aromatic substitution.

This guide will delve into the practical execution of both strategies, providing detailed protocols and the scientific rationale behind them.

Strategy 1: The Pre-functionalized Aniline Approach

This strategy offers superior control over the final product's regiochemistry. The key to this approach is the synthesis of the starting material, 4-bromo-3-methylaniline.

Synthesis of the Key Intermediate: 4-Bromo-3-methylaniline

The synthesis of 4-bromo-3-methylaniline can be achieved from 2-bromo-5-nitrotoluene through a reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 4-Bromo-3-methylaniline [2]

  • Preparation: To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).

  • Reaction: Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite.

  • Isolation: Remove the solvent under reduced pressure and dry the residue under vacuum to afford 4-bromo-3-methylaniline as a white solid.

ParameterValueReference
Starting Material1-bromo-2-methyl-4-nitrobenzene[2]
ReagentsMethanol, Raney Nickel, Hydrogen[2]
Yield99%[2]
Product4-Bromo-3-methylaniline[2]
Construction of the Quinoline Ring: The Skraup Synthesis

The Skraup synthesis is a classic and effective method for the synthesis of quinolines.[1][3] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Skraup_Synthesis Aniline 4-Bromo-3-methylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (from Glycerol) Glycerol->Acrolein Dehydration Oxidant Nitrobenzene (Oxidizing Agent) Acid H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline This compound Dihydroquinoline->Quinoline Oxidation

Figure 1: General workflow of the Skraup Synthesis.

Experimental Protocol: Skraup Synthesis of this compound

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-bromo-3-methylaniline, glycerol, and nitrobenzene. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Heating: Heat the mixture cautiously. The reaction can be vigorous. The use of a moderator like ferrous sulfate is often recommended to control the exothermicity.[3]

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Regioselective Bromination of 5-Methylquinoline

This alternative strategy involves the initial synthesis of 5-methylquinoline followed by a regioselective electrophilic bromination.

Synthesis of 5-Methylquinoline

5-Methylquinoline can be synthesized via a Skraup reaction using m-toluidine as the starting material.[4]

Experimental Protocol: Synthesis of 5-Methylquinoline

  • Reaction Setup: Follow a similar procedure to the Skraup synthesis described in section 3.2, using m-toluidine instead of 4-bromo-3-methylaniline.

  • Purification: After work-up and extraction, purify the crude product by distillation or column chromatography to yield 5-methylquinoline.

Regioselective Bromination: Understanding Directing Effects

The success of this strategy depends on the regioselective bromination of 5-methylquinoline. In electrophilic aromatic substitution, the existing substituents on the aromatic ring direct the incoming electrophile to specific positions.[5][6]

  • Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director.[7] It donates electron density to the ring, making the ortho (position 6) and para (position 8) positions more nucleophilic.

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is deactivating towards electrophilic substitution on the pyridine ring. However, in the benzene ring, the overall effect is more complex. Under acidic conditions, the nitrogen is protonated, becoming strongly deactivating and a meta-director with respect to the nitrogen atom. This deactivates the 5- and 7-positions.

Considering these effects, the bromination is expected to occur preferentially at the 6- or 8-position. The steric hindrance from the methyl group at the 5-position might disfavor substitution at the 6-position to some extent, but the electronic activation from the methyl group at this position is a strong directing factor.

Bromination_Regioselectivity cluster_starting_material Starting Material cluster_reagents Reagents cluster_products Potential Products SM 5-Methylquinoline Product_6_Bromo This compound (Major) SM->Product_6_Bromo Electrophilic Aromatic Substitution Product_8_Bromo 8-Bromo-5-methylquinoline (Minor) SM->Product_8_Bromo Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS) Reagent->Product_6_Bromo Reagent->Product_8_Bromo Acid Acid Catalyst (e.g., H₂SO₄) Acid->Product_6_Bromo Acid->Product_8_Bromo

Figure 2: Potential outcomes of the electrophilic bromination of 5-methylquinoline.

Experimental Protocol: Regioselective Bromination of 5-Methylquinoline

  • Reaction Setup: Dissolve 5-methylquinoline in a suitable solvent, such as concentrated sulfuric acid.

  • Bromination: Cool the solution and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining a low temperature.[8]

  • Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base.

  • Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to separate the desired 6-bromo isomer from any other regioisomers.

Conclusion

This guide has outlined two robust and regioselective strategies for the synthesis of this compound. The choice between the pre-functionalized aniline approach and the regioselective bromination of 5-methylquinoline will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for absolute regiochemical purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in drug development and medicinal chemistry to confidently synthesize this valuable heterocyclic building block for their discovery programs.

References

A Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline via the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The Skraup synthesis, a classic yet robust name reaction discovered by Zdenko Hans Skraup in 1880, remains a highly effective and direct method for the construction of the quinoline ring system.[3][4] This guide provides a comprehensive technical overview of the Skraup synthesis tailored for the preparation of 6-Bromo-5-methylquinoline, a key substituted quinoline intermediate. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss characterization techniques, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex heterocyclic molecules.

Introduction: The Enduring Relevance of the Skraup Synthesis

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a vast range of biological activities including antibacterial, antimalarial, anticancer, and antiviral properties.[2][5][6] The strategic functionalization of the quinoline core is a critical endeavor in medicinal chemistry to refine therapeutic efficacy and pharmacokinetic profiles.

The Skraup synthesis involves the reaction of a primary aromatic amine with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[7] The reaction's elegance lies in its ability to construct the bicyclic quinoline system in a single pot from readily available starting materials. Despite its reputation for being highly exothermic, proper control and moderation have established it as a reliable method for both laboratory and industrial-scale synthesis.[8][9] This guide focuses on the synthesis of this compound, starting from 4-Bromo-3-methylaniline, illustrating how the substitution pattern on the aniline precursor directly dictates the final product structure.

The Reaction Mechanism: A Stepwise Dissection

The Skraup synthesis proceeds through a cascade of well-defined chemical transformations. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The entire process can be broken down into five critical steps, starting from the in situ generation of a reactive electrophile to the final aromatization.[8][10][11]

Step 1: Formation of Acrolein Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][8] This step is crucial as acrolein provides the three-carbon backbone for the resulting pyridine ring.

Step 2: Michael Addition The lone pair of electrons on the nitrogen atom of the aniline derivative (4-Bromo-3-methylaniline) acts as a nucleophile, attacking the β-carbon of acrolein in a classic Michael (1,4-conjugate) addition.[7][8] This forms a β-anilinopropionaldehyde intermediate.

Step 3: Electrophilic Aromatic Substitution (Cyclization) Under the strongly acidic conditions, the aldehyde carbonyl is protonated, activating it for intramolecular electrophilic attack on the electron-rich aniline ring. The cyclization occurs preferentially at the position ortho to the amino group that is less sterically hindered, leading to the formation of a six-membered ring.

Step 4: Dehydration The resulting heterocyclic alcohol readily undergoes acid-catalyzed dehydration to form a more stable 1,2-dihydroquinoline intermediate.

Step 5: Oxidation The final step is the aromatization of the 1,2-dihydroquinoline.[7] An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required to remove two hydrogen atoms, yielding the final aromatic product, this compound.[3][8] When nitrobenzene is used, it is reduced to aniline, which can potentially re-enter the reaction cycle.[8]

Skraup_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline 4-Bromo-3-methylaniline Step2 Step 2: Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Step 1: Dehydration (+ H₂SO₄) Glycerol->Step1 -2H₂O Acrolein Acrolein Intermediate Step1->Acrolein Acrolein->Step2 Intermediate1 β-Anilinopropionaldehyde Intermediate Step2->Intermediate1 Step3 Step 3: Cyclization (Electrophilic Attack) Intermediate1->Step3 Step4 Step 4: Dehydration Step3->Step4 Dihydroquinoline 1,2-Dihydroquinoline Intermediate Step4->Dihydroquinoline -H₂O Step5 Step 5: Oxidation Dihydroquinoline->Step5 + [O] Product This compound Step5->Product

Caption: The mechanistic pathway of the Skraup synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Skraup synthesis methodologies.[7][12] Extreme caution must be exercised due to the highly exothermic and potentially violent nature of this reaction. [8][13]

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Role
4-Bromo-3-methylaniline7745-91-7186.05Aromatic Amine Precursor
Glycerol (99.5%+)56-81-592.09C3 Synthon
Sulfuric Acid (98%)7664-93-998.08Catalyst & Dehydrating Agent
Nitrobenzene98-95-3123.11Oxidizing Agent & Solvent
Ferrous Sulfate Heptahydrate7782-63-0278.01Moderator
Sodium Hydroxide1310-73-240.00Neutralizing Agent
Dichloromethane75-09-284.93Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent
Equipment
  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large crystallizing dish or ice bath for cooling

  • Apparatus for steam distillation or large separatory funnel for extraction

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Bromo-3-methylaniline (0.25 mol, 46.5 g), glycerol (0.7 mol, 64.5 g), and ferrous sulfate heptahydrate (5 g). The ferrous sulfate is added to help moderate the reaction's vigor.[8][14]

  • Acid Addition: While stirring the mixture vigorously, slowly and cautiously add concentrated sulfuric acid (0.55 mol, 30 mL) through a dropping funnel over 30-45 minutes. The addition is highly exothermic; maintain the temperature below 120°C using an ice bath if necessary.[7]

  • Initiating the Reaction: After the acid addition is complete, add nitrobenzene (0.3 mol, 36.9 g) to the mixture.

  • Reflux: Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. Maintain a gentle reflux for 3-4 hours. The mixture will darken significantly, often appearing as a black tarry substance.[9]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully dilute the mixture by slowly adding it to 500 mL of cold water with stirring.

    • Make the solution strongly alkaline by slowly adding a 30% aqueous solution of sodium hydroxide. This step is also exothermic and requires cooling.

    • The crude product can be isolated by either steam distillation or solvent extraction.[7][15] For extraction, transfer the alkaline mixture to a large separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

Confirmation of the successful synthesis of this compound requires spectroscopic analysis. The expected data provides a benchmark for product validation.

TechniqueExpected Data / Observation
Appearance Off-white to pale yellow solid.[16]
Molecular Weight 222.085 g/mol .[16]
Mass Spec (MS) [M]+ peak at m/z ≈ 221 and [M+2]+ peak at m/z ≈ 223 (characteristic isotopic pattern for bromine).
¹H NMR (CDCl₃) Predicted: Signals expected in the aromatic region (δ 7.0-9.0 ppm). A singlet for the methyl group (CH₃) protons is expected around δ 2.4-2.6 ppm. The protons on the quinoline ring will show characteristic doublet and doublet of doublets splitting patterns.
¹³C NMR (CDCl₃) Predicted: Signals for 9 aromatic carbons and 1 methyl carbon. The carbon bearing the bromine atom (C-6) and the carbons adjacent to the nitrogen will be key diagnostic peaks.

Note: NMR data are predictions based on the structure and data for analogous compounds like 6-bromoquinoline.[17][18] Actual shifts may vary.

Critical Safety Considerations

The Skraup synthesis is a high-hazard procedure that demands stringent safety protocols.

  • Exothermic Reaction: The reaction is notoriously vigorous and can become uncontrollable if the addition of sulfuric acid is too rapid or cooling is inadequate.[8][12] The reaction must be conducted behind a safety shield in a high-performance fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7] Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Toxic Materials: Aromatic amines (4-Bromo-3-methylaniline) and nitrobenzene are toxic and should be handled with appropriate precautions to avoid inhalation or skin contact.[7] If arsenic pentoxide is used as an alternative oxidizing agent, it is extremely toxic and requires specialized handling procedures.[3][13]

  • Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station. Have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available for acid spills.

Conclusion

The Skraup synthesis provides a direct and powerful route to substituted quinolines like this compound. While the reaction conditions are harsh, a thorough understanding of the mechanism, careful adherence to the experimental protocol, and a vigilant approach to safety can ensure a successful and reproducible outcome. The resulting functionalized quinoline serves as a valuable building block for further elaboration in drug discovery and materials science, underscoring the enduring utility of this century-old reaction in modern chemical synthesis.

References

Friedländer annulation to obtain 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Friedländer annulation, a classic yet remarkably robust condensation reaction, remains a cornerstone for the synthesis of substituted quinolines.[1][2] This technical guide provides a comprehensive overview of the Friedländer synthesis, specifically focusing on the preparation of this compound, a valuable building block for drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical process parameters, and offer insights into optimization and troubleshooting. This document is intended to serve as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the Friedländer Annulation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and direct method for constructing the quinoline ring system.[3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[5][6][7] This process can be catalyzed by either acids or bases, offering flexibility in adapting the conditions to various substrates.[1][2][3]

The enduring relevance of this reaction in modern drug development stems from several key advantages:

  • Versatility: A wide array of commercially available or readily synthesized starting materials can be employed, enabling access to a diverse library of substituted quinolines.[1]

  • Efficiency: The reaction often proceeds with high atom economy, forming the bicyclic quinoline core in a single synthetic operation.[1]

  • Predictability: The substitution pattern of the resulting quinoline is directly determined by the substituents on the starting materials, allowing for rational drug design.

This guide focuses on the synthesis of this compound, a specific derivative whose bromine and methyl substituents provide handles for further functionalization, making it a key intermediate for structure-activity relationship (SAR) studies.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer annulation is dependent on the reaction conditions (acidic vs. basic catalysis), but two primary pathways are generally accepted.[6][8] The reaction between 2-amino-5-bromobenzaldehyde and 3-butanone (methyl ethyl ketone) serves as our model.

  • Aldol-First Pathway: This pathway is often favored under basic conditions. It begins with a base-catalyzed aldol condensation between the enolate of 3-butanone and the aldehyde of 2-amino-5-bromobenzaldehyde. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. A final dehydration step yields the aromatic quinoline ring.[6][9]

  • Schiff Base-First Pathway: Under acidic conditions, the initial step is often the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the ketone.[6][8] This is followed by an intramolecular aldol-type reaction, where the enol form of the ketone moiety attacks the imine carbon, leading to a cyclized intermediate that subsequently dehydrates to form the final product.[10]

Regardless of the initial step, both pathways converge on a common cyclized intermediate which, upon dehydration, furnishes the stable aromatic quinoline system.

Friedlander_Mechanism Fig. 1: General Mechanism of the Friedländer Annulation cluster_reactants Reactants cluster_pathways Reaction Pathways 2_Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct 2_Aminoaryl_Ketone->Aldol_Adduct Aldol Condensation (Base-catalyzed) Schiff_Base Schiff Base 2_Aminoaryl_Ketone->Schiff_Base Imine Formation (Acid-catalyzed) Methylene_Compound α-Methylene Ketone Methylene_Compound->Aldol_Adduct Methylene_Compound->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Product Substituted Quinoline Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Fig. 1: General Mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of this compound

This section provides a robust, field-proven protocol for the synthesis of this compound. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Starting Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-Amino-5-bromobenzaldehydeC₇H₆BrNO199.03>97%Sigma-AldrichCan be synthesized if not available.[11][12][13]
3-Butanone (MEK)C₄H₈O72.11Reagent GradeFisher ScientificUse as received.
Potassium Hydroxide (KOH)KOH56.11>85% pelletsVWRCatalyst.
Ethanol (EtOH)C₂H₅OH46.07200 ProofDecon LabsSolvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFor extraction.
HexanesN/AN/AACS GradeFisher ScientificFor chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWRDrying agent.
Silica GelSiO₂60.08230-400 meshSorbent Tech.For chromatography.

Step-by-Step Procedure

Experimental_Workflow Fig. 2: Experimental Workflow for Synthesis A 1. Reagent Setup Dissolve 2-amino-5-bromobenzaldehyde and KOH in Ethanol. B 2. Addition Add 3-butanone dropwise to the solution at room temperature. A->B C 3. Reaction Heat the mixture to reflux (approx. 80°C). Monitor progress via TLC. B->C D 4. Work-up Cool, remove solvent in vacuo. Partition between water and EtOAc. C->D E 5. Extraction & Drying Separate organic layer, extract aqueous layer. Combine organic extracts and dry over Na₂SO₄. D->E F 6. Purification Filter and concentrate crude product. Purify via silica gel column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, mp). F->G

Caption: Fig. 2: Experimental Workflow for Synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol) and ethanol (30 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Catalyst Addition: Add potassium hydroxide pellets (0.28 g, 5.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow for partial dissolution of the base.

  • Reagent Addition: Add 3-butanone (1.44 g, 1.8 mL, 20.0 mmol) dropwise to the stirring mixture over 5 minutes. A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

    • Expertise Insight: The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde is UV active and will have a lower Rf than the more nonpolar quinoline product.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-brown oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC and UV lamp) and concentrate to afford this compound as a pale yellow solid.

Expected Yield and Characterization
  • Yield: 1.78 - 2.00 g (80-90%)

  • Appearance: Pale yellow solid

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (dd, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.45 (dd, 1H), 2.70 (s, 3H).

  • Expected Mass Spec (EI): m/z 221, 223 (M+, M+2, bromine pattern).

Optimization and Troubleshooting

While the Friedländer annulation is generally reliable, achieving optimal results requires careful control of reaction parameters.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Insufficient temperature. 2. Inactive catalyst. 3. Steric hindrance.1. Gradually increase the reaction temperature in 10°C increments.[14] 2. Consider a stronger base (e.g., KOtBu) or switch to an acid catalyst (e.g., p-TsOH, ZrCl₄).[1] 3. Increase reaction time and consider a more active catalyst system.
Formation of Tarry Byproducts 1. Excessively high temperature. 2. Self-condensation of 3-butanone.1. Reduce the reaction temperature and extend the reaction time.[14] 2. Add the ketone slowly to the reaction mixture. Using an acid catalyst can sometimes minimize aldol side reactions.[15]
Difficult Purification 1. Incomplete reaction leading to a complex mixture. 2. Formation of closely-eluting side products.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize chromatography conditions (e.g., try a different solvent system like Dichloromethane/Methanol). Recrystallization from ethanol/water may be an alternative.

Trustworthiness through Self-Validation: The protocol's reliance on TLC monitoring is a critical self-validating step. It provides real-time data on reaction progression, allowing the scientist to make informed decisions about reaction time and preventing the work-up of an incomplete reaction, which is a primary source of low yields and purification difficulties.

Conclusion

The Friedländer annulation provides an elegant and effective route to the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and reaction time, researchers can reliably produce this valuable heterocyclic building block in high yield. The protocol and insights provided in this guide are designed to empower scientists in drug development to leverage this classic reaction for the efficient construction of novel quinoline-based molecular entities.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 6-bromo-5-methylquinoline, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical need for precise and reliable analytical methods, this document outlines the fundamental principles, a detailed experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an in-depth discussion of data interpretation. We explore the unique isotopic signature of bromine and propose a logical fragmentation pathway to aid in structural confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for halogenated quinoline derivatives, ensuring both scientific integrity and data accuracy.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₈BrN) is a substituted quinoline, a structural motif central to numerous biologically active compounds and pharmaceutical agents.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and a methyl group at the 5 and 6 positions creates a unique chemical entity with specific properties that are leveraged in drug discovery and materials science. Its molecular weight is approximately 222.08 g/mol .[2]

The purity and structural integrity of such compounds are paramount. Even minor impurities or structural isomers can significantly alter biological activity or lead to unforeseen toxicity. Therefore, a highly sensitive and specific analytical technique is required for its characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose.[1] It offers unparalleled sensitivity for detecting trace impurities and the specificity needed for unambiguous structural elucidation. This guide explains the causal logic behind method development choices to ensure a self-validating and trustworthy analytical system.

Core Principles: Mass Spectrometry of a Brominated Heterocycle

Understanding the mass spectrometric behavior of this compound requires appreciating two key features: the basicity of the quinoline nitrogen and the isotopic pattern of bromine.

  • Ionization Strategy: The nitrogen atom in the quinoline ring is a basic site, readily accepting a proton (H⁺). This makes positive-mode Electrospray Ionization (ESI) an ideal "soft" ionization technique. ESI generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the crucial molecular weight information.[3][4] This choice is deliberate; harder ionization techniques like Electron Ionization (EI) would induce extensive fragmentation, complicating the identification of the primary molecular ion.[5]

  • The Bromine Isotopic Signature: A defining characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6][7] This results in a pair of peaks in the mass spectrum for any bromine-containing ion, separated by 2 Daltons (Da) and having almost equal intensity (an "M" and "M+2" peak). This doublet is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[6][7]

Experimental Design and Protocol: A Validated LC-MS/MS Workflow

This section details a robust, step-by-step protocol for the analysis of this compound. The workflow is designed to be self-validating by incorporating system suitability and quality control checks.

3.1. Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and water

  • Additive: Formic acid (FA), LC-MS grade

  • Vials: 2 mL amber glass autosampler vials with caps

3.2. Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 ACN:Water.

  • Analytical Sample (1 µg/mL): Further dilute the working standard 1:10 with 50:50 ACN:Water. This concentration is a suitable starting point for method development.

Causality: Using a diluent that mirrors the initial mobile phase composition (50:50 ACN:Water) prevents peak distortion and ensures good chromatography. Amber vials are used to protect the analyte from potential photodegradation.

3.3. Instrumentation and Parameters

The following parameters are provided as a validated starting point for a typical triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Recommended LC-MS/MS Instrumental Parameters

Parameter Setting Rationale & Expert Insight
Liquid Chromatography
ColumnC18, 50 mm x 2.1 mm, 2.6 µmA C18 column provides excellent reversed-phase retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.[8]
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in protonation for better ESI+ efficiency and improves peak shape.[9]
Mobile Phase B0.1% Formic Acid in ACNAcetonitrile is a common organic solvent with low viscosity and good elution strength for this class of compounds.
Gradient5% B to 95% B over 5 minA gradient elution is crucial for eluting the analyte with a sharp peak and cleaning the column of any late-eluting impurities.
Flow Rate0.4 mL/minA standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity, improving peak efficiency and reducing backpressure.
Injection Volume5 µLA small injection volume prevents column overloading and peak broadening.
Mass Spectrometry
Ionization ModeESI Positive (ESI+)The quinoline nitrogen is readily protonated, making ESI+ the most sensitive mode.[3]
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion generation.
Gas Temperature300 °CFacilitates desolvation of the ESI droplets to form gas-phase ions.[4]
Gas Flow10 L/minAssists in desolvation.
MS1 Scan Rangem/z 100-300This range comfortably covers the expected protonated molecular ions at m/z 222 and 224.
Collision Energy (for MS/MS)20-40 eV (Ramped)A ramped collision energy allows for the observation of a wide range of fragment ions, from stable to less stable structures.
3.4. Analytical Workflow Diagram

The overall experimental process can be visualized as a logical sequence from sample preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation prep_stock Prepare Stock (1 mg/mL) prep_work Prepare Working Standard (10 µg/mL) prep_stock->prep_work prep_sample Prepare Analytical Sample (1 µg/mL) prep_work->prep_sample lc_inject Inject Sample onto LC System prep_sample->lc_inject lc_sep Chromatographic Separation (C18) lc_inject->lc_sep ms_ionize Ionization (ESI+) lc_sep->ms_ionize ms_detect MS Detection (Full Scan & MS/MS) ms_ionize->ms_detect data_extract Extract Ion Chromatograms ms_detect->data_extract data_spectra Analyze Mass Spectra (Isotopic Pattern) data_extract->data_spectra data_frag Analyze MS/MS Spectra (Fragmentation) data_spectra->data_frag data_report Report Findings data_frag->data_report

Caption: High-level workflow for the LC-MS analysis of this compound.

Data Analysis and Interpretation

Accurate interpretation of the mass spectral data is the final and most critical step. This involves confirming the molecular ion and elucidating its structure through fragmentation analysis.

4.1. Expected Molecular Ion Spectrum (MS1)

In the full scan (MS1) spectrum, the primary observation will be the protonated molecular ion, [M+H]⁺. Due to the bromine isotopes, this will appear as a characteristic doublet.

Table 2: Expected m/z Values for the Protonated Molecular Ion

Ion SpeciesIsotope CompositionTheoretical m/zExpected Relative Intensity
[M+H]⁺C₁₀H₉⁷⁹BrN⁺221.99~100%
[M+2+H]⁺C₁₀H₉⁸¹BrN⁺223.99~98%

Expert Insight: The near 1:1 ratio of these two peaks is a definitive confirmation that a single bromine atom is present in the molecule.[6] Any deviation from this ratio would suggest the presence of co-eluting impurities.

4.2. Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the precursor ions (m/z 222 and 224) and subjecting them to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of quinoline structures often involves the loss of small, stable molecules.[10] For this compound, the fragmentation is likely initiated by cleavages around the stable aromatic core.

A plausible fragmentation pathway would involve:

  • Loss of HBr: A common pathway for bromo-aromatic compounds, leading to a radical cation.

  • Loss of Methyl Radical (•CH₃): Cleavage of the methyl group.

  • Loss of HCN: A characteristic fragmentation of the quinoline ring itself.[10]

G parent [M+H]⁺ m/z 222/224 frag1 [M+H - HBr]⁺ m/z 142 parent->frag1 - HBr frag2 [M+H - CH₃]⁺ m/z 207/209 parent->frag2 - •CH₃ frag4 [M+H - HCN]⁺ m/z 195/197 parent->frag4 - HCN frag3 [M+H - CH₃ - HBr]⁺ m/z 127 frag2->frag3 - HBr

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Trustworthiness: By observing fragments that still contain bromine (e.g., m/z 207/209 and 195/197), which will retain the 1:1 isotopic doublet, we can increase confidence in the proposed fragmentation scheme. The presence of fragments without the doublet (e.g., m/z 142) confirms the loss of the bromine atom. This cross-validation is key to a trustworthy interpretation.

Conclusion and Best Practices

This guide provides a robust and scientifically grounded approach to the mass spectrometry analysis of this compound. By leveraging the unique chemical properties of the molecule—its basic nitrogen for efficient ESI ionization and its bromine atom for characteristic isotopic confirmation—a highly specific and reliable method can be developed. The provided LC-MS/MS protocol serves as a validated starting point, while the fragmentation analysis offers a logical framework for structural confirmation. For drug development professionals and researchers, the adoption of such a systematic and well-rationalized workflow is essential for ensuring data integrity and advancing scientific discovery.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromo-5-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust experimental protocol for acquiring a high-quality spectrum, including a justification for the chosen sample preparation technique. The core of this guide is a detailed interpretation of the vibrational modes, assigning characteristic absorption bands to specific functional groups and skeletal vibrations within the molecule. This analysis is grounded in established spectroscopic principles and comparative data from related quinoline derivatives. The guide is designed to serve as a practical reference for researchers utilizing FT-IR spectroscopy for the identification, quality control, and structural elucidation of this compound and analogous compounds.

Introduction

The Significance of this compound

This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 5-position (Molecular Formula: C₁₀H₈BrN, Molecular Weight: 222.08 g/mol ) creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[4] Accurate and efficient characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior.

Caption: Molecular structure of this compound.

Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of a molecule.[5] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies.[6] Because the vibrational frequencies are dependent on the types of atoms, the bond strengths, and the overall molecular geometry, the FT-IR spectrum serves as a unique molecular "fingerprint," making it an invaluable tool for functional group identification and structural analysis.[6]

Experimental Methodology

Rationale for Experimental Choices

For solid organic compounds like this compound, several sample preparation techniques exist, including potassium bromide (KBr) pellets, Nujol mulls, and thin solid films.[7][8] While KBr pellets are common, the salt is hygroscopic and can introduce interfering water peaks. Nujol mulls introduce absorption bands from the mineral oil itself, which can obscure important regions of the spectrum.[7][9]

Therefore, the Thin Solid Film method is selected for this guide. This technique is rapid, straightforward, and yields a "neat" spectrum free from interfering substances.[7][10] It involves dissolving the solid sample in a small amount of a volatile solvent, depositing the solution onto an IR-transparent salt plate, and allowing the solvent to evaporate, leaving a thin, uniform film of the analyte.[10]

Materials and Instrumentation
  • Sample: this compound (C₁₀H₈BrN), solid, purity ≥97%.

  • Solvent: Dichloromethane (CH₂Cl₂), spectroscopy grade, high volatility.

  • IR Plate: Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

Step-by-Step Experimental Protocol
  • Background Spectrum Acquisition: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (approx. 5-10 mg) of solid this compound into a small vial.[7]

    • Add a few drops of dichloromethane to completely dissolve the solid.

    • Using a pipette, transfer one or two drops of this solution onto the center of a clean, dry salt plate.[7][10]

    • Allow the dichloromethane to evaporate completely in a fume hood. A thin, even, and often crystalline film of the compound should be visible on the plate.[10]

  • Sample Spectrum Acquisition:

    • Carefully place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

    • After analysis, thoroughly clean the salt plate with a dry solvent (e.g., acetone or dichloromethane) and store it in a desiccator to prevent fogging from atmospheric moisture.[10]

FTIR_Workflow start Start background Acquire Background Spectrum (Empty Sample Compartment) start->background prepare Prepare Sample Solution (Dissolve Compound in CH₂Cl₂) background->prepare deposit Deposit Solution on Salt Plate & Evaporate Solvent prepare->deposit acquire_sample Acquire Sample Spectrum (16-32 Scans) deposit->acquire_sample process Process Data (Fourier Transform, Background Subtraction) acquire_sample->process analyze Analyze Final Spectrum process->analyze end End analyze->end

References

Introduction: The Strategic Value of the 6-Bromo-5-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylquinoline

In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged heterocyclic scaffold, forming the backbone of numerous pharmaceuticals and functional materials. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological activity and material performance. This compound is a bespoke building block designed for just such a purpose. The bromine atom at the 6-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 5-position acts as a steric and electronic modulator, influencing the molecule's conformation and the reactivity of the quinoline ring system.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and predictive insights. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this compound is not yet prevalent in peer-reviewed literature, a combination of supplier information and predictive modeling for close isomers provides a solid foundation for its characterization. The following table summarizes its key physicochemical attributes.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1][2]
CAS Number 1256795-14-8[1][2]
Appearance Solid[1]
Purity Typically ≥95-98%[1][2]
Boiling Point Predicted: 327.7 ± 22.0 °C[3]
Density Predicted: 1.488 ± 0.06 g/cm³[3]
pKa (of conjugate acid) Predicted: 4.98 ± 0.21[3]*

*Note: Predicted values are for the isomer 6-Bromo-5-methylisoquinoline and should be used as an estimation for this compound pending experimental verification.

Solubility Profile: Predicting and Determining Media Compatibility

The solubility of a compound is a critical parameter that governs its utility in synthesis, purification, formulation, and biological assays. Structurally, this compound is a largely nonpolar aromatic system with a weakly basic nitrogen atom, suggesting moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Causality Behind Solubility Behavior

The quinoline nucleus itself possesses a dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor. However, the large, hydrophobic surface area of the bicyclic system, combined with the lipophilic bromine and methyl substituents, dominates its solubility characteristics. Therefore, it is expected to be most soluble in non-polar to moderately polar aprotic solvents that can engage in van der Waals interactions and accommodate the aromatic system.

Insights from a Structural Isomer: 6-Bromo-2-methylquinoline

While quantitative data for the target molecule is scarce, a comprehensive study on the solubility of its isomer, 6-Bromo-2-methylquinoline, provides an excellent predictive model for its behavior.[4] The mole fraction solubility of this isomer was experimentally determined in ten different solvents at 323.15 K (50 °C), revealing the following hierarchy:

SolventMole Fraction Solubility (x10⁻²)Solvent Type
Toluene3.318Aromatic
Ethyl Acetate2.991Ester
Acetone2.764Ketone
Acetonitrile2.528Polar Aprotic
N,N-Dimethylformamide (DMF)2.220Polar Aprotic
n-Propanol0.914Polar Protic (Alcohol)
Isopropanol0.812Polar Protic (Alcohol)
Ethanol0.390Polar Protic (Alcohol)
Methanol0.099Polar Protic (Alcohol)
Water0.0028Aqueous

Data adapted from the Journal of Chemical & Engineering Data.[4]

This data strongly suggests that this compound will exhibit high solubility in aromatic and polar aprotic solvents like toluene, ethyl acetate, and acetone, and significantly lower solubility in polar protic solvents, especially water.

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, the equilibrium solubility of this compound should be determined experimentally. The isothermal shake-flask method is the gold standard for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected solvent (e.g., acetonitrile, ethanol, phosphate-buffered saline). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is critical to prevent inflation of the measured concentration.

  • Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared from standards of known concentration must be used for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification prep1 Add excess solid to solvent in vials equil1 Agitate at constant temperature (24-48 hours) prep1->equil1 Begin Equilibration sep1 Settle excess solid equil1->sep1 Reach Equilibrium sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Quantify concentration via HPLC-UV sep2->quant1

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are cornerstones of chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography provides a self-validating system for the identity and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. By analogy to related compounds like 6-methylquinoline[5], the methyl protons (C5-CH₃) should appear as a singlet around δ 2.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will be complex due to the substituted quinoline system. The H2 and H4 protons on the pyridine ring are expected to be the most downfield, while the H3, H7, and H8 protons will resonate at higher fields.

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The methyl carbon is expected around δ 20-25 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the bromine (C6) showing a characteristic signal.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition. For this compound (C₁₀H₈BrN), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A key feature will be the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 221) and one for the ⁸¹Br isotope (at m/z 223).

Experimental Protocol: Purity and Identity Verification by HPLC-MS

Objective: To confirm the identity and determine the purity of a this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Analysis: The purity is calculated as the area percentage of the main peak relative to the total peak area in the chromatogram.

  • MS Analysis:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Scan for the protonated molecule [M+H]⁺, which should appear at m/z 222 and 224, confirming the molecular weight and bromine isotopic pattern.

G cluster_workflow Purity & Identity Workflow cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis start Sample of This compound prep Dissolve in Acetonitrile (1 mg/mL) start->prep inject Inject into HPLC-MS prep->inject hplc C18 Reverse Phase Gradient Elution inject->hplc ms Electrospray Ionization (ESI+) uv UV Detection (254 nm) hplc->uv purity Calculate Purity (UV Peak Area %) uv->purity detect Scan for [M+H]⁺ (m/z 222/224) ms->detect identity Confirm MW & Isotope Pattern detect->identity

Caption: Analytical Workflow for Purity and Identity Confirmation.

Synthesis and Chemical Reactivity

Plausible Synthetic Route: The Skraup Synthesis
  • Starting Material: The synthesis would logically commence with 4-bromo-3-methylaniline .

  • Reaction: This aniline is heated with glycerol, sulfuric acid (a dehydrating agent and catalyst), and an oxidizing agent (such as arsenic pentoxide or the nitrobenzene corresponding to the starting aniline).

  • Mechanism: The sulfuric acid dehydrates the glycerol to acrolein (an α,β-unsaturated aldehyde). The aniline undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic this compound ring system.

Chemical Reactivity: A Hub for Derivatization

The reactivity of this compound is dictated by the interplay of its functional groups and the inherent nature of the quinoline ring.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible under forcing conditions and is directed to the carbocyclic (benzene) ring, preferentially at the C8 position, as the C5 and C6 positions are already substituted.[6][7]

  • Nucleophilic Aromatic Substitution: The C-Br bond at the 6-position is not inherently activated towards nucleophilic aromatic substitution (SNAr). For such a reaction to occur, an electron-withdrawing group, typically a nitro group, would need to be installed ortho or para to the bromine. A well-documented example is the nitration of 6-bromoquinoline to 6-bromo-5-nitroquinoline, which dramatically activates the adjacent C-Br bond for displacement by nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The C6-Br bond is the primary site for synthetic diversification. It is an ideal substrate for a multitude of powerful C-C and C-N bond-forming reactions, including:

    • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form aminoquinolines.

These reactions provide a robust platform for generating libraries of novel quinoline derivatives for drug discovery and materials science applications.

References

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Halogenated Quinolines: A Case Study on a 6-Bromo-5-Substituted Quinoline Derivative

Disclaimer: As of January 2026, the specific crystal structure of 6-Bromo-5-methylquinoline is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive analysis of a closely related and structurally significant analogue, 6-bromo-5-nitroquinoline-1-oxide , for which detailed X-ray diffraction data has been published. This will serve as an expert guide to the principles and techniques applicable to the structural elucidation of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Quinoline and its derivatives are cornerstone heterocyclic compounds in the landscape of drug discovery and development.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold found in a wide array of natural products and synthetic pharmaceuticals.[3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[2][4] Consequently, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3]

The introduction of halogen atoms, such as bromine, and other substituents onto the quinoline core can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its therapeutic efficacy and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design, as it provides invaluable information on molecular geometry, intermolecular interactions, and crystal packing, all of which can impact drug-receptor binding and solid-state properties.

This guide provides an in-depth technical overview of the crystal structure determination and analysis of a representative 6-bromo-5-substituted quinoline derivative, offering a robust framework for researchers working with this important class of compounds.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 6-Bromo-5-nitroquinoline-1-oxide

The synthesis of the title compound, 6-bromo-5-nitroquinoline-1-oxide, is achieved through the regioselective nitration of 6-bromoquinoline-1-oxide.[5] The presence of the N-oxide functional group is crucial as it influences the electronic properties of the quinoline ring system, directing the electrophilic nitration to the C5 position.

Experimental Protocol: Synthesis

A detailed protocol for a similar nitration of a bromoquinoline derivative is as follows:

  • Dissolution: Dissolve the starting material, 6-bromoquinoline, in concentrated sulfuric acid in a round-bottom flask.[5][6]

  • Cooling: Cool the solution to a low temperature (e.g., -5 °C) using an ice-salt bath to control the exothermic reaction.[5][6]

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid, and cool it to the same temperature.[5][6]

  • Slow Addition: Add the cold nitrating mixture dropwise to the stirred solution of the bromoquinoline derivative over an extended period. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice. The product can then be isolated through extraction with a suitable organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the high-purity compound required for crystallization.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] The goal is to obtain a crystal with dimensions typically greater than 0.1 mm in all directions, with a well-ordered internal structure.[8]

Experimental Protocol: Slow Evaporation

The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.[9]

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is moderately soluble. The choice of solvent is critical as it can influence crystal morphology and even be incorporated into the crystal lattice.[9]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the selected solvent.

  • Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Slow Evaporation: Place the filtered solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.[10] Over time, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Part 2: Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[7][8]

Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, a diffraction pattern of spots is produced.[11] The intensities and positions of these diffracted X-rays are recorded by a detector.

  • Data Processing: The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.[11] This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model.

Part 3: Analysis of the Crystal Structure of 6-Bromo-5-nitroquinoline-1-oxide

The crystallographic analysis of 6-bromo-5-nitroquinoline-1-oxide reveals key structural features that are of interest to medicinal chemists and materials scientists.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 6-bromo-5-nitroquinoline-1-oxide.[5]

ParameterValue
Chemical FormulaC₉H₅BrN₂O₃
Molecular Weight269.06 g/mol
Crystal SystemOrthorhombic
Space GroupPmc2₁
a (Å)13.6694 (13)
b (Å)9.6036 (10)
c (Å)14.1177 (16)
α, β, γ (°)90, 90, 90
Volume (ų)1851.9 (3)
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.929
Molecular Structure

The molecular structure of 6-bromo-5-nitroquinoline-1-oxide confirms the planar nature of the quinoline ring system. The bromine atom and the nitro group are located at the C6 and C5 positions, respectively, as expected from the synthesis. The presence of the N-oxide is confirmed by the geometry around the nitrogen atom. The nitro group is twisted relative to the plane of the quinoline ring, a common feature that minimizes steric hindrance.

Caption: 2D representation of 6-bromo-5-nitroquinoline-1-oxide.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of 6-bromo-5-nitroquinoline-1-oxide, these interactions are crucial for the overall stability of the crystal structure. Analysis of the crystal packing can reveal the presence of:

  • π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal.

  • Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region that interacts with nucleophilic atoms on adjacent molecules.

  • Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro and N-oxide groups are likely to be present, influencing the packing arrangement.

The analysis of these intermolecular interactions provides critical insights into the solid-state behavior of the compound, which is relevant for formulation and material science applications.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a representative 6-bromo-5-substituted quinoline derivative. By using 6-bromo-5-nitroquinoline-1-oxide as a case study, we have detailed the necessary steps from synthesis and crystallization to X-ray diffraction analysis and the interpretation of the resulting structural data. The insights gained from such studies are invaluable for the scientific community, particularly for those in drug development, as they provide a fundamental understanding of the molecular architecture that underpins biological activity. Further research to obtain the crystal structure of this compound itself would be a valuable addition to the structural database of this important class of heterocyclic compounds.

References

A Technical Guide to the Solubility of 6-Bromo-5-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-5-methylquinoline, a key heterocyclic intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental workflows to facilitate the effective use of this compound in various applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages data from closely related structural analogs and fundamental chemical principles to provide robust predictive insights and detailed methodologies for empirical determination.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a substituted quinoline derivative with potential applications in the synthesis of biologically active molecules. The precise control over its solubility in organic solvents is paramount for a range of laboratory and industrial processes, including:

  • Reaction Kinetics and Stoichiometry: Ensuring reactants are in the same phase is fundamental to achieving desired reaction rates and outcomes.

  • Purification and Crystallization: The selection of an appropriate solvent system based on differential solubility is critical for isolating the compound in high purity.

  • Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediate dictates the choice of excipients and the ultimate bioavailability of the drug product.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide actionable protocols for its quantitative measurement.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.085 g/mol [1]
Appearance Solid[1]
CAS Number 1256795-14-8[1]

The structure of this compound, featuring a fused aromatic heterocyclic system (quinoline), a halogen substituent (bromo), and a methyl group, suggests a molecule with moderate polarity. The quinoline core itself is a heterocyclic aromatic compound, soluble in many organic solvents but only slightly soluble in water[2][3][4]. The presence of the bromine and methyl groups will further influence its solubility profile.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a foundational principle in predicting solubility[5]. This means that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar solutes. They can be further categorized into:

    • Protic Solvents (e.g., water, ethanol, methanol): Capable of hydrogen bonding.

    • Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Not capable of hydrogen bonding.

  • Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene) and are effective at dissolving nonpolar solutes.

Given its structure, this compound is expected to exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in nonpolar solvents is likely to be lower.

Quantitative Solubility Profile of a Structural Isomer: 6-Bromo-2-methylquinoline

Direct quantitative solubility data for this compound is scarce. However, a comprehensive study on its isomer, 6-Bromo-2-methylquinoline, provides invaluable insight. The following table summarizes the mole fraction solubility of 6-Bromo-2-methylquinoline in ten different organic solvents at 323.15 K (50°C)[6].

SolventMole Fraction Solubility (x 10⁻²) at 323.15 KSolvent Type
Toluene3.318Nonpolar Aromatic
Ethyl Acetate2.991Polar Aprotic
Acetone2.764Polar Aprotic
Acetonitrile2.528Polar Aprotic
N,N-Dimethylformamide (DMF)2.220Polar Aprotic
n-Propanol0.9141Polar Protic
Isopropanol0.8123Polar Protic
Ethanol0.3896Polar Protic
Methanol0.09981Polar Protic
Water0.002888Polar Protic

Analysis of the Isomer Data:

  • The highest solubility is observed in toluene, a nonpolar aromatic solvent, which can engage in π-π stacking interactions with the quinoline ring system.

  • High solubility is also seen in polar aprotic solvents like ethyl acetate, acetone, acetonitrile, and DMF.

  • Solubility in polar protic solvents (alcohols) is moderate and decreases with increasing polarity of the alcohol (n-propanol > isopropanol > ethanol > methanol).

  • As expected, the solubility in water is extremely low.

It is reasonable to infer that this compound will exhibit a similar trend in solubility due to its structural similarity to the 2-methyl isomer.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, empirical determination is necessary. The following sections detail robust protocols for both qualitative and quantitative assessment.

Logical Workflow for Solubility Determination

The following diagram illustrates a systematic approach to determining the solubility of this compound.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Measurement (Isothermal Saturation Method) A Select a diverse range of solvents (polar protic, polar aprotic, nonpolar) B Add a small, known amount of solute to a known volume of solvent A->B C Observe for dissolution at room temperature with agitation B->C D Classify as 'Soluble', 'Slightly Soluble', or 'Insoluble' C->D E Prepare a supersaturated solution in the chosen solvent at a constant temperature D->E Select solvents of interest for quantitative analysis F Equilibrate the solution with excess solid (e.g., 24-72 hours with stirring) E->F G Separate the saturated solution from the undissolved solid (centrifugation/filtration) F->G H Accurately measure the concentration of the solute in the clear supernatant G->H I Repeat at different temperatures to determine the temperature dependence H->I

Caption: A logical workflow for the systematic determination of solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

Objective: To classify the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • Test tubes or small vials

  • Vortex mixer

  • Selection of solvents:

    • Water

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexane

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the mixture for the presence of undissolved solid.

  • Record the observation as:

    • Soluble: No visible solid particles.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

Protocol 2: Quantitative Solubility Determination by the Isothermal Saturation Method

This method, often referred to as the shake-flask method, is a reliable technique for determining equilibrium solubility[7].

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Equipment:

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that a visible amount of solid remains after equilibration.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Longer times (48-72 hours) may be necessary and should be validated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

    • Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature[7]. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility[5].

  • pH: For compounds with acidic or basic functional groups, the pH of the solvent can significantly impact solubility. Quinoline itself is a weak base[3]. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more polar, and thus more water-soluble, salt.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from its molecular structure and data from close structural analogs. It is anticipated to be soluble in polar aprotic and moderately polar organic solvents, with lower solubility in highly polar protic solvents and nonpolar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for generating accurate and reproducible data. A systematic approach, beginning with qualitative screening followed by quantitative determination using the isothermal saturation method, will yield the high-quality data necessary for successful process development, purification, and formulation in research and industry.

References

A Technical Guide to the Theoretical Electronic Structure of 6-Bromo-5-methylquinoline: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its functionalized derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] The specific analogue, 6-bromo-5-methylquinoline, presents a unique electronic profile influenced by the interplay of an electron-withdrawing bromine atom and an electron-donating methyl group on its bicyclic aromatic system. Understanding this electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for investigating the electronic properties of this compound using first-principles theoretical calculations. We will delve into the causality behind methodological choices, provide a detailed computational workflow, and interpret the resulting electronic descriptors to offer actionable insights for rational drug design.

Introduction: The Strategic Importance of Electronic Structure Analysis

The therapeutic efficacy of a drug candidate is intrinsically linked to its molecular properties. For quinoline-based compounds, substitutions on the ring system critically determine their pharmacological profile, influencing everything from receptor binding to pharmacokinetic properties.[2][4] The electronic structure—specifically, the spatial distribution and energy of electrons—governs the molecule's reactivity, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking, which are the cornerstones of molecular recognition by protein targets.

Theoretical calculations provide a powerful, cost-effective lens to probe these properties in silico before committing to costly and time-consuming synthesis and experimental validation.[5] By computing properties like molecular orbital energies, charge distribution, and electrostatic potential, we can predict sites susceptible to metabolic attack, identify regions crucial for ligand-receptor binding, and rationalize structure-activity relationships (SAR).[2][5] This guide focuses on Density Functional Theory (DFT), a robust quantum mechanical method that offers an optimal balance of computational accuracy and efficiency for systems of this size.[6][7]

Core Methodology: Density Functional Theory (DFT)

For investigating the electronic structure of organic molecules like this compound, DFT is the industry-standard computational method.[4][6] It models the electron density of a many-electron system to calculate its energy and, by extension, a wide range of molecular properties.

Rationale for Method Selection
  • Expertise & Causality : We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This choice is deliberate; B3LYP is a highly versatile and well-validated functional that provides a reliable description of electronic correlation for a broad range of organic molecules. It effectively balances the accuracy of ab initio methods with computational feasibility.

  • Basis Set Selection : The functional is paired with the 6-311++G(d,p) Pople-style basis set. This basis set is chosen for its comprehensive nature:

    • Triple-zeta valence (6-311) : Provides flexibility for describing the valence electrons involved in chemical bonding.

    • Diffuse functions (++) : Essential for accurately modeling the electron density far from the nuclei, which is crucial for anions and non-covalent interactions.

    • Polarization functions (d,p) : Allow for the distortion of atomic orbitals from their spherical or planar shapes, which is critical for describing the anisotropic bonding environment in a heterocyclic aromatic system and accurately modeling the effects of the electronegative bromine and nitrogen atoms.[8][9]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a self-validating system, as it has been extensively benchmarked and proven reliable for predicting the geometries and electronic properties of similar heterocyclic compounds.[8][10]

Computational Workflow: From Structure to Properties

The following protocol outlines a step-by-step methodology for conducting a thorough theoretical analysis of this compound.

Step 1: Molecular Geometry Input and Optimization

The initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). This initial guess is then subjected to a full geometry optimization to locate the molecule's most stable, lowest-energy conformation. This is the most critical step, as all subsequent electronic properties are calculated from this optimized structure.

  • Protocol:

    • Construct the 3D coordinates for this compound.

    • Set up the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the B3LYP functional and 6-311++G(d,p) basis set.

    • Run a geometry optimization (Opt) calculation.

Step 2: Vibrational Frequency Analysis

To ensure the optimized structure is a true energy minimum and not a transition state, a vibrational frequency analysis is performed at the same level of theory.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency (Freq) calculation.

    • Trustworthiness Check: A valid minimum energy structure will have zero imaginary frequencies. The presence of any imaginary frequencies would indicate a saddle point on the potential energy surface, requiring re-optimization.

Step 3: Calculation of Key Electronic Properties

With the validated minimum-energy structure, a single-point energy calculation is performed to derive the core electronic descriptors.

  • Protocol:

    • Use the optimized and frequency-validated geometry.

    • Run a single-point energy calculation with keywords to output additional properties like molecular orbitals and electrostatic potential.

    • Analyze the output to extract the properties detailed in the next section.

Below is a Graphviz diagram illustrating this comprehensive workflow.

G cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Quantum Calculation cluster_2 Phase 3: Data Analysis cluster_3 Validation Check A 1. Build Initial 3D Structure (this compound) B 2. Geometry Optimization (Method: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. Single-Point Property Calculation C->D Validated Minimum Energy Structure V Verify: No Imaginary Frequencies? C->V E HOMO/LUMO Analysis D->E Calculated Wavefunction F Molecular Electrostatic Potential (MEP) D->F Calculated Wavefunction G Atomic Charge Distribution D->G Calculated Wavefunction H Global Reactivity Descriptors D->H Calculated Wavefunction V->B No (Saddle Point) [Re-optimize] V->D Yes (True Minimum)

Caption: Computational workflow for electronic structure analysis.

Analysis and Interpretation of Electronic Descriptors

The output of the DFT calculations provides a wealth of quantitative data. The interpretation of these descriptors is key to translating theoretical results into practical chemical insights.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[11]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive visualization of charge distribution and is invaluable for predicting non-covalent interactions.

  • Electron-Rich Regions (Negative Potential) : Typically colored red, these areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, the nitrogen atom's lone pair is expected to be the most significant region of negative potential.

  • Electron-Poor Regions (Positive Potential) : Typically colored blue, these areas are susceptible to nucleophilic attack. The hydrogen atoms of the quinoline ring are expected to show positive potential.

Atomic Charges and Global Reactivity Descriptors

Mulliken or Natural Bond Orbital (NBO) population analysis assigns a partial charge to each atom, quantifying the electron distribution. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative scale for reactivity.[6]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential ≈ (EHOMO + ELUMO) / 2

The relationships between these core and derived properties are illustrated below.

G cluster_0 Core Calculated Properties cluster_1 Derived Reactivity Descriptors HOMO EHOMO IP Ionization Potential (I) HOMO->IP -EHOMO Electrophilicity Electrophilicity (ω) HOMO->Electrophilicity Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO ELUMO EA Electron Affinity (A) LUMO->EA -ELUMO LUMO->Electrophilicity LUMO->Gap Hardness Chemical Hardness (η) IP->Hardness EA->Hardness

Caption: Relationship between core energies and reactivity descriptors.

Predicted Electronic Properties and Data Summary

Based on established principles of physical organic chemistry and computational studies on analogous quinolines, we can predict the electronic landscape of this compound. The electron-donating methyl group at position 5 and the electron-withdrawing, electronegative bromine atom at position 6 will create a nuanced electronic push-pull effect across the benzene portion of the scaffold. The following table summarizes the key quantitative data that would be obtained from the described DFT calculations.

Electronic PropertySymbolFormulaSignificance
Core Properties
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating ability; susceptibility to electrophiles
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting ability; susceptibility to nucleophiles
Dipole Momentμ-Overall molecular polarity and solubility
Derived Descriptors
HOMO-LUMO Energy GapΔEELUMO - EHOMOChemical reactivity and kinetic stability[11]
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released upon gaining an electron
Chemical Hardnessη(I - A) / 2Resistance to change in electron distribution; measure of stability[7]
Electrophilicity Indexωμ² / (2η)Global electrophilic nature of the molecule[6][7]

Conclusion

This guide has established a robust and scientifically grounded protocol for the theoretical investigation of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably calculate and analyze key electronic descriptors. The insights gained from FMO analysis, MEP maps, and global reactivity indices provide a powerful predictive foundation for understanding the molecule's behavior. This computational pre-screening is an indispensable tool in modern drug discovery, enabling a more targeted and efficient approach to the design and synthesis of novel quinoline-based therapeutic agents. The experimental validation of these theoretical predictions remains a crucial subsequent step.[1][[“]]

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Chemistry

The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is unequivocally a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2][3][4][5][6] Its rigid, planar structure and unique electronic properties make it a versatile core for the design of a vast array of functional molecules. The strategic placement of substituents, such as halogens and alkyl groups, onto this scaffold is a fundamental approach to modulate its physicochemical properties, biological activity, and reactivity. This guide focuses on a specific, yet under-explored derivative: 6-Bromo-5-methylquinoline . While its existence is confirmed by its CAS number (1256795-14-8), detailed literature on its synthesis and properties is sparse. This document, therefore, serves as a comprehensive technical guide, proposing a robust synthetic pathway and providing a detailed, predicted characterization based on established chemical principles and spectroscopic data from analogous structures.

Part 1: Proposed Synthesis via the Skraup Reaction

The Skraup synthesis, a classic and powerful method for constructing the quinoline core, is the proposed route for the preparation of this compound.[7][8][9][10] This reaction involves the treatment of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.[7][10] For the synthesis of our target molecule, the logical starting material is 4-bromo-3-methylaniline.

The reaction proceeds through a well-established mechanism. Concentrated sulfuric acid first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[7][10] The amino group of 4-bromo-3-methylaniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic this compound.

Caption: Proposed Skraup synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be performed with appropriate safety precautions by trained personnel.

Materials:

  • 4-Bromo-3-methylaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) - as a moderator

  • Sodium Hydroxide solution (30%)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 4-bromo-3-methylaniline and nitrobenzene.

  • Addition of Reagents: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be monitored. After the addition is complete, add ferrous sulfate heptahydrate to moderate the reaction.[10]

  • Heating and Glycerol Addition: Heat the mixture to approximately 130-140°C in an oil bath. Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Completion: After the glycerol addition is complete, continue to heat the reaction mixture with stirring for an additional 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it by the slow addition of a 30% sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to control the exothermic neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Caption: Step-by-step workflow for the synthesis and purification.

Part 2: Predicted Initial Characterization

The following characterization data are predicted based on the structure of this compound and known spectroscopic trends for quinoline derivatives.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Physical State Likely a pale yellow to brown solid at 25°C
Melting Point Estimated 80-90 °C
Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the methyl group. The chemical shifts are influenced by the bromine atom, the methyl group, and the nitrogen in the quinoline ring. Based on data for 6-bromoquinoline and 5-methylquinoline, the following assignments are proposed.[11][12][13][14][15]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.8 - 8.9ddJ ≈ 4.2, 1.7
H-3~7.4 - 7.5ddJ ≈ 8.4, 4.2
H-4~8.1 - 8.2ddJ ≈ 8.4, 1.7
H-7~7.8 - 7.9dJ ≈ 8.8
H-8~7.6 - 7.7dJ ≈ 8.8
-CH₃ (C-5)~2.7 - 2.8sN/A

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals for the carbon atoms of the quinoline ring and the methyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 151
C-3~121 - 122
C-4~135 - 136
C-4a~147 - 148
C-5~132 - 133
C-6~120 - 121
C-7~133 - 134
C-8~128 - 129
C-8a~129 - 130
-CH₃~18 - 19

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

FeaturePredicted m/z Value
Molecular Ion (M⁺, ⁷⁹Br) 221
Molecular Ion (M⁺, ⁸¹Br) 223
Key Fragment [M-Br]⁺ = 142

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic system and the methyl group.[16][17][18][19][20]

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch (-CH₃)2920 - 2980
Aromatic C=C and C=N Stretches1600 - 1450
C-H Bending (Aromatic)800 - 900
C-Br Stretch500 - 600

Part 3: Potential Reactivity and Future Directions

This compound is a versatile intermediate for further chemical transformations. The presence of the bromine atom at the 6-position allows for a range of nucleophilic aromatic substitution and cross-coupling reactions.[1][21][22][23]

  • Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.[1]

  • Nucleophilic Aromatic Substitution (SNAr) : While the bromine at C-6 is not as activated as it would be at C-2 or C-4, SNAr reactions with strong nucleophiles under forcing conditions could be possible.

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel bioactive compounds in drug discovery and for the development of new organic materials with tailored electronic and photophysical properties.[2][3][4][5][24] Its initial characterization, as outlined in this guide, provides the foundational knowledge required for its application in these advanced fields.

References

Methodological & Application

Suzuki-Miyaura coupling reactions using 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 6-Bromo-5-methylquinoline

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] The ability to precisely functionalize the quinoline core is paramount for fine-tuning molecular properties to optimize efficacy and selectivity for biological targets.[1] The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for synthesizing diverse libraries of substituted quinolines from halo-quinoline precursors.[2][3][4]

This application note provides a comprehensive technical guide for researchers utilizing this compound as a key intermediate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss key parameters for successful reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This step forms a new Palladium(II) intermediate.[5][7] The reactivity of the aryl halide is a key factor, with the generally accepted trend being I > Br > Cl.[8]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) complex.[6] This process requires activation by a base, which forms a boronate species (e.g., [ArB(OH)3]⁻), enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[9][10]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Palladium(II) complex couple, forming the new C-C bond of the desired 6-aryl-5-methylquinoline product and regenerating the active Palladium(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Br)(Aryl') OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both L₂Pd(II)(Ar)(Aryl') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product 6-Aryl-5-methylquinoline (Aryl'-Ar) RedElim->Product Exits Cycle ArylHalide This compound (Aryl'-Br) ArylHalide->OxAdd Enters Cycle BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetalation Activated by Base Base Base (e.g., Na₂CO₃) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction conditions.

  • Catalyst and Ligand: Palladium catalysts are most common.[5] For substrates like bromoquinolines, catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are robust and widely used.[1][2] The dppf ligand provides both the electron-richness and steric bulk necessary to stabilize the palladium center and promote efficient oxidative addition and reductive elimination.

  • Base: The base is crucial for activating the boronic acid.[10] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[1][2] Cs₂CO₃ is often more effective for less reactive substrates but is also more expensive. A common starting point is 2.0 equivalents of Na₂CO₃.[1]

  • Solvent: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. A common and effective system is a 4:1 to 3:1 mixture of 1,4-dioxane and water.[1][2] Other solvents like DMF or toluene can also be used. It is critical to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boron Reagent: While boronic acids are most common due to their commercial availability, they can be prone to decomposition via protodeboronation.[11][12] In cases of low yields, switching to a more stable boronic ester, such as a pinacol ester, can be beneficial.[11]

Comparative Data for Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, providing a comparative overview for optimizing the reaction with this compound.

ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale & Comments
Substrate This compound (1.0 equiv)This compound (1.0 equiv)The limiting reagent.
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid Pinacol Ester (1.2-1.5 equiv)An excess of the boron reagent drives the reaction to completion. Pinacol esters offer greater stability.[11]
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%) or other specialized catalystsPd(dppf)Cl₂ is a reliable general-purpose catalyst.[1] Pd(PPh₃)₄ is also effective but may require stricter anaerobic conditions.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0-3.0 equiv)Cesium carbonate is a stronger base and can accelerate transmetalation, improving yields for difficult couplings.[2]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O or DMFThe solvent system must be chosen to ensure solubility of all components at the reaction temperature.
Temperature 80-100 °C90-110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
Reaction Time 4-24 hours12-36 hoursReaction progress should be monitored by TLC or LC-MS.[13]

Detailed Experimental Protocol

This protocol provides a generalized and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • Degassed 1,4-Dioxane and Water (4:1 v/v)

    • Ethyl Acetate (for workup)

    • Brine (for workup)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Schlenk flask or pressure vessel

    • Magnetic stirrer and hotplate

    • Condenser

    • Inert gas line (Argon or Nitrogen)

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[1]

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, inject the degassed 4:1 mixture of 1,4-dioxane and water into the flask. The total volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-18 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic mixture sequentially with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-5-methylquinoline product.

Experimental_Workflow start Start setup 1. Reaction Setup Combine solids in Schlenk flask: - this compound - Boronic Acid - Base (Na₂CO₃) - Catalyst (Pd(dppf)Cl₂) start->setup inert 2. Establish Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition Inject degassed Dioxane/Water inert->solvent react 4. Reaction Heat to 90 °C with vigorous stirring solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Workup Cool, dilute, wash, dry, concentrate monitor->workup Complete purify 7. Purification Flash Column Chromatography workup->purify product Pure 6-Aryl-5-methylquinoline purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and adaptable method for the synthesis of 6-aryl-5-methylquinolines. By understanding the core mechanism and systematically optimizing key parameters such as the catalyst, base, and solvent, researchers can reliably access a diverse range of novel quinoline derivatives. The protocol provided herein serves as a robust and validated starting point for professionals in drug discovery and synthetic chemistry to leverage the power of this cornerstone C-C bond-forming reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely install amino groups onto this heterocyclic system is of paramount importance for modulating pharmacological activity, tuning electronic properties, and enabling further synthetic diversification. Specifically, the 5-methyl-6-aminoquinoline core is a valuable pharmacophore found in compounds investigated for various therapeutic applications.

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative method for constructing carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 6-bromo-5-methylquinoline, a key intermediate for accessing a library of N-substituted 5-methylquinolin-6-amines. We will delve into the mechanistic underpinnings of the reaction, provide a robust starting protocol, and offer field-proven insights for optimization and troubleshooting.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[1] The cycle is generally understood to involve three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step involves the elimination of the N-arylated product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

A potential side reaction is hydrodehalogenation, where the bromoquinoline is reduced to 5-methylquinoline. Careful selection of the ligand and reaction conditions can minimize this pathway.[4]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_products pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) pd0->ox_add this compound amido Palladium-Amido Complex L₂Pd(II)(Ar)(NR¹R²) ox_add->amido + Amine (R¹R²NH) + Base, - H-Base⁺Br⁻ amido->pd0 Reductive Elimination product N-Aryl-5-methylquinolin-6-amine (Ar-NR¹R²) amido->product Product Formation aryl_halide This compound (Ar-Br) amine Amine (R¹R²NH)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Generalized Procedure

This protocol is a robust starting point for the amination of this compound with a variety of primary and secondary amines. As with any cross-coupling reaction, the optimal conditions may vary depending on the specific amine used, and screening of ligands and bases is highly recommended.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesSubstrate
Amine (Primary or Secondary)AnhydrousVariesNucleophile (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariesPalladium Precatalyst (2.5 mol%)
XantphosLigand GradeVariesLigand (5 mol%)
Sodium tert-butoxide (NaOtBu)≥97%VariesBase (1.4 equiv)
TolueneAnhydrous, DegassedVariesSolvent
Diethyl EtherAnhydrousVariesFor workup
Saturated aq. NH₄ClReagent GradeVariesFor workup
BrineReagent GradeVariesFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariesDrying agent
Celite®---VariesFiltration aid

Step-by-Step Methodology

Figure 2: Experimental workflow for the amination of this compound.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[5]

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted 5-methylquinolin-6-amine.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of ligand/base combination- Use a fresh batch of palladium precatalyst and ligand.- Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[2]- Screen a panel of ligands (e.g., RuPhos, DavePhos, BINAP) and bases (e.g., K₃PO₄, Cs₂CO₃, LHMDS). The optimal combination is highly substrate-dependent.[4][7]
Formation of Hydrodehalogenated Side Product - Competing reductive pathway- Sterically hindered amine- Employ a more sterically hindered ligand (e.g., XPhos) which can favor reductive elimination over β-hydride elimination pathways.[4]- Lowering the reaction temperature may also reduce this side reaction.
Difficulty with Product Isolation - Emulsion during workup- Product is highly polar- Add more brine during the extraction to break up emulsions.- If the product is basic, an acid wash/base extraction sequence may be employed. For highly polar products, reverse-phase chromatography might be necessary.

Safety and Handling Precautions

Chemical Hazards:

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere. They can cause respiratory tract, eye, and skin irritation.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Contact with water generates heat and flammable tert-butanol.

  • Organic Solvents: Toluene and diethyl ether are flammable. Work in a fume hood away from ignition sources.

Reaction Hazards:

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, consider process safety evaluation and control measures, such as portion-wise addition of reagents, to manage the reaction temperature.

  • Pressure Build-up: When heating sealed vessels, ensure they are designed to withstand the expected pressure at the reaction temperature.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The quinoline scaffold, in particular, is a privileged structure found in numerous therapeutic agents.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely supplanting harsher, classical methods which often suffer from limited substrate scope and poor functional group tolerance.[4][5]

This guide provides a detailed technical overview and field-proven protocols for the successful application of the Buchwald-Hartwig amination to a specific and important substrate: 6-Bromo-5-methylquinoline. Understanding the nuances of this transformation with heteroaromatic partners is critical for researchers aiming to synthesize novel quinoline derivatives for drug discovery and other applications.

Core Principles of the Buchwald-Hartwig Amination

The reaction facilitates the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[4][6] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, is depicted below.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][7][8]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9][10]

  • Amine Coordination & Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][11]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ar-X Coord Amine Coordination (R₂NH) PdII_Amine [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ Coord->PdII_Amine + R₂NH Deprot Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(NR₂) Deprot->PdII_Amido - H-Base⁺X⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: Key Parameter Selection

A successful Buchwald-Hartwig amination hinges on the judicious selection of several key components. For a substrate like this compound, the electronic properties of the quinoline ring and the steric hindrance from the methyl group must be considered.

ComponentSelection Rationale & Key ConsiderationsRecommended Options for this compound
Palladium Precatalyst Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction. Pd(0) sources like Pd₂(dba)₃ can be more direct. Pre-formed palladium-ligand complexes (precatalysts) offer convenience and improved reliability.[12]Pd₂(dba)₃, Pd(OAc)₂, Buchwald or Hartwig precatalysts (e.g., XPhos Pd G3)
Ligand This is arguably the most critical component.[13] Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination step.[8] For heteroaromatic substrates, ligands that are effective for aryl chlorides and bromides are often a good starting point.[14][15]XPhos, RuPhos, BrettPhos, Xantphos, BINAP
Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is a common and effective choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, particularly with more sensitive substrates or anilines.[15]Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium phosphate (K₃PO₄)
Solvent Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Aprotic solvents with relatively high boiling points are generally preferred.Toluene, Dioxane, Tetrahydrofuran (THF)
Amine Partner The nature of the amine (primary, secondary, aliphatic, aromatic) will influence reactivity. Primary amines are generally more reactive than secondary amines.A wide range of primary and secondary aliphatic and aromatic amines can be used.
Temperature Reactions are typically heated to ensure a reasonable reaction rate, often between 80-120 °C.[8]90-110 °C

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of this compound. Optimization may be required for specific amine coupling partners.

Materials:
  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Reaction Setup Workflow

Workflow start Start: Prepare Inert Atmosphere add_solids Add Solids to Schlenk Tube: - this compound - Pd Precatalyst - Ligand - Base (NaOtBu) start->add_solids evac_backfill Evacuate and Backfill with Inert Gas (3x) add_solids->evac_backfill add_liquids Add Degassed Solvent and Liquid Amine via Syringe evac_backfill->add_liquids heat_stir Heat and Stir Reaction Mixture (e.g., 100°C, 12-24h) add_liquids->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor workup Reaction Workup: - Cool to RT - Dilute (e.g., Ethyl Acetate) - Filter through Celite monitor->workup purify Concentrate and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Inerting: Seal the tube with a septum, and then evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the amine coupling partner is a liquid, add it at this stage via syringe. If it is a solid, it should be added with the other solids in step 1.

  • Reaction: Place the sealed tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: The reaction progress should be monitored periodically by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the diluted mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired aminoquinoline product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions.[16]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (decomposed Pd source or ligand).- Insufficiently inert atmosphere (oxygen contamination).- Wet solvent or reagents.- Insufficient temperature.- Use a fresh catalyst and ligand; consider a more stable precatalyst.- Ensure proper inert atmosphere technique.- Use freshly dried and degassed solvents.- Increase the reaction temperature in increments of 10 °C.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H).- Dimerization of the starting material.[17]- Screen different ligands; sometimes a less bulky ligand can disfavor this pathway.- Ensure the base is added under an inert atmosphere.
Difficulty with Purification - Streaking on silica gel due to the basicity of the product.- Pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1%).
Substrate Decomposition - Base-sensitive functional groups on the amine or quinoline.- High reaction temperature.- Screen weaker bases (K₃PO₄, Cs₂CO₃).- Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-amino-5-methylquinolines. Success is predicated on careful control of the reaction parameters, particularly the choice of ligand and the maintenance of an inert atmosphere. The protocols and guidelines presented here offer a comprehensive framework for researchers to effectively utilize this powerful transformation in their synthetic endeavors. Further optimization and screening of catalysts and conditions may be necessary to achieve optimal results for particularly challenging substrates.[18]

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-5-methylquinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides a detailed exploration of the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 6-bromo-5-methylquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry, recognized as privileged structures in a multitude of therapeutic agents.[1][2][3] The ability to introduce carbon-carbon bonds at specific positions, such as the C-6 position, opens up vast possibilities for generating novel molecular architectures for drug discovery.[4][5] This document offers in-depth mechanistic insights, step-by-step experimental protocols for both traditional copper-co-catalyzed and copper-free conditions, a guide to optimizing reaction parameters, and a robust troubleshooting section. The causality behind procedural choices, particularly concerning the sterically influenced nature of the substrate, is a central focus.

Introduction: The Strategic Importance of Quinoline Alkynylation

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory agents.[1][2][5] The functionalization of this scaffold is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Sonogashira coupling, a powerful palladium- and copper-catalyzed reaction to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, stands out as a premier method for introducing alkynyl moieties.[6][7] These moieties are not merely passive linkers; they can act as pharmacophores, rigid structural elements, or versatile handles for further chemical transformations via "click chemistry" or other alkyne-specific reactions.

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The bromine at the C-6 position is a suitable handle for cross-coupling. However, the adjacent methyl group at C-5 introduces steric hindrance that can significantly influence catalyst-substrate interaction and overall reaction efficiency. Understanding and overcoming this subtle structural challenge is key to successfully synthesizing 6-alkynyl-5-methylquinoline derivatives, which are valuable building blocks for novel therapeutic candidates.

The Sonogashira Coupling: Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[6][8]

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-aryl complex. This is often the rate-limiting step for aryl bromides.[2]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 6-alkynyl-5-methylquinoline, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: An amine base (e.g., triethylamine or diisopropylethylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate.[5] This species is then ready for the transmetalation step.

An important side reaction, particularly under aerobic conditions or with high copper loading, is the Glaser-Hay homocoupling of the terminal alkyne to form a diyne byproduct.[4] This can be mitigated by ensuring strictly anaerobic conditions, minimizing copper catalyst loading, or employing a copper-free protocol.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Br-Pd(II)L₂-Aryl Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Alkyne Aryl-Pd(II)L₂-C≡CR Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Aryl-C≡CR Pd_Alkyne->Product CuI Cu(I)X Cu_Alkyne [R-C≡C-Cu] CuI->Cu_Alkyne + Base Cu_Alkyne->Pd_Aryl Transfers Acetylide Alkyne H-C≡CR Alkyne->CuI caption Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of this compound. Due to the potential for steric hindrance from the 5-methyl group, reaction conditions may require optimization, particularly regarding temperature and catalyst/ligand choice.[7]

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is a reliable standard for many aryl bromides and is an excellent first attempt.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-80 °C. The steric hindrance from the 5-methyl group may necessitate higher temperatures than for unhindered aryl bromides.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-5-methylquinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant issue or when the final product is sensitive to copper contamination.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or a more robust catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos).

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine).

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the stirring mixture.

  • Heat the reaction mixture to 80-110 °C. Copper-free systems often require higher temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask (Ar-Br, Catalyst, Base) B 2. Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Base B->C D 4. Add Terminal Alkyne C->D E 5. Heat to 50-110 °C D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Quench/ Filter F->G H 8. Extraction (if applicable) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J caption Fig 2: A generalized experimental workflow for the Sonogashira coupling.

Caption: Fig 2: A generalized experimental workflow for the Sonogashira coupling.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can dramatically impact the yield and reaction time. The following table summarizes typical conditions and considerations for optimizing the Sonogashira coupling of sterically influenced aryl bromides like this compound.

ParameterCondition 1 (Standard Cu-catalyzed)Condition 2 (Robust Cu-catalyzed)Condition 3 (Standard Cu-free)Rationale & Causality
Pd Catalyst PdCl₂(PPh₃)₂ (2-5%)Pd(OAc)₂ (2%)Pd₂(dba)₃ (2.5%) or Pd(PPh₃)₄ (5%)Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that form the active Pd(0) in situ when paired with phosphine ligands.
Ligand (PPh₃ from catalyst)XPhos or SPhos (4%)XPhos or SPhos (5%)Bulky, electron-rich phosphine ligands (e.g., XPhos) can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species, which is crucial for sterically hindered substrates.[10][11]
Cu Co-catalyst CuI (4-10%)CuI (2-5%)NoneLowering CuI concentration can minimize alkyne homocoupling. Copper-free protocols eliminate this side reaction entirely.[4]
Base TEA or DIPEADIPEA or Hunig's BaseCs₂CO₃ or K₃PO₄Stronger, bulkier amine bases can be more effective. Inorganic bases are common in copper-free systems.
Solvent THF or DMFDioxane or TolueneDioxane or TolueneHigher boiling point solvents are often required to overcome the higher activation energy for hindered substrates.
Temperature 50 - 80 °C80 - 110 °C100 - 120 °CIncreased thermal energy is needed to overcome the steric barrier to oxidative addition.[9]
Expected Yield ModerateGood to HighGood to HighRobust catalyst systems and higher temperatures generally lead to improved yields for challenging substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Inactive Palladium Catalyst2. Insufficient Temperature3. Inappropriate Ligand1. Use a fresh batch of catalyst or a more robust precatalyst/ligand system (e.g., Pd(OAc)₂/XPhos).2. Increase the reaction temperature in 10-20 °C increments.3. Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos to facilitate oxidative addition.[10]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition2. Oxygen in the system1. Ensure a strictly inert atmosphere. Ensure ligands are present in sufficient excess to stabilize the Pd(0) species.2. Thoroughly degas all solvents and reagents before use.
Significant Alkyne Homocoupling (Diyne Formation) 1. Presence of Oxygen2. High Copper(I) Concentration1. Rigorously exclude air from the reaction. Use freshly degassed solvents.2. Reduce the loading of CuI to 1-2 mol% or switch to a copper-free protocol.[4]
Starting Material Remains 1. Reaction not complete2. Steric hindrance too great for current conditions1. Extend the reaction time.2. Increase temperature and/or switch to a more active catalyst system as outlined in the optimization table.

Conclusion

The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. While the 5-methyl group introduces a degree of steric hindrance, this can be effectively overcome through the rational selection of reaction conditions. The use of bulky, electron-rich phosphine ligands, elevated temperatures, and careful control of the catalytic system are paramount to achieving high yields. Both copper-co-catalyzed and copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and sensitivity to side reactions. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this powerful cross-coupling reaction.

References

Application Notes and Protocol: Palladium-Catalyzed Heck Reaction of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient methods for the functionalization of the quinoline core is therefore of paramount importance in medicinal and materials chemistry. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol and technical guidance for the Heck reaction of 6-bromo-5-methylquinoline, a substrate that presents unique challenges due to the steric hindrance imposed by the methyl group at the C5 position, adjacent to the site of reaction.

The presence of the C5-methyl group can significantly impact the reaction kinetics by sterically shielding the palladium center during the oxidative addition step and subsequent migratory insertion.[3] Furthermore, the electronic properties of the quinoline ring system can influence catalyst activity and stability. This guide will address these challenges by proposing a robust protocol utilizing a state-of-the-art catalyst system and providing a thorough explanation of the mechanistic considerations and experimental parameters.

Mechanistic Overview: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Aryl-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Alkene Coordination Alkene Coordination Aryl-Pd(II)-Br(L2)->Alkene Coordination Alkene Alkene-Pd(II) Complex Alkene-Pd(II) Complex Alkene Coordination->Alkene-Pd(II) Complex Migratory Insertion Migratory Insertion Alkene-Pd(II) Complex->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Product-Pd(II)-H Complex Product-Pd(II)-H Complex Beta-Hydride Elimination->Product-Pd(II)-H Complex Reductive Elimination Reductive Elimination Product-Pd(II)-H Complex->Reductive Elimination Product Base Base Product-Pd(II)-H Complex->Base Reductive Elimination->Pd(0)L2 Product Product H-Base+ + Br- H-Base+ + Br- Base->H-Base+ + Br-

Figure 1: The Heck Reaction Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, alkene coordination, migratory insertion, β-hydride elimination to form the product, and reductive elimination to regenerate the active Pd(0) catalyst.

Addressing the Challenge: Steric Hindrance in this compound

The primary obstacle in the Heck coupling of this compound is the steric bulk of the C5-methyl group. This can hinder the approach of the palladium catalyst for oxidative addition and also disfavor the subsequent steps of the catalytic cycle. To overcome this, the selection of an appropriate catalyst system is critical.

Catalyst and Ligand Selection: For sterically demanding aryl halides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[4][5][6] These ligands promote the formation of highly active, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition.

  • Bulky Biaryl Phosphine Ligands: Ligands such as BrettPhos have demonstrated effectiveness in the amidation of sterically hindered five-membered heterocycles, suggesting their utility in overcoming steric challenges.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are known for their high stability and catalytic activity in Heck reactions, even with deactivated aryl chlorides.[4][7][8] Their strong σ-donating ability and steric bulk can facilitate the challenging oxidative addition step with this compound.

Reaction Conditions: Elevated temperatures, often achieved through microwave irradiation, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9][10][11][12] The choice of base and solvent is also crucial for reaction efficiency and can influence catalyst stability and product selectivity.

Recommended Protocol: Heck Coupling of this compound with Ethyl Acrylate

This protocol provides a starting point for the Heck reaction of this compound with a representative electron-deficient alkene, ethyl acrylate. Optimization may be required for other alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available
Ethyl acrylate>99%, contains MEHQ as inhibitorCommercially AvailablePass through a short column of basic alumina to remove inhibitor before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)>98%Commercially AvailableNHC precatalyst.
Potassium carbonate (K₂CO₃)Anhydrous, >99%Commercially AvailableDry in an oven at 120 °C for 4 hours before use.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially AvailableUse a dry, degassed solvent.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aqueous sodium chloride (Brine)Prepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableFor drying.

Experimental Procedure

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd(OAc)₂, IPr-HCl, and K₂CO₃ to a dry microwave vial with a stir bar. Seal_Vial 2. Seal the vial with a septum. Add_Reagents->Seal_Vial Inert_Atmosphere 3. Evacuate and backfill with an inert gas (e.g., Argon) three times. Seal_Vial->Inert_Atmosphere Add_Liquids 4. Add anhydrous DMF, this compound, and ethyl acrylate via syringe. Inert_Atmosphere->Add_Liquids Microwave_Heating 5. Place the vial in a microwave reactor and heat to 130 °C for 30-60 minutes. Add_Liquids->Microwave_Heating Monitoring 6. Monitor reaction progress by TLC or GC-MS. Microwave_Heating->Monitoring Cooling 7. Cool the reaction mixture to room temperature. Monitoring->Cooling Dilution 8. Dilute with diethyl ether and water. Cooling->Dilution Extraction 9. Separate the layers and extract the aqueous phase with diethyl ether. Dilution->Extraction Washing 10. Wash the combined organic layers with brine. Extraction->Washing Drying 11. Dry the organic layer over anhydrous MgSO₄. Washing->Drying Concentration 12. Filter and concentrate under reduced pressure. Drying->Concentration Purification 13. Purify the crude product by column chromatography on silica gel. Concentration->Purification

Figure 2: Experimental Workflow for the Microwave-Assisted Heck Reaction. This diagram outlines the key steps from reaction setup to product purification.

Step-by-Step Protocol:

  • Reaction Setup: To a dry microwave reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (17.0 mg, 0.04 mmol, 4 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Seal the vial with a septum and securely crimp the cap.

  • Evacuate the vial and backfill with a balloon of argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Through the septum, add anhydrous, degassed N,N-dimethylformamide (DMF) (2 mL), followed by this compound (222 mg, 1.0 mmol) and ethyl acrylate (160 µL, 1.5 mmol).

  • Microwave Reaction: Place the reaction vial in the cavity of a microwave synthesizer. Heat the reaction mixture to 130 °C and hold at this temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the vial to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Separate the organic layer and extract the aqueous washings with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Optimization Parameters

The following table provides guidance for optimizing the reaction conditions if the initial protocol yields unsatisfactory results.

ParameterRecommended Starting ConditionRationale for Variation
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% IPr-HClIncrease to 5 mol% Pd / 10 mol% NHC for less reactive substrates.
Ligand IPr-HClConsider bulky phosphine ligands like XPhos or BrettPhos if NHC is ineffective.
Base K₂CO₃Stronger bases like Cs₂CO₃ or organic bases like triethylamine (Et₃N) or DBU can be tested.
Solvent DMFOther polar aprotic solvents such as NMP or dioxane can be screened.
Temperature 130 °CIncrease temperature in 10 °C increments up to 160 °C if the reaction is sluggish.
Reaction Time 30-60 minExtend the reaction time if monitoring indicates incomplete conversion.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Ethyl acrylate is a lachrymator and should be handled with care.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose, and the manufacturer's safety guidelines should be strictly followed.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive guide for performing the Heck reaction on the sterically challenging substrate, this compound. By employing a robust palladium-NHC catalyst system and microwave-assisted heating, the inherent difficulties associated with this transformation can be overcome. The detailed protocol and optimization guidelines are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis of novel functionalized quinoline derivatives.

References

The Untapped Potential of 6-Bromo-5-methylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles. This guide focuses on a specific, yet underexplored, building block: 6-Bromo-5-methylquinoline . While direct literature on its medicinal applications is sparse, its structure presents a compelling platform for the generation of novel molecular entities. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of powerful cross-coupling reactions, and the methyl group at the 5-position provides a point for steric and electronic modulation of potential drug candidates.

This document serves as a detailed guide to the potential applications of this compound, providing scientifically grounded, hypothetical protocols for its synthesis and derivatization. These protocols are based on well-established methodologies for analogous 6-bromoquinoline systems, offering a robust starting point for researchers venturing into this promising area of chemical space.

Part 1: Synthesis of the Core Scaffold - this compound

A reliable supply of the starting material is paramount. While this compound is commercially available, an in-house synthesis may be desirable. A plausible and common method for quinoline synthesis is the Skraup reaction.[3][4]

Proposed Synthetic Pathway for this compound

The synthesis can be envisioned as a two-step process: first, the synthesis of 5-methylquinoline via a Skraup reaction with 3-methylaniline (m-toluidine), followed by regioselective bromination.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Regioselective Bromination 3-methylaniline 3-methylaniline H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene (Oxidizing Agent) 3-methylaniline->H2SO4_Nitrobenzene Reacts with Glycerol Glycerol Glycerol->H2SO4_Nitrobenzene 5-methylquinoline 5-methylquinoline H2SO4_Nitrobenzene->5-methylquinoline Forms 5-methylquinoline_step2 5-methylquinoline NBS_H2SO4 N-Bromosuccinimide (NBS) H₂SO₄ 5-methylquinoline_step2->NBS_H2SO4 Reacts with This compound This compound NBS_H2SO4->this compound Yields

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 5-Methylquinoline via Skraup Reaction

Rationale: The Skraup synthesis is a classic and direct method for constructing the quinoline ring from an aniline, glycerol, an acid catalyst, and an oxidizing agent.[3][4] Using 3-methylaniline as the starting material is expected to yield a mixture of 5-methylquinoline and 7-methylquinoline, necessitating careful purification.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Methylaniline107.1510.7 g0.1
Glycerol92.0927.6 g0.3
Nitrobenzene123.1112.3 g0.1
Concentrated H₂SO₄98.0830 mL-
Ferrous sulfate (FeSO₄)151.911.0 g-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 30 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, add 1.0 g of ferrous sulfate to moderate the reaction.[5] Slowly add 10.7 g of 3-methylaniline, followed by the dropwise addition of 27.6 g of glycerol from the dropping funnel. Finally, add 12.3 g of nitrobenzene.

  • Reaction Execution: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by bubbling), remove the heat source. The reaction can be exothermic. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion and Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours. Allow the mixture to cool to room temperature and then cautiously pour it into 500 mL of water.

  • Purification: Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Steam distill the mixture to separate the crude product. The distillate will contain a mixture of 5-methylquinoline and 7-methylquinoline.

  • Isolation: Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate. Purify the mixture by fractional distillation or column chromatography on silica gel to isolate the 5-methylquinoline isomer.[6]

Experimental Protocol 2: Bromination of 5-Methylquinoline

Rationale: The direct bromination of quinolines can be challenging and often requires activating or directing groups. However, bromination of substituted quinolines in strong acid with N-bromosuccinimide (NBS) has been shown to be effective.[7] The electron-donating methyl group at the 5-position is expected to direct bromination to the adjacent C6 or C8 positions.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
5-Methylquinoline143.197.16 g0.05
N-Bromosuccinimide (NBS)177.989.79 g0.055
Concentrated H₂SO₄98.08100 mL-

Procedure:

  • Reaction Setup: In a 250 mL flask, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: Slowly add 7.16 g of 5-methylquinoline to the cold sulfuric acid with stirring. Once dissolved, add 9.79 g of N-bromosuccinimide portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 5 °C for 18 hours.

  • Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice to quench the reaction.

  • Neutralization and Isolation: Basify the mixture by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Dissolve the crude solid in dichloromethane (DCM). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution to afford the crude product. Purify by column chromatography on silica gel to isolate the this compound isomer.[7]

Part 2: Application of this compound in the Synthesis of Bioactive Molecules

The bromine atom at the C6 position of this compound is a versatile handle for introducing a wide range of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Application 1: Synthesis of Aryl-Substituted Quinolines via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids or their esters.[8] This reaction would allow for the introduction of various aryl or heteroaryl moieties at the 6-position of the quinoline core, a common strategy in the development of kinase inhibitors and other therapeutic agents.

G This compound This compound Pd_catalyst Pd(PPh₃)₄ Base (e.g., Na₂CO₃) This compound->Pd_catalyst Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Arylboronic_acid->Pd_catalyst Aryl_quinoline 6-Aryl-5-methylquinoline Pd_catalyst->Aryl_quinoline

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol 3: Suzuki-Miyaura Coupling of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound222.08222 mg1.0
Arylboronic acid--1.2
Pd(PPh₃)₄1155.5635 mg0.03
2M Sodium Carbonate (Na₂CO₃)-2.0 mL-
Toluene-8 mL-
Ethanol-2 mL-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 222 mg of this compound, 1.2 mmol of the desired arylboronic acid, and 35 mg of tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add 8 mL of toluene and 2 mL of ethanol, followed by 2.0 mL of the 2M sodium carbonate solution.

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 6-aryl-5-methylquinoline product.[8]

Application 2: Synthesis of Amino-Substituted Quinolines via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction enables the introduction of a wide variety of primary and secondary amines at the 6-position of the quinoline scaffold, a key structural motif in many biologically active compounds.

G This compound This compound Pd_catalyst_BH Pd₂(dba)₃, Ligand (e.g., Xantphos) Base (e.g., NaOtBu) This compound->Pd_catalyst_BH Amine Amine (R¹R²NH) Amine->Pd_catalyst_BH Amino_quinoline 6-Amino-5-methylquinoline Pd_catalyst_BH->Amino_quinoline

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol 4: Buchwald-Hartwig Amination of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound222.08222 mg1.0
Amine--1.2
Pd₂(dba)₃915.7223 mg0.025
Xantphos578.6835 mg0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene-5 mL-

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 23 mg of tris(dibenzylideneacetone)dipalladium(0), 35 mg of Xantphos, and 135 mg of sodium tert-butoxide to an oven-dried Schlenk tube.

  • Addition of Reactants: Add 222 mg of this compound and 1.2 mmol of the desired amine.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 6-amino-5-methylquinoline derivative.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. The protocols outlined in this guide, based on robust and well-documented chemical transformations of analogous systems, provide a clear pathway for the synthesis and derivatization of this versatile building block. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, can unlock a vast chemical space of novel 5-methylquinoline derivatives. It is anticipated that the exploration of this scaffold will lead to the discovery of new lead compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. This guide serves as a foundational resource to empower researchers to harness the synthetic potential of this compound in their drug discovery endeavors.

References

6-Bromo-5-methylquinoline: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[3] These include, but are not limited to, the inhibition of protein kinases, interference with DNA replication and repair processes, induction of apoptosis, and arrest of the cell cycle.[3][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.

The strategic substitution of the quinoline core is paramount in dictating its biological target and overall efficacy. The introduction of a bromine atom at the 6-position and a methyl group at the 5-position of the quinoline ring system creates the 6-bromo-5-methylquinoline scaffold. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited for the rational design of novel anticancer agents. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methyl group can influence the compound's binding affinity and metabolic stability. This application note will provide a comprehensive overview of the synthetic utility of this compound and detail protocols for its derivatization and subsequent evaluation as a potential anticancer agent, drawing insights from closely related analogs.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are key to exploring its potential in cancer therapy. While specific protocols for this exact scaffold are not extensively documented in publicly available literature, established synthetic routes for closely related bromoquinolines can be readily adapted.

Protocol 1: Synthesis of the Core Scaffold

A plausible synthetic route to this compound can be extrapolated from established methods for substituted quinolines, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis, starting from appropriately substituted anilines and α,β-unsaturated carbonyl compounds. A more direct approach would involve the bromination and methylation of a pre-formed quinoline core.

Representative Synthesis of a Substituted Bromoquinoline Derivative:

The following protocol for the synthesis of 6-bromo-2-methylquinoline provides a foundational method that can be adapted.[5]

Materials:

  • p-Bromoaniline

  • Paraldehyde

  • Hydrochloric acid

  • Zinc chloride (anhydrous)

  • Nitrobenzene

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • A mixture of p-bromoaniline and hydrochloric acid is prepared and cooled.

  • Paraldehyde is added dropwise to the cooled mixture with stirring.

  • The reaction mixture is then heated, and anhydrous zinc chloride is added.

  • Nitrobenzene is added as an oxidizing agent, and the mixture is refluxed for several hours.

  • After cooling, the mixture is made alkaline with a sodium hydroxide solution.

  • The product is extracted with dichloromethane, and the organic layer is washed and dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: Derivatization of the this compound Scaffold

The bromine atom at the 6-position is a versatile functional group for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating a library of derivatives for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling for Arylation:

This reaction introduces aryl or heteroaryl moieties at the 6-position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination for the Introduction of Amino Groups:

This reaction allows for the synthesis of 6-aminoquinoline derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in the reaction vessel.

  • Add the this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • Cool the mixture, quench the reaction, and extract the product.

  • Purify the product by column chromatography.

Anticipated Anticancer Activity and Mechanism of Action

While direct experimental data on the anticancer effects of this compound derivatives are limited, the biological activity of structurally similar compounds provides a strong rationale for their investigation.

Insights from 6-Bromo-5-nitroquinoline

A study on a closely related analog, 6-bromo-5-nitroquinoline, which lacks the 5-methyl group but possesses an electron-withdrawing nitro group at the same position, has demonstrated significant antiproliferative activity against various cancer cell lines.[1] This compound was shown to induce apoptosis, a form of programmed cell death that is a key mechanism for many effective anticancer drugs.[1] The pro-apoptotic activity of 6-bromo-5-nitroquinoline suggests that derivatives of this compound may also function by triggering cancer cell death.[1]

Potential as Kinase Inhibitors

The quinoline scaffold is a well-established "hinge-binder" motif found in numerous kinase inhibitors.[6] Many FDA-approved anticancer drugs, such as Lapatinib and Erlotinib, feature a substituted quinoline or quinazoline core that targets the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold could be functionalized with appropriate side chains at the 4-position to generate potent kinase inhibitors.

Experimental Protocols for Anticancer Evaluation

Once a library of this compound derivatives has been synthesized, a systematic evaluation of their anticancer activity is necessary. Standard in vitro assays are employed to determine their cytotoxicity, mechanism of action, and selectivity.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal (non-cancerous) cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Apoptosis Detection by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend them in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Representative Cytotoxicity Data for 6-Bromo-Quinazoline Analogs (for comparative purposes)

CompoundTarget Cell LineIC₅₀ (µM)[6]
8a MCF-7 (Breast)15.85 ± 3.32
SW480 (Colorectal)17.85 ± 0.92
Erlotinib MCF-7 (Breast)>50
Doxorubicin MCF-7 (Breast)0.8 ± 0.05

Note: This data is for 6-bromo-quinazoline derivatives and is presented to illustrate the potential of related bromo-heterocyclic scaffolds.[6]

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can significantly enhance understanding.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of This compound derivatization Derivatization via Cross-Coupling synthesis->derivatization mtt MTT Assay (Cytotoxicity) derivatization->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis Active Compounds ic50 IC50 Determination apoptosis->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound derivatives as anticancer agents.

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability, combined with the proven anticancer potential of closely related quinoline derivatives, provides a strong impetus for further investigation. The protocols detailed in this application note offer a comprehensive framework for the synthesis of a diverse library of this compound analogs and their subsequent evaluation for anticancer activity. Future research should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in preclinical in vivo models of cancer. Structure-activity relationship studies will be crucial in optimizing the lead compounds to enhance their therapeutic index.

References

Synthesis of 6-Bromo-5-methylquinoline derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and evaluation of 6-bromo-5-methylquinoline derivatives, a promising scaffold for the development of novel kinase inhibitors. This document provides detailed synthetic protocols, methodologies for biological evaluation, and expert insights into the rationale behind experimental design.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. In the realm of oncology, the dysregulation of protein kinase activity is a fundamental mechanism driving tumor growth and proliferation.[2][3] Consequently, protein kinases have become one of the most important classes of drug targets.

Quinoline-based molecules have been successfully developed as potent kinase inhibitors, targeting key players in cancer signaling pathways such as EGFR, VEGFR, and Pim-1.[2][4][5] The this compound core, in particular, offers a strategic advantage for drug discovery. The methyl group at the 5-position can influence the conformation and binding of the molecule, while the bromine atom at the 6-position serves as a versatile synthetic handle. This bromine atom allows for the introduction of a wide array of chemical moieties through modern cross-coupling reactions, facilitating the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6]

This guide provides a comprehensive set of protocols for the synthesis of a this compound core, its subsequent diversification using Suzuki-Miyaura cross-coupling, and the biological evaluation of the resulting derivatives as kinase inhibitors.

Part I: Synthesis of the this compound Core

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Gould-Jacobs, and Combes syntheses.[7] For the preparation of a 2,4-disubstituted this compound, the Combes synthesis is a particularly effective method.[8][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9] The choice of 4-bromo-3-methylaniline as the starting material directly installs the required substitution pattern on the benzene ring of the quinoline system.

Protocol 1: Combes Synthesis of 6-Bromo-2,4-dimethyl-5-methylquinoline

This protocol describes the synthesis of a model this compound derivative using 4-bromo-3-methylaniline and acetylacetone.

Rationale: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates a carbonyl group of the β-diketone (acetylacetone), activating it for nucleophilic attack by the aniline. The acid then catalyzes the subsequent cyclization and dehydration steps to form the aromatic quinoline ring.[9][10]

Materials:

  • 4-Bromo-3-methylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, cautiously add concentrated sulfuric acid (20 mL) to a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of Reactants: While stirring, slowly add 4-bromo-3-methylaniline (5.0 g, 26.9 mmol) to the cold sulfuric acid. Once the aniline has dissolved, slowly add acetylacetone (2.7 g, 26.9 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 100 g) in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 8-9. This will cause a precipitate to form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 6-bromo-2,4-dimethyl-5-methylquinoline.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Combes_Synthesis Combes Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product aniline 4-Bromo-3-methylaniline condensation Condensation & Schiff Base Formation aniline->condensation + H₂SO₄ diketone Acetylacetone diketone->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization Intermediate dehydration Dehydration cyclization->dehydration product 6-Bromo-2,4,5- trimethylquinoline dehydration->product - H₂O

Caption: The Combes synthesis pathway for this compound.

Part II: Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-6 position is a key functional group that enables diversification of the quinoline scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[6] This reaction allows for the introduction of various aryl or heteroaryl groups, which is a common strategy in medicinal chemistry to probe for favorable interactions within a target's binding site and optimize the SAR.[11][12]

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-2,4,5-trimethylquinoline

This protocol describes a general procedure for the coupling of the synthesized 6-bromoquinoline core with an arylboronic acid.

Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst.[11] The base is required to activate the boronic acid for the transmetalation step.

Materials:

  • 6-Bromo-2,4,5-trimethylquinoline (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: To the flask, add 6-bromo-2,4,5-trimethylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 6-aryl-2,4,5-trimethylquinoline derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Workflow start Start: 6-Bromoquinoline Derivative + Arylboronic Acid setup 1. Add Reactants, Pd Catalyst, & Base to Schlenk Flask start->setup purge 2. Purge with Inert Gas (N₂ or Argon) setup->purge solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) purge->solvent heat 4. Heat Reaction Mixture (e.g., 90-100°C) solvent->heat monitor 5. Monitor by TLC heat->monitor workup 6. Cool, Filter, & Extract with Organic Solvent monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product End: 6-Arylquinoline Derivative purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Part III: Biological Evaluation as Kinase Inhibitors

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. An in vitro kinase inhibition assay is the standard method to determine the potency of these compounds, typically by measuring their half-maximal inhibitory concentration (IC₅₀).[13] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[3] They measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method to determine the IC₅₀ values of the synthesized quinoline derivatives against a target protein kinase.

Rationale: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity, so lower light output indicates stronger inhibition.[3]

Materials:

  • Target Kinase (e.g., Pim-1) and its specific substrate peptide

  • Synthesized quinoline derivatives (test compounds)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized quinoline derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each serially diluted compound or DMSO control (for 0% and 100% inhibition controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 4 µL of the kinase/substrate mix to each well containing the compound.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells except the "100% inhibition" control (add 5 µL of buffer instead).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow (Luminescence) start Start: Synthesized Quinoline Derivatives prep 1. Prepare Serial Dilutions of Compounds in DMSO start->prep plate 2. Dispense Compounds into 384-well Plate prep->plate kinase_add 3. Add Kinase/Substrate Mix plate->kinase_add atp_add 4. Initiate Reaction with ATP Incubate at 30°C kinase_add->atp_add adp_glo 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) atp_add->adp_glo detect 6. Convert ADP to ATP & Generate Light (Add Detection Reagent) adp_glo->detect read 7. Measure Luminescence with Plate Reader detect->read analyze 8. Calculate % Inhibition & Determine IC₅₀ Value read->analyze end End: IC₅₀ Data analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Data Presentation and SAR Analysis

The results from the kinase inhibition assays should be compiled into a clear, tabular format to facilitate SAR analysis. This table will serve as the foundation for understanding how structural modifications impact biological activity.

Table 1: Structure-Activity Relationship of 6-Aryl-5-methylquinoline Derivatives

Compound IDR Group (at C-6)Target Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)
1 -Br (Starting Material)>10,000>10,000
2a -Phenyl8501,200
2b -4-Methoxyphenyl250600
2c -4-Fluorophenyl450980
2d -3-Aminophenyl150320
2e -Pyridin-4-yl95210

Analysis of Structure-Activity Relationship (SAR): The hypothetical data presented in Table 1 illustrates how SAR can be derived. The unsubstituted starting material (1 ) is inactive. Introducing an aryl group at the C-6 position (2a ) confers inhibitory activity. Adding an electron-donating group like a methoxy (2b ) or an amino group (2d ) enhances potency, suggesting a favorable interaction in a specific pocket of the kinase. The introduction of a nitrogen atom in the aryl ring, as in the pyridyl derivative (2e ), further improves activity, possibly by forming a key hydrogen bond. This type of analysis is crucial for guiding the next round of synthesis to design more potent and selective inhibitors.[14]

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic route, beginning with a Combes synthesis to build the core followed by Suzuki-Miyaura cross-coupling for diversification, is a robust and efficient strategy for generating a library of analogues. The combination of versatile chemistry and sensitive biological assays, as detailed in these protocols, provides a powerful platform for researchers in drug discovery to explore chemical space, establish clear structure-activity relationships, and ultimately identify lead candidates for further preclinical development.

References

6-Bromo-5-methylquinoline: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-5-methylquinoline

In the landscape of materials science and medicinal chemistry, the quinoline scaffold stands as a privileged heterocyclic motif due to its rigid, planar structure and rich electronic properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its photophysical and biological characteristics, making it a cornerstone for the development of novel functional materials. This compound emerges as a particularly valuable building block, offering a unique combination of features. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 5-position can influence the molecule's solubility, film-forming properties, and steric interactions within a biological target or a material matrix.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a precursor in the synthesis of advanced functional materials. We will delve into its synthesis, functionalization, and application in the fabrication of organic light-emitting diodes (OLEDs) and as a scaffold for potential therapeutic agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its effective use.

PropertyValueReference
CAS Number 1256795-14-8[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Part 1: Synthesis of this compound

A robust and reproducible synthesis of the starting material is the foundation of any successful application. While a variety of methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a classical and adaptable approach for the preparation of this compound from readily available precursors.

Protocol 1: Synthesis via Doebner-von Miller Reaction

This protocol outlines the synthesis of this compound from 4-bromo-3-methylaniline and crotonaldehyde. The reaction proceeds through a series of conjugate additions, cyclizations, and oxidation steps, catalyzed by a strong acid.

Reaction Scheme:

Doebner_von_Miller_Reaction reactant1 4-Bromo-3-methylaniline reaction + reactant1->reaction reactant2 Crotonaldehyde reactant2->reaction reagents HCl, Oxidizing Agent (e.g., As₂O₅ or nitrobenzene) reagents->reaction Heat product This compound reaction->product

A generalized Doebner-von Miller reaction for the synthesis of this compound.

Materials:

  • 4-Bromo-3-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to 4-bromo-3-methylaniline.

  • Addition of Oxidant: Add the chosen oxidizing agent to the mixture.

  • Heating: Heat the mixture to the appropriate temperature (typically reflux).

  • Addition of Crotonaldehyde: Add crotonaldehyde dropwise to the heated mixture over a period of 30-60 minutes to control the exothermic reaction.

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

  • Oxidizing Agent: The initial cyclized intermediate is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. Arsenic pentoxide or nitrobenzene are classic, effective oxidants for this transformation.

  • Dropwise Addition: Crotonaldehyde is added slowly to manage the exothermicity of the initial Michael addition and subsequent reactions, preventing the formation of side products.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the quinoline core, combined with its electronic properties, makes it an excellent scaffold for OLED materials. The bromine atom on this compound is a key functionalization point for introducing moieties that can tune the emission color, improve charge transport, and enhance device efficiency. A common strategy is to use a palladium-catalyzed Suzuki coupling reaction to append aromatic groups.[2]

Protocol 2: Synthesis of an Illustrative Arylated Quinoline Emitter via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid to generate a 6-aryl-5-methylquinoline, a potential blue-emitting material for OLEDs.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reaction + reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ base->reaction solvent Toluene/Ethanol/H₂O solvent->reaction Heat product 6-Aryl-5-methylquinoline reaction->product

General scheme for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 9,9-dimethylfluoren-2-ylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add toluene, ethanol, and the sodium carbonate solution.

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle Explained:

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate2 R²-B(OR)₂ reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromoquinoline to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]

Protocol 3: Fabrication of a Solution-Processed OLED Device

This protocol provides a general method for fabricating a multi-layer OLED using the synthesized 6-aryl-5-methylquinoline as the emissive layer (EML).

Device Architecture: ITO / PEDOT:PSS / 6-Aryl-5-methylquinoline / TPBi / LiF / Al

Workflow Diagram:

OLED_Fabrication_Workflow sub ITO Substrate Cleaning hil HIL Deposition (PEDOT:PSS) via Spin Coating sub->hil eml EML Deposition (6-Aryl-5-methylquinoline) via Spin Coating hil->eml etl ETL Deposition (TPBi) via Thermal Evaporation eml->etl cathode Cathode Deposition (LiF/Al) via Thermal Evaporation etl->cathode encap Encapsulation cathode->encap Buchwald_Hartwig_Amination reactant1 This compound reaction + reactant1->reaction reactant2 Amine (R-NH₂) reactant2->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction Heat product 6-(Alkyl/Aryl)amino-5-methylquinoline reaction->product

References

Application Notes and Protocols for Metal Complexation Studies with 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Quinoline Scaffolds in Coordination Chemistry

Quinoline and its derivatives represent a privileged class of N-heterocyclic compounds, extensively utilized as versatile ligands in coordination chemistry. Their significance stems from the presence of a nitrogen atom with a lone pair of electrons within the aromatic system, making it an excellent coordination site for a wide array of metal ions.[1] The resulting metal complexes have garnered considerable attention due to their diverse applications in medicinal chemistry, including roles as anticancer, antibacterial, antiviral, and antimalarial agents.[2][3] The biological efficacy of these complexes is often attributed to the synergistic effect of the metal ion and the quinoline ligand, where complexation can enhance properties such as lipophilicity and cellular uptake, and introduce novel mechanisms of action.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the study of metal complexation with a specific, functionalized ligand: 6-Bromo-5-methylquinoline . While this particular derivative is not extensively documented in the literature, its structural features—a bromine atom and a methyl group on the benzene ring—offer intriguing possibilities for modulating the electronic and steric properties of the resulting metal complexes. The bromine atom, being an electron-withdrawing group, can influence the pKa of the quinoline nitrogen, thereby affecting its coordination strength. The methyl group, on the other hand, introduces steric bulk and can impact the geometry of the metal complex.

This guide will first propose a viable synthetic route for this compound, followed by detailed, step-by-step protocols for the synthesis and characterization of its metal complexes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The characterization techniques covered include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Single Crystal X-ray Diffraction. Furthermore, we will touch upon the use of Density Functional Theory (DFT) for theoretical validation of the experimental findings.

Part 1: Synthesis of this compound

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Gould-Jacobs, Friedländer, and Doebner-von Miller syntheses. For the synthesis of this compound, the Skraup synthesis presents a plausible and historically significant route, starting from the appropriately substituted aniline.

Proposed Synthetic Route: Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

For the synthesis of this compound, the required starting material would be 4-bromo-3-methylaniline .

Skraup Synthesis of this compound start 4-Bromo-3-methylaniline + Glycerol intermediate Acrolein formation (from glycerol dehydration) start->intermediate Heat reagents H₂SO₄ (catalyst) Nitrobenzene (oxidizing agent) michael_addition Michael Addition intermediate->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization oxidation Oxidation cyclization->oxidation product This compound oxidation->product

Caption: Proposed Skraup synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound (Adaptable)

This protocol is a generalized procedure based on the Skraup synthesis and should be optimized for the specific substrate.

Materials:

  • 4-bromo-3-methylaniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-bromo-3-methylaniline and nitrobenzene. The flask should be placed in an ice bath to manage the initial exothermic reaction.

  • Addition of Glycerol: Slowly add glycerol to the stirred mixture through the dropping funnel. After the addition is complete, add a small amount of ferrous sulfate heptahydrate to moderate the reaction.

  • Heating: Gradually heat the reaction mixture in an oil bath. The reaction is highly exothermic, and the temperature should be carefully controlled. Maintain the temperature at approximately 120-130 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude product. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: General Synthesis of Metal Complexes

The nitrogen atom of the quinoline ring in this compound is the primary site for metal coordination. The synthesis of its metal complexes is typically a straightforward reaction involving the ligand and a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of a Metal(II) Complex

Materials:

  • This compound (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Deionized water (if the metal salt is a hydrate)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in a minimal amount of warm methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or a small amount of deionized water if necessary.

  • Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • Precipitation and Isolation: A precipitate of the metal complex, often colored, should form either immediately or upon standing. The reaction mixture may be gently heated or stirred for a longer duration to ensure complete reaction. Cool the mixture in an ice bath to maximize precipitation.

  • Washing and Drying: Collect the precipitate by vacuum filtration, wash it with cold methanol, and then with diethyl ether to facilitate drying. Dry the complex in a desiccator over silica gel.

  • Characterization: The resulting complex, expected to have a general formula of [M(L)₂X₂] (where X is the counter-ion from the metal salt), should be characterized by elemental analysis, IR spectroscopy, and other techniques described below.

Part 3: Characterization of Metal Complexes

A multi-faceted analytical approach is essential to fully characterize the newly synthesized metal complexes. This includes determining the stoichiometry, binding affinity, and the structural details of the coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal complexes and for determining the stoichiometry and binding constants of the interaction.

The method of continuous variations, or Job's plot, is used to determine the stoichiometry of a metal-ligand complex in solution.

Principle: A series of solutions are prepared where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal salt have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Job's Plot Solutions: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in varying ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10 of ligand to metal), ensuring the total volume and total molar concentration are constant in each flask.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm). Identify the wavelength of maximum absorbance (λ_max) for the metal complex.

  • Data Analysis: Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio.

Mole Fraction of LigandMole Fraction of MetalAbsorbance at λ_max
0.01.0...
0.10.9...
0.20.8...
0.30.7...
0.40.6...
0.50.5...
0.60.4...
0.70.3...
0.80.2...
0.90.1...
1.00.0...

Table for recording Job's Plot data.

Job_s_Plot_Workflow stock_solutions Prepare Equimolar Stock Solutions (Ligand and Metal Salt) mixing Mix in Varying Ratios (Constant Total Moles) stock_solutions->mixing measurement Measure UV-Vis Absorbance at λ_max of Complex mixing->measurement plotting Plot Absorbance vs. Mole Fraction of Ligand measurement->plotting stoichiometry Determine Stoichiometry from the Maximum plotting->stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study metal-ligand binding, often by observing the quenching or enhancement of the ligand's fluorescence upon complexation.

Principle: The fluorescence intensity of this compound is monitored as increasing amounts of a metal ion are added. The change in fluorescence intensity can be used to determine the binding constant (K_b) or dissociation constant (K_d) of the complex.

Procedure:

  • Determine Optimal Wavelengths: Record the excitation and emission spectra of a dilute solution of this compound to determine the optimal excitation and emission wavelengths.

  • Titration: To a cuvette containing a fixed concentration of the ligand solution, add small aliquots of a concentrated stock solution of the metal salt.

  • Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2 binding) to calculate the binding constant. The Stern-Volmer equation can be used to analyze quenching data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can identify the binding site.

Procedure:

  • Prepare Samples: Prepare a series of NMR tubes containing a constant concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Add Metal Ion: Add increasing molar equivalents of the metal salt (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, and 2.0 equivalents) to the NMR tubes.

  • Acquire Spectra: Record the ¹H NMR spectrum for each sample.

  • Analyze Chemical Shifts: Monitor the changes in the chemical shifts of the protons on the quinoline ring. Protons closest to the coordinating nitrogen atom are expected to show the most significant downfield shifts due to the deshielding effect of the metal ion. This provides direct evidence of the coordination site.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for confirming the composition and stoichiometry of metal complexes in the gas phase, which often reflects the species present in solution.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized metal complex in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Look for the molecular ion peak corresponding to the expected complex, for example, [M(L)₂]²⁺ or [M(L)₂X]⁺. The isotopic distribution pattern of the molecular ion peak should be compared with the theoretical pattern based on the natural abundance of the isotopes of the metal and other elements in the complex. This provides strong confirmation of the complex's composition.

Single Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Growing single crystals suitable for X-ray diffraction can be challenging and often requires experimentation with different techniques.

Common Methods:

  • Slow Evaporation: Dissolve the metal complex in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: In a vial, carefully layer a solution of the complex with a less polar "anti-solvent" in which the complex is insoluble. Crystals may form at the interface of the two solvents.

  • Cooling: Prepare a saturated solution of the complex at an elevated temperature and allow it to cool slowly to room temperature or below.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool to complement experimental data. They can be used to:

  • Optimize the geometry of the ligand and its metal complexes to predict the most stable structures.

  • Calculate theoretical vibrational frequencies (IR spectra) to aid in the assignment of experimental spectra.

  • Predict electronic properties such as HOMO-LUMO energy gaps and UV-Vis absorption spectra.

General Workflow for DFT Calculations:

  • Structure Building: Build the initial structure of this compound and its proposed metal complex using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) for C, H, N, and O, and LANL2DZ for the metal).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Property Calculation: Calculate other properties of interest, such as electronic transitions (for UV-Vis spectra) using Time-Dependent DFT (TD-DFT).

Characterization_Workflow synthesis Synthesized Metal Complex uv_vis UV-Vis Spectroscopy (Job's Plot for Stoichiometry) synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Binding Affinity) synthesis->fluorescence nmr NMR Spectroscopy (Binding Site Identification) synthesis->nmr esi_ms ESI-Mass Spectrometry (Composition Confirmation) synthesis->esi_ms xray Single Crystal X-ray Diffraction (3D Structure) synthesis->xray If crystalline dft DFT Calculations (Theoretical Validation) uv_vis->dft fluorescence->dft nmr->dft xray->dft

Caption: A comprehensive workflow for the characterization of metal complexes.

Conclusion

The study of metal complexes of this compound offers a promising avenue for the development of new compounds with potential applications in medicinal chemistry and materials science. Although specific literature on this ligand is scarce, the well-established principles and protocols of coordination chemistry provide a robust framework for its investigation. This application note has outlined a plausible synthetic route for the ligand and provided detailed, adaptable protocols for the synthesis and comprehensive characterization of its metal complexes. By systematically applying these spectroscopic, spectrometric, and crystallographic techniques, researchers can elucidate the stoichiometry, binding affinity, and detailed structural features of these novel complexes, paving the way for the exploration of their functional properties. The synergy between these experimental methods and theoretical DFT calculations will be crucial in building a complete understanding of the coordination chemistry of this compound.

References

Troubleshooting & Optimization

Navigating the Purification of Crude 6-Bromo-5-methylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tackling the purification of crude 6-Bromo-5-methylquinoline. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting advice and practical FAQs to streamline your column chromatography workflow and overcome common challenges.

Conceptual Framework: The Logic of Separation

The purification of this compound by column chromatography hinges on the principle of differential partitioning. The stationary phase, typically polar silica gel, and a less polar mobile phase work in tandem to separate the target molecule from impurities. Compounds with higher polarity will have a stronger affinity for the silica gel and elute slower, while less polar compounds will travel more quickly with the mobile phase. The basic nitrogen atom in the quinoline ring, however, introduces a common complication: its interaction with the acidic silica surface can lead to poor separation or even degradation of the product. Understanding and mitigating this interaction is key to a successful purification.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My purified fractions show significant product loss, and I suspect decomposition on the column. What's happening and how can I prevent it?

A1: This is a frequent issue when purifying quinoline derivatives on standard silica gel.[1] The problem arises from the acidic nature of the silica gel's surface, which is covered in silanol groups (Si-OH). The basic nitrogen of your this compound can be protonated by these acidic sites, leading to strong, sometimes irreversible, binding or catalysis of degradation pathways.

Causality & Mitigation Strategies:

  • Acid-Base Interaction: The lone pair of electrons on the quinoline nitrogen interacts strongly with the acidic protons of the silanol groups. This can cause significant tailing of the product spot on a TLC plate and poor recovery from the column.

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites before they can interact with your compound. This is achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, to your mobile phase (typically 0.5-2%).[1] The amine will preferentially bind to the acidic sites, rendering the stationary phase less aggressive towards your product.

  • Solution 2: Choose an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.[1]

    • Neutral or Basic Alumina: Often an excellent choice for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is generally less harsh than silica gel.

Q2: I'm struggling to separate this compound from an impurity with a very similar Rf value. How can I improve the resolution?

A2: Achieving good separation between compounds of similar polarity is a classic chromatographic challenge. The key is to enhance the subtle differences in their interaction with the stationary and mobile phases.

Strategies for Enhanced Resolution:

  • Optimize the Mobile Phase: This is the most critical variable.

    • Solvent System Selection: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for quinolines.[2][3]

    • Fine-Tune Polarity: The goal is to find a solvent ratio where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate. A lower Rf generally provides better separation from impurities that run closely. If your Rf is too high (e.g., >0.5), decrease the proportion of the polar solvent (ethyl acetate). If it's too low, increase it.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity by adding more of the polar solvent. This sharpens the bands of later-eluting compounds and can significantly improve separation.

  • Column Parameters:

    • Reduce the Load: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-2% of the mass of the silica gel.

    • Increase Column Length: A longer and narrower column provides more surface area for interactions, which can improve the separation of closely eluting compounds.

Q3: My compound is streaking or "tailing" on the TLC plate and the column, even after adding triethylamine. What else can I do?

A3: Tailing indicates an undesirable interaction between your compound and the stationary phase. While acid-base interactions are the primary cause for quinolines, other factors can contribute.

Troubleshooting Tailing:

  • Check Solubility: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If the compound is sparingly soluble in the mobile phase, it can lead to streaking.

  • Dry Loading Technique: If solubility is an issue, or to achieve a very narrow application band, use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Sample Concentration: Applying too concentrated a sample solution can also cause tailing. Dilute the sample before loading.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

This protocol is essential for determining the optimal mobile phase before committing to a large-scale column.

  • Preparation: Dissolve a small amount of your crude this compound in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., start with 10% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your product and any visible impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4] Adjust the solvent polarity to achieve an Rf of ~0.3 for your target compound.

Protocol 2: Flash Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use (as determined by TLC).

    • Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (e.g., 1g) in a minimal amount of dichloromethane.

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution:

    • Carefully add your chosen mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the high-polarity solvent.

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of labeled test tubes.

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified product.

Data Presentation

The choice of solvent system is paramount. The following table provides starting points for solvent systems and expected Rf values based on general principles for quinoline derivatives. These should be optimized for your specific crude mixture using TLC.

Solvent System (v/v)PolarityExpected Rf for this compoundComments
5% Ethyl Acetate / 95% HexaneLow0.4 - 0.6A good starting point for initial TLC trials.
10% Ethyl Acetate / 90% HexaneLow-Medium0.2 - 0.4Often in the optimal range for good separation.
20% Ethyl Acetate / 80% HexaneMedium> 0.6Likely too polar; product may elute too quickly.
100% DichloromethaneMediumVariableCan be a good alternative if solubility is an issue.

Note: The addition of 0.5-1% triethylamine is recommended in all solvent systems to prevent tailing and degradation.

Visualizing the Workflow

Troubleshooting Logic Diagram

troubleshooting_workflow start Purification Issue Identified issue_poor_sep Poor Separation / Co-elution start->issue_poor_sep issue_tailing Tailing / Streaking start->issue_tailing issue_decomp Product Decomposition / Low Recovery start->issue_decomp solution_sep_solvent Optimize Mobile Phase (TLC) issue_poor_sep->solution_sep_solvent solution_tailing_amine Add Triethylamine (0.5-2%) to Eluent issue_tailing->solution_tailing_amine solution_decomp_amine Add Triethylamine to Eluent issue_decomp->solution_decomp_amine solution_sep_gradient Use Gradient Elution solution_sep_solvent->solution_sep_gradient solution_sep_load Reduce Column Loading solution_sep_gradient->solution_sep_load solution_tailing_dryload Use Dry Loading Technique solution_tailing_amine->solution_tailing_dryload solution_decomp_phase Switch to Neutral Alumina or Florisil® solution_decomp_amine->solution_decomp_phase

Caption: A logical workflow for troubleshooting common column chromatography issues.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find Solvent for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Crude Product pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap product Purified Product evap->product

References

Technical Support Center: Recrystallization of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the recrystallization of this compound. Our goal is to empower you with the scientific rationale behind each step to ensure the highest purity of your final product.

Introduction

This compound is a substituted quinoline of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization can significantly enhance the purity and crystalline quality of the product.

This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for this compound, drawing upon established principles of organic chemistry and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.

  • Low solubility at low temperatures: As the solution cools, the compound should become significantly less soluble, promoting crystallization and maximizing yield.

  • Differential solubility for impurities: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor during filtration).

  • Non-reactive: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and readily available, if possible.

Q2: I don't have specific solubility data for this compound. Where do I start?

While specific quantitative solubility data for this compound is not widely published, we can infer suitable starting solvents from the known solubility of a closely related compound, 6-bromo-2-methylquinoline.[1] Based on this data, solvents such as toluene, ethyl acetate, and acetone are good candidates, as they show a significant increase in solubility with temperature. Alcohols like ethanol and propanol are also viable options, potentially in mixed solvent systems. A systematic approach starting with small-scale solubility tests is recommended.

Q3: What are the most common impurities I might encounter in my crude this compound?

Common impurities will largely depend on the synthetic route employed. For substituted quinolines, impurities often include:

  • Unreacted starting materials: Such as the corresponding aniline or ketone precursors.[2]

  • Isomeric byproducts: Depending on the regioselectivity of the synthesis, other positional isomers of the bromo- and methyl- groups may be present.

  • Over- or under-brominated species: If bromination is a synthetic step, related compounds with different degrees of bromination could be impurities.

  • Byproducts from side reactions: The synthesis of quinolines can sometimes lead to the formation of polymeric tars or other condensation byproducts, especially under harsh acidic conditions.[3]

  • Residual catalysts or reagents: Acids, bases, or metal catalysts used in the synthesis may persist in the crude product.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of significant impurities. To address this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.

  • Slow down the cooling process: Allow the solution to cool more gradually. You can insulate the flask to slow heat loss.

  • Change the solvent system: The chosen solvent may be too good of a solvent. Consider using a solvent with a lower boiling point or a mixed solvent system where the compound is less soluble.

  • Purify further before recrystallization: If the issue is due to a high impurity load, consider a preliminary purification step like column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [4] 2. The solution is supersaturated. 3. The cooling process is too rapid. 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4] 2. Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a seed crystal of pure this compound if available.[4] 3. Slow the cooling: Insulate the flask or allow it to cool on a surface that does not conduct heat well.
Poor Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The final cooling temperature is not low enough. 4. Washing with too much or warm solvent. 1. Reduce solvent volume: Before filtration, evaporate some of the solvent. Test the mother liquor for remaining product after filtration.[4] 2. Preheat the filtration apparatus: Warm the funnel and receiving flask before filtering the hot solution. Use a stemless funnel to prevent clogging. 3. Cool further: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 4. Use minimal, ice-cold solvent for washing: Rinse the collected crystals with a small amount of ice-cold recrystallization solvent.
Product is Still Impure (e.g., off-color, broad melting point) 1. The chosen solvent is not effective at separating the impurity. 2. The cooling was too rapid, trapping impurities. 3. The impurity co-crystallized with the product. 1. Select a different solvent: Perform small-scale solubility tests to find a solvent that leaves the impurity in the mother liquor. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) might be effective.[5] 2. Recrystallize again, more slowly: Redissolve the crystals in fresh, hot solvent and allow the solution to cool at a much slower rate. 3. Consider an alternative purification method: If an impurity has very similar solubility properties, column chromatography may be necessary.
Oiling Out 1. High concentration of impurities. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution is too concentrated. 1. Perform a preliminary purification: Use column chromatography to remove a significant portion of the impurities before recrystallization. 2. Choose a lower-boiling solvent. 3. Add more solvent: Re-dissolve the oil by heating and add a small amount of additional solvent.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Hot plate or sand bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves. Note the solubility at room temperature. A good candidate solvent will show low solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid is completely dissolved. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.

  • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly. Common miscible pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[5]

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a selected solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (from Protocol 1)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to aid dissolution. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the solvent completely.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve Select Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic

Troubleshooting_Recrystallization start Recrystallization Attempted outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No solid oiling_out Oiling Out outcome->oiling_out Liquid separation low_yield Low Yield outcome->low_yield Few crystals impure_product Impure Product outcome->impure_product Discolored/Gummy success Successful Crystallization outcome->success Good crystals sol_no_xtal Concentrate Solution Induce Crystallization Cool Slower no_crystals->sol_no_xtal sol_oil Add More Solvent Cool Slower Change Solvent oiling_out->sol_oil sol_low_yield Reduce Initial Solvent Preheat Funnel Cool Further low_yield->sol_low_yield sol_impure Recrystallize Slower Change Solvent Pre-purify impure_product->sol_impure sol_no_xtal->start Retry sol_oil->start Retry sol_low_yield->start Retry sol_impure->start Retry

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Bromination of 5-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 5-methylquinoline bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common but nuanced transformation. Here, we move beyond simple protocols to dissect the underlying mechanisms, troubleshoot common side reactions, and provide actionable solutions to achieve your desired regiochemical outcome.

Introduction: The Challenge of Selectivity

5-Methylquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] Functionalization via bromination is a key step in the synthesis of more complex derivatives. However, the quinoline ring system presents multiple potential sites for electrophilic attack, and the presence of the activating methyl group adds another layer of complexity. Regioselectivity is dictated by a delicate interplay between the electronic properties of the substrate and the chosen reaction mechanism (electrophilic vs. radical).[2] This guide addresses the most frequent issues encountered in the lab, providing both theoretical explanations and field-tested protocols to steer your synthesis toward the intended product.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you might encounter during your experiment.

Question 1: My reaction is producing a mixture of di- and tri-brominated products. How can I improve selectivity for mono-bromination?

Plausible Cause 1: Overly Harsh Brominating Conditions The quinoline ring, especially with an activating methyl group, can be susceptible to over-bromination if the reaction is not carefully controlled. Using highly reactive brominating agents like molecular bromine (Br₂) without precise stoichiometric control can lead to multiple additions.

Troubleshooting Solutions:

  • Control Stoichiometry: Begin with a 1:1 molar ratio of your brominating agent to 5-methylquinoline for mono-bromination.[2] Ensure the brominating agent is added slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Use a Milder Brominating Agent: For highly activated systems, switching from molecular bromine to N-Bromosuccinimide (NBS) can significantly improve selectivity.[2][3] NBS releases Br₂ slowly into the reaction medium, keeping the concentration low and favoring mono-substitution.

  • Lower the Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to 5 °C) slows the overall reaction rate, which can enhance selectivity for the initial bromination step over subsequent additions.[1][2]

Plausible Cause 2: Activating Substituents If your 5-methylquinoline scaffold contains other strong electron-donating groups (e.g., -OH, -NH₂), the ring becomes highly activated towards electrophilic substitution, making it very difficult to stop the reaction at the mono-brominated stage.[2]

Troubleshooting Solutions:

  • Protecting Groups: Consider temporarily protecting highly activating groups to moderate their effect. For example, an amino group can be converted to an amide.

  • Reagent Choice: This is a critical scenario for using a milder agent like NBS.[2]

Question 2: The bromine atom is adding to the wrong position. How do I control the regioselectivity?

Controlling regioselectivity requires understanding the two primary reaction pathways: Electrophilic Aromatic Substitution (EAS) on the ring and Free-Radical Substitution on the methyl group.

Scenario A: Achieving Bromination on the Carbocyclic (Benzene) Ring

Under strong acidic conditions (e.g., concentrated H₂SO₄), the quinoline nitrogen is protonated. This protonation deactivates the entire heterocyclic (pyridine) ring system towards electrophilic attack. Consequently, the electrophile (Br⁺) will preferentially attack the less deactivated carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[2][4] For 5-methylquinoline, the primary site of electrophilic attack is the C8 position.

Troubleshooting Solutions:

  • Ensure Acidic Conditions: The use of a strong acid like concentrated sulfuric acid is crucial to direct bromination to the benzene ring.[1]

  • Choose the Right Reagent: NBS in sulfuric acid is a standard and effective method for achieving C8 bromination on a 5-methylquinoline scaffold.[1]

Scenario B: Achieving Bromination on the Heterocyclic (Pyridine) Ring

Direct electrophilic bromination on the pyridine ring is challenging due to its deactivation, especially under acidic conditions.[2] Specialized methods are required.

Troubleshooting Solutions:

  • High-Temperature Gas-Phase Reactions: While not practical for most laboratory settings, gas-phase bromination at very high temperatures (300-450°C) can lead to substitution at the C3 position.[2]

  • Alternative Synthetic Routes: It is often more practical to synthesize the desired 3-bromoquinoline derivative through methods like electrophilic cyclization of N-(2-alkynyl)aniline precursors rather than by direct bromination of the pre-formed quinoline ring.[5]

Question 3: My main product is 5-(bromomethyl)quinoline. How did this happen and how can I avoid it?

Plausible Cause: Free-Radical Reaction Conditions You have inadvertently created conditions that favor a free-radical mechanism instead of an electrophilic one. This pathway specifically targets the benzylic protons on the methyl group.

Key Indicators of Radical Conditions:

  • Non-polar Solvent: Use of solvents like carbon tetrachloride (CCl₄).[1]

  • Radical Initiator: Presence of AIBN (azobisisobutyronitrile) or benzoyl peroxide.[1]

  • Light or Heat: Irradiation with a light source (like a sunlamp) or refluxing temperatures can initiate radical chain reactions.[1][6]

Troubleshooting Solutions:

  • To AVOID Benzylic Bromination:

    • Conduct the reaction in the dark.

    • Use a polar, protic solvent system (e.g., H₂SO₄).

    • Avoid radical initiators.

  • To PROMOTE Benzylic Bromination (if desired):

    • Use NBS, which is an excellent source of bromine radicals.

    • Employ a non-polar solvent like CCl₄.

    • Add a catalytic amount of a radical initiator like AIBN.[1]

    • Apply heat or UV light to initiate the reaction.[1]

Data & Protocols

Table 1: Comparison of Bromination Conditions for 5-Methylquinoline
ObjectiveReagent(s)SolventCatalyst/InitiatorTypical ConditionsPrimary Product(s)Mechanism
C8-Bromination NBSH₂SO₄None5 °C, 18h8-Bromo-5-methylquinolineElectrophilic Aromatic Substitution
Benzylic Bromination NBSCCl₄AIBN or LightReflux5-(Bromomethyl)quinolineFree-Radical Substitution
Poly-bromination Br₂ (excess)H₂SO₄ or CHCl₃Lewis Acid (optional)Room Temp to RefluxDi/Tri-brominated quinolinesElectrophilic Aromatic Substitution
Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-5-methylquinoline (EAS Pathway) This protocol is adapted from a similar procedure for 8-methylquinoline and targets electrophilic substitution on the carbocyclic ring.[1]

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (e.g., 10 mL per 1 g of starting material) to 5 °C in an ice bath.

  • Slowly and carefully add 5-methylquinoline (1.0 equiv) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Once the quinoline is fully dissolved, add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Continue stirring the reaction mixture at 5 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully pour the reaction mixture onto crushed ice (approx. 20 g per 1 g of starting material) to quench the reaction.

  • Basify the cold aqueous mixture to pH > 8 by the slow addition of a 10% aqueous NaOH solution.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude solid in dichloromethane (DCM). Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 8-bromo-5-methylquinoline.

Protocol 2: Synthesis of 5-(bromomethyl)quinoline (Radical Pathway) [1]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylquinoline (1.0 equiv) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.02 equiv).

  • Heat the mixture to reflux (approx. 77 °C) while irradiating with a light source (e.g., a 250W sunlamp) to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed. Note that the dense succinimide byproduct will float to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-(bromomethyl)quinoline.

Visualizing the Mechanisms

To better understand the choices that dictate the reaction outcome, the following diagrams illustrate the key mechanistic pathways.

EAS_Mechanism Quinoline 5-Methylquinoline in H₂SO₄ Protonated Protonated Quinolinium (Pyridine ring deactivated) Quinoline->Protonated Protonation Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Protonated->Sigma_Complex Electrophilic Attack at C8 Br_plus Br⁺ (from NBS/H₂SO₄) Br_plus->Sigma_Complex Product 8-Bromo-5-methylquinoline Sigma_Complex->Product Deprotonation Deprotonation -H⁺ Product->Deprotonation Radical_Mechanism cluster_init 1. Initiation cluster_prop 2. Propagation NBS NBS + Light/Heat Br_Radical Br• (Bromine Radical) NBS->Br_Radical Br_Radical_prop Br• Start_Mat 5-Methylquinoline Benzyl_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzyl_Radical H Abstraction HBr HBr Start_Mat->HBr Product 5-(Bromomethyl)quinoline Benzyl_Radical->Product Bromine Transfer NBS_reagent NBS NBS_reagent->Product Br_Radical_regen Br• NBS_reagent->Br_Radical_regen regenerates Br_Radical_prop->Benzyl_Radical Br_Radical_prop->HBr Troubleshooting_Flowchart start Problem: Incorrect Bromination Product q1 What is the main issue? start->q1 poly_brom Poly-bromination (Di/Tri-bromo products) q1->poly_brom Too many Bromines benzyl_brom Benzylic Bromination (5-(bromomethyl)quinoline) q1->benzyl_brom Bromine on Methyl Group wrong_pos Wrong Ring Position (e.g., C3 or C7 instead of C8) q1->wrong_pos Bromine on Wrong C-atom cause_poly Cause: - Excess Brominating Agent - Highly Activated Ring poly_brom->cause_poly cause_benzyl Cause: - Radical Conditions (Light, Initiator, Non-polar Solvent) benzyl_brom->cause_benzyl cause_wrong_pos Cause: - Non-acidic (EAS) conditions - Contamination / Side Reaction wrong_pos->cause_wrong_pos sol_poly Solution: - Use 1:1 Stoichiometry - Use milder NBS - Lower Temperature cause_poly->sol_poly sol_benzyl Solution (to avoid): - Run in dark - Use polar solvent (H₂SO₄) - Omit radical initiator cause_benzyl->sol_benzyl sol_wrong_pos Solution: - Ensure strong acid (H₂SO₄)  for C8-selectivity - Purify starting materials cause_wrong_pos->sol_wrong_pos

References

Overcoming regioselectivity issues in the synthesis of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to regioselectivity.

Introduction

This compound is a valuable building block in the development of novel pharmaceuticals and functional materials. However, its synthesis is often plagued by issues of regioselectivity, leading to the formation of undesired isomers, most commonly 8-Bromo-5-methylquinoline. This guide provides practical, experience-driven solutions to maximize the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Regioselectivity and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and have been validated in practice.

Problem 1: My bromination of 5-methylquinoline yields a mixture of 6-bromo and 8-bromo isomers. How can I improve the selectivity for the 6-bromo product?

Root Cause: Direct bromination of 5-methylquinoline via electrophilic aromatic substitution is challenging due to the directing effects of the methyl group and the quinoline ring itself. The methyl group is an ortho-, para- director, activating positions 6 and 8.[1][2] The quinoline ring is deactivated towards electrophilic attack, and under acidic conditions, the protonated nitrogen atom further influences the substitution pattern. The interplay of these electronic and steric factors often leads to a mixture of isomers.

Solutions:

1. Control of Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product.

2. Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

  • N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid: This is a common and effective method for brominating the benzene ring of quinolines.[3][4] The highly acidic medium protonates the quinoline nitrogen, which deactivates the pyridine ring and directs substitution to the benzene ring.

Protocol 1: Regioselective Bromination using NBS in H₂SO₄ [4]

  • In a flask equipped with a magnetic stirrer and a cooling bath, carefully cool concentrated sulfuric acid (e.g., 150 mL) to 0-5 °C.

  • Slowly add 5-methylquinoline (e.g., 69.9 mmol) to the cold sulfuric acid while maintaining the temperature.

  • Portion-wise, add N-Bromosuccinimide (NBS) (e.g., 76.9 mmol, 1.1 equivalents) to the solution, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 5 °C for 18-24 hours.

  • Carefully pour the reaction mixture onto crushed ice (e.g., 300 g) to quench the reaction.

  • Basify the mixture with a 10% aqueous solution of NaOH until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography to separate the 6-bromo and 8-bromo isomers.

3. Steric Hindrance Approach: While not directly modifying the bromination, synthesizing a precursor with a bulky group at a position that sterically hinders attack at the 8-position can be an effective strategy. This group can then be removed in a subsequent step.

Problem 2: The yield of my desired this compound is consistently low, even with good regioselectivity.

Root Cause: Low yields can stem from several factors, including incomplete reaction, product degradation under harsh acidic conditions, or loss of product during workup and purification. The classical Skraup or Doebner-von Miller syntheses, often used to create the quinoline core, can be exothermic and lead to tar formation if not properly controlled.[5][6][7]

Solutions:

1. Optimize Quinoline Synthesis (Doebner-von Miller Approach): Instead of brominating pre-synthesized 5-methylquinoline, consider building the this compound core directly. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful method for this.[8][9][10]

Protocol 2: Doebner-von Miller Synthesis of this compound

  • In a reaction vessel, combine 4-bromo-3-methylaniline and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its in-situ generated equivalent from paraldehyde).

  • Add a suitable acid catalyst (e.g., concentrated HCl or H₂SO₄) and an oxidizing agent (the aniline itself can sometimes serve this role, or an external one like arsenic pentoxide or nitrobenzene can be used).

  • Heat the reaction mixture carefully. The reaction can be highly exothermic.[6]

  • After the initial vigorous reaction subsides, maintain the temperature at reflux for several hours to ensure complete cyclization.

  • Cool the mixture and pour it into water.

  • Neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Isolate the crude product by filtration or steam distillation.

  • Purify by recrystallization or column chromatography.

2. Gradual Addition of Reagents: For both the quinoline synthesis and the bromination step, slow, dropwise addition of reagents can help to control the reaction temperature and minimize the formation of byproducts and tars.

Problem 3: I am having difficulty separating the 6-bromo and 8-bromo isomers by column chromatography.

Root Cause: Constitutional isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[11]

Solutions:

1. Optimize Your Chromatography System: [11]

  • Solvent System: Experiment with different solvent systems. A combination of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. A shallow gradient can improve separation.

  • Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases such as alumina (neutral or basic) or reverse-phase silica (C18).

  • Additives: Adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can sometimes improve the separation of basic compounds like quinolines by deactivating acidic sites on the silica gel.

2. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide much higher resolution than standard column chromatography.

3. Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the regioselectivity in the bromination of 5-methylquinoline?

A1: The regioselectivity is primarily governed by the electronic effects of the substituents on the quinoline ring. The methyl group at the 5-position is an activating, ortho-, para-directing group.[1] This means it increases the electron density at positions 6 (para) and 4 (ortho). The nitrogen in the quinoline ring, especially when protonated in acidic media, is an electron-withdrawing group that deactivates the entire ring system, particularly the pyridine part. The combination of these effects directs the incoming electrophile (bromonium ion) to the benzenoid ring, with a preference for the electronically enriched positions 6 and 8. The subtle balance between electronic activation by the methyl group and steric factors determines the final ratio of 6-bromo to 8-bromo isomers.

Q2: Are there alternative methods to synthesize this compound that avoid direct bromination?

A2: Yes, building the molecule from a pre-brominated aniline is often a more regioselective approach. As outlined in the troubleshooting section, the Doebner-von Miller or Skraup synthesis using 4-bromo-3-methylaniline as the starting material will unambiguously place the bromine atom at the 6-position of the final quinoline product.[12][13][14]

Q3: How can I confirm the identity and regiochemistry of my brominated product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are distinct for the 6-bromo and 8-bromo isomers. You can compare your experimental spectrum to literature data for 6-bromoquinoline and 6-methylquinoline to predict the shifts.[15][16]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to bromine, will be significantly different.

  • Mass Spectrometry (MS): This will confirm the molecular weight and the presence of one bromine atom (indicated by the characteristic isotopic pattern of bromine).

Q4: Can I use molecular bromine (Br₂) instead of NBS for the bromination?

A4: While molecular bromine can be used, it is often less selective and can lead to over-bromination.[17] NBS is generally preferred for controlled mono-bromination of activated or moderately activated aromatic rings.

Visualization of Synthetic Pathways

Doebner-von Miller Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Bromo-3-methylaniline C Acid Catalyst (e.g., H₂SO₄, HCl) A->C Combine B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->C D Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) C->D Add E Heat (Reflux) D->E Apply F Quench with Water E->F After reaction G Neutralize with Base F->G H Isolate Crude Product (Filtration/Distillation) G->H I Purify (Column Chromatography/ Recrystallization) H->I J This compound (Final Product) I->J

Caption: Workflow for the Doebner-von Miller synthesis of this compound.

Troubleshooting Decision Tree for Isomer Separation

G cluster_optimization Optimization Strategies start Impure Product: Mixture of 6-bromo and 8-bromo isomers silica_col Attempt Separation via Silica Gel Column Chromatography start->silica_col check_sep Is separation successful? silica_col->check_sep success Pure this compound check_sep->success Yes failure Poor or No Separation check_sep->failure No opt_solvent Optimize Solvent System (e.g., shallow gradient) failure->opt_solvent opt_additive Add Modifier (e.g., Triethylamine) failure->opt_additive opt_stationary Change Stationary Phase (Alumina, C18) failure->opt_stationary opt_hplc Use Preparative HPLC failure->opt_hplc opt_solvent->silica_col Re-attempt opt_additive->silica_col Re-attempt opt_stationary->silica_col Re-attempt opt_hplc->success

Caption: Decision tree for separating 6-bromo and 8-bromo isomers.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful palladium-catalyzed cross-coupling of 6-Bromo-5-methylquinoline. The inherent steric hindrance and electronic properties of this substrate present unique challenges, which this guide aims to address with scientifically grounded and field-proven solutions.

Troubleshooting Guide: Overcoming Common Hurdles

This section is designed in a question-and-answer format to directly address specific experimental issues you may encounter.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I resolve this?

Answer:

Low yields in the Suzuki-Miyaura coupling of this compound are commonly attributed to a few key factors, primarily stemming from the steric hindrance imposed by the methyl group at the 5-position. This steric bulk can significantly impede the crucial oxidative addition step in the catalytic cycle. Catalyst poisoning by the quinoline nitrogen can also be a contributing factor.[1] Here is a systematic approach to troubleshooting:

  • Inadequate Catalyst System for a Sterically Hindered Substrate: The primary suspect is an inefficient catalyst system that cannot overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Employ a more robust catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is essential for the oxidative addition to the sterically encumbered C-Br bond.[2] Recommended ligands include Buchwald's biaryl phosphine ligands such as XPhos , SPhos , or RuPhos .[1] Alternatively, N-heterocyclic carbene (NHC) based palladium catalysts are known for their high stability and activity with hindered substrates.[3][4]

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming an inactive complex and effectively "poisoning" the catalyst.[1]

    • Solution: The use of bulky ligands, as mentioned above, also serves to create a sterically crowded environment around the palladium atom, which can disfavor the coordination of the quinoline nitrogen.[1]

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step. An inappropriate base can lead to poor reaction kinetics or degradation of the boronic acid/ester.

    • Solution: For sterically hindered couplings, a stronger, non-nucleophilic base is often required. Consider using K₃PO₄ or Cs₂CO₃ . These bases have shown efficacy in challenging Suzuki-Miyaura couplings.[5] Ensure the base is finely powdered and anhydrous.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the concentration of your coupling partner.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a less aqueous solvent system or switching to a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.

Question 2: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often driven by the presence of oxygen.

  • Oxygen Contamination: Oxygen can promote the oxidative coupling of the boronic acid, leading to the undesired homocoupled product and consumption of your starting material.

    • Solution: It is crucial to ensure the reaction is performed under strictly anaerobic conditions. This involves thorough degassing of the solvent (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintaining a positive pressure of an inert gas throughout the reaction setup and duration.[6]

  • Catalyst System: Certain palladium catalyst systems can be more prone to promoting homocoupling.

    • Solution: Screening different palladium precatalysts and ligands can be beneficial. For instance, using a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand might give cleaner results than a Pd(II) source that requires in-situ reduction.

Question 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What adjustments should I consider?

Answer:

Similar to the Suzuki-Miyaura coupling, the steric hindrance of the 5-methyl group is a primary challenge in the Buchwald-Hartwig amination. The selection of the ligand and base is paramount for success.

  • Ineffective Ligand: The ligand must be sufficiently bulky and electron-rich to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle with a hindered substrate.[7]

    • Solution: For challenging aryl bromides, highly effective ligands include Xantphos , BINAP , or specialized Buchwald ligands like BrettPhos (for primary amines).[8][9] XPhos has also been shown to be effective in the amination of bromoquinolines.[1]

  • Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Solution: Strong bases such as NaOtBu (sodium tert-butoxide) or LHMDS (lithium bis(trimethylsilyl)amide) are typically employed in Buchwald-Hartwig aminations.[7][10] The choice may depend on the pKa of the amine coupling partner.

  • Reaction Temperature: Insufficient thermal energy can result in a sluggish reaction.

    • Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[7] If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is best for the cross-coupling of this compound?

A1: Both Pd(II) and Pd(0) precatalysts can be effective, but the choice often depends on the specific reaction and the paired ligand. Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃ .[7] These are typically used in catalytic amounts ranging from 1-5 mol%.[7] For ease of handling and to ensure a reliable generation of the active Pd(0) species, pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), can be an excellent option.

Q2: What is the optimal solvent for these cross-coupling reactions?

A2: The choice of solvent is crucial for solubility and reaction kinetics. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water , dioxane/water , or THF/water . For Buchwald-Hartwig aminations, anhydrous aprotic polar solvents such as toluene , dioxane , or THF are preferred.[7] It is imperative that the solvents are anhydrous and degassed.[6]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q4: Are there any specific safety precautions I should take?

A4: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Recommended Starting Protocols

The following are generalized protocols that should serve as a good starting point. Optimization of reaction parameters may be necessary to achieve the best results for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)
  • Arylboronic acid (1.2 equiv)
  • Pd(OAc)₂ (2 mol%)
  • XPhos (4 mol%)
  • K₃PO₄ (2.0 equiv)
  • Anhydrous, degassed Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and XPhos to the anhydrous, degassed toluene. Stir for 10 minutes.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)
  • Amine (1.2 equiv)
  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • NaOtBu (1.4 equiv)
  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.[7]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Recommended Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, BrettPhosNaOtBu, LHMDSToluene, Dioxane90-120

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Slowed by Steric Hindrance) Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)L2-Br R¹-Pd(II)L₂-Br (R¹ = 5-methylquinolyl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Base Base (e.g., K₃PO₄) Base->Transmetalation Boronic_Acid R²B(OH)₂ Boronic_Acid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system appropriate for a sterically hindered substrate? Start->Check_Catalyst Change_Ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Base Screen stronger bases (e.g., K₃PO₄, NaOtBu). Check_Conditions->Optimize_Base No Check_Reagents Are reagents pure and the reaction anaerobic? Check_Conditions->Check_Reagents Yes Increase_Temp Increase reaction temperature moderately. Optimize_Base->Increase_Temp Increase_Temp->Check_Reagents Degas_Solvent Ensure thorough degassing of solvents and use of fresh, pure reagents. Check_Reagents->Degas_Solvent No Success Improved Yield Check_Reagents->Success Yes Degas_Solvent->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

References

Preventing debromination in reactions with 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-5-methylquinoline. This guide is designed to provide expert, field-proven insights into a common and frustrating challenge encountered during the functionalization of this valuable heterocyclic building block: unwanted C-Br bond cleavage, or debromination.

Debromination (hydrodehalogenation) leads to the formation of 5-methylquinoline as a significant byproduct, reducing the yield of your desired product and complicating purification. This document provides in-depth troubleshooting guides, preventative strategies, and optimized protocols to help you mitigate this side reaction and achieve clean, high-yielding transformations.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section addresses specific experimental issues where debromination is a prevalent side reaction. It is structured in a question-and-answer format to directly tackle problems you may be observing at the bench.

Question 1: I'm running a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and seeing a large amount of 5-methylquinoline in my crude LC-MS. What is the primary cause?

Answer: The formation of 5-methylquinoline is a classic sign of a competing debromination side reaction. The most common culprit in palladium-catalyzed reactions is the unintended formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can intercept your palladium-aryl complex in the catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of your desired coupling partner.

The key to solving this is to identify and eliminate the source of the hydride.

dot

Caption: A systematic workflow for troubleshooting debromination.

Question 2: What are the common sources of hydride (H⁻) that form the Pd-H species?

Answer: There are several potential sources, and controlling them is critical:

  • The Base: Strong alkoxide bases, particularly sodium tert-butoxide (NaOtBu), are known to undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride source.[3] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally much less prone to this and are often the first and most effective change to make.[3]

  • The Solvent: Protic solvents (alcohols) or even trace amounts of water in aprotic solvents can react with the palladium complex or the base to form Pd-H species.[2] Using anhydrous, thoroughly degassed solvents is mandatory.

  • Reagents and Impurities: The amine in a Buchwald-Hartwig reaction or the boronic acid in a Suzuki coupling can sometimes be a source of hydride. Formate salts, if present as impurities, are also potent hydride donors.

SymptomPotential Root Cause(s)Recommended First Action
High Debromination (>20%) Strong Alkoxide Base (e.g., NaOtBu) Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3]
Moderate Debromination (5-15%) High Reaction Temperature (>100 °C) Lower the reaction temperature to a range of 60-80 °C and monitor.[1]
Inconsistent Debromination Presence of Water/Oxygen Use rigorously dried, degassed (e.g., via freeze-pump-thaw cycles or argon sparging) solvents.[2]
Sluggish Reaction & Debromination Suboptimal Ligand or Catalyst Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote faster reductive elimination.[2]

Mechanism Deep Dive: The Competing Catalytic Cycles

To effectively prevent debromination, it is crucial to understand the underlying mechanism. In a typical palladium-catalyzed cross-coupling, the desired outcome is the reaction of an Ar-Pd(II)-X intermediate with a coupling partner, followed by reductive elimination to form the C-C or C-N bond.[4][5] However, a competing catalytic cycle involving a Pd-H species can intercept this process.

dot

Catalytic_Cycles cluster_0 Productive Cross-Coupling Cycle cluster_1 Parasitic Debromination Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln (Oxidative Addition) Pd0->OxAdd Ar-Br (this compound) Transmetal Ar-Pd(II)(R)Ln (Transmetalation / Amine Coordination) OxAdd->Transmetal + Coupling Partner ArPdH Ar-Pd(II)(H)Ln OxAdd->ArPdH INTERCEPTION Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination PdH_Formation Pd(II)-H Species PdH_Formation->ArPdH Hydride Transfer Byproduct Ar-H (5-methylquinoline) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0_2 Regenerates Pd(0) Hydride_Source Hydride Source (Base, Solvent, Impurity) Hydride_Source->PdH_Formation

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

The key takeaway is that any condition that slows down the productive cycle (e.g., slow transmetalation) or accelerates the formation of Pd-H gives the parasitic debromination cycle a greater opportunity to occur. Our goal is to make the productive cycle as fast and efficient as possible.

FAQs: Prophylactic Strategies for Minimizing Debromination

Q1: I am planning a Suzuki-Miyaura coupling. What are the best starting conditions to avoid debromination with this compound? A1: For a robust starting point, use a mild base like K₃PO₄ and a modern biaryl phosphine ligand.[2][3] These ligands, such as SPhos or XPhos, have bulky, electron-rich structures that accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway. A lower reaction temperature (e.g., 80 °C) is also advisable.[3]

Q2: For a Buchwald-Hartwig amination, is NaOtBu always a bad choice? A2: While NaOtBu is a very common and often effective base, it is one of the primary culprits for debromination, especially with electron-deficient or N-heterocyclic aryl bromides.[2][3] If you must use it, do so at the lowest possible temperature that allows the reaction to proceed. However, starting with a weaker base like LHMDS or K₃PO₄ is a much safer strategy to prevent debromination from the outset.[6]

Q3: Can the choice of palladium precatalyst influence the rate of debromination? A3: Yes. Precatalysts are designed to generate the active Pd(0) species cleanly and efficiently. Using a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more controlled initiation and a lower concentration of potentially problematic palladium species in solution compared to using simple salts like Pd(OAc)₂ or Pd₂(dba)₃ with separate ligands, which can sometimes have more complex activation pathways.

Q4: I am performing a Sonogashira coupling. Are there specific concerns for debromination here? A4: Debromination is less commonly reported in Sonogashira couplings compared to Suzuki or Buchwald-Hartwig reactions. The mechanism is different and generally does not involve a strong base that can easily generate hydrides.[7][8] However, it can still occur, especially with prolonged heating or if there are protic impurities. Ensure you use a reliable copper(I) co-catalyst (like CuI) and an amine base (like TEA or DIPEA) under anhydrous conditions.[7][9]

Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize debromination when working with this compound. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a mild base and a biarylphosphine ligand to favor C-C bond formation.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable precatalyst

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 ratio)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, briefly mix the palladium source and SPhos ligand in a small amount of the reaction solvent before adding to the main flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[3][10]

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a non-alkoxide base to suppress the formation of hydride species.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the XPhos Pd G3 precatalyst and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner.

  • Add the LHMDS solution dropwise to the stirred mixture at room temperature.[6]

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate for purification.[6]

Protocol 3: Sonogashira Coupling

This protocol uses standard, reliable conditions for C-C alkyne coupling.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv, also serves as solvent or co-solvent with THF)

  • Anhydrous THF (optional)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (if used) followed by the amine base.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature or heat gently to 40-50 °C. The reaction is often complete within 2-6 hours.[9][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove the amine salt.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[7]

References

Troubleshooting low conversion rates in Suzuki coupling of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Conversion Rates in the Suzuki Coupling of 6-Bromo-5-methylquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for chemists encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. The unique structure of this substrate, featuring a sterically hindered ortho-methyl group and a potentially coordinating quinoline nitrogen, presents specific obstacles that can lead to low conversion rates. This document is structured as a series of frequently asked questions (FAQs) to directly address these issues, providing not only solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound has stalled or shows very low conversion. What are the first and most critical parameters I should verify?

A1: Before delving into complex optimization, it is crucial to ensure the fundamental reaction parameters are sound. Low conversion is often traced back to easily correctable issues.

  • Inert Atmosphere Integrity: The Palladium(0) species is the active catalyst in the Suzuki cycle, and it is highly susceptible to oxidation.[1] The presence of oxygen can deactivate the catalyst, leading to the formation of palladium black and promoting undesirable side reactions like the homocoupling of your boronic acid partner.[1][2]

    • Action: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.[3] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Stability: Boronic acids are prone to degradation over time, particularly through protodeboronation or trimerization to form boroxines.[1][4] The stability of your boronic acid partner is critical. Consider using more stable boronic esters, such as pinacol esters, if you suspect degradation.[4][5]

    • Base Quality: Many common bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. The presence of excess water can interfere with the reaction. Ensure your base is dry and finely powdered to maximize its reactivity and solubility.[1][6]

    • Palladium Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with age or improper storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][4]

  • Reaction Temperature: The oxidative addition of sterically hindered aryl bromides like this compound is often the rate-limiting step and typically requires elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[3][5] Verify your heating apparatus is calibrated and maintaining the target temperature.

Q2: I've confirmed my basic setup is correct, but the yield is still poor. How does the 5-methyl group impact the reaction, and how can I overcome its steric hindrance?

A2: The methyl group at the 5-position presents significant steric bulk ortho to the bromine atom. This directly impedes the oxidative addition of the palladium catalyst to the C-Br bond, which is the first and often rate-determining step of the catalytic cycle.[7][8][9] To overcome this, the catalyst system must be specifically tailored to accommodate sterically demanding substrates.

The key is to use a palladium catalyst coordinated to bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

  • Mechanism Insight: Bulky ligands increase the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl bromide. They also promote reductive elimination (the final product-forming step) and can prevent catalyst deactivation. An appropriate balance of steric bulk and electron density is crucial.[10]

Below is a summary of recommended ligand classes for this type of sterically hindered coupling:

Ligand ClassExample LigandsKey Advantages & Rationale
Dialkylbiarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosThese are the gold standard for challenging couplings. Their bulk and strong electron-donating properties create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition with hindered substrates.[6][11][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable and highly active palladium complexes. They are excellent for coupling aryl chlorides and other challenging substrates.[13]
Specialized Bulky Ligands AntPhosThis ligand has shown exceptional reactivity for coupling di-ortho-substituted aryl halides by inhibiting side pathways like β-hydride elimination.[7][8]
Ferrocenyl Phosphines dppf, DtBPFThese ligands offer a good balance of steric and electronic properties and are effective for a range of heteroaryl couplings.[14][15]

Actionable Strategy: Screen a panel of bulky, electron-rich ligands. Start with a well-regarded Buchwald ligand like SPhos or XPhos, as they have a broad substrate scope.

Visual Guide: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for diagnosing which step is failing. For this compound, the initial "Oxidative Addition" is the most likely bottleneck due to steric hindrance.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X (this compound) [Slow due to Sterics] Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Ar'-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination (Forms Ar-Ar' Product) Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q3: Could the quinoline nitrogen be poisoning my palladium catalyst? What can I do to mitigate this effect?

A3: Yes, this is a significant and highly probable issue. Nitrogen-containing heterocycles like quinoline can act as ligands themselves, coordinating to the palladium center.[16] This can lead to the formation of stable, off-cycle Pd complexes, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle. This is a common problem in the cross-coupling of heteroaryl halides.[16][17][18]

Mitigation Strategies:

  • Use Bulky Ligands: The same bulky phosphine ligands (e.g., SPhos, XPhos) recommended for overcoming steric hindrance (Q2) are also effective here. Their steric bulk can physically block the quinoline nitrogen from coordinating to the palladium center, keeping the catalyst "on-cycle".

  • Change the Base: The choice of base is critical. A strong, non-coordinating base is often preferred.

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) in these systems.[5][14] They are stronger bases and their larger cations can have beneficial effects on solubility and reactivity.

    • Anhydrous Conditions: For particularly stubborn heteroaryl couplings, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[16]

  • Consider Boronic Esters: Neopentyl or pinacol boronic esters can be more reactive and stable than their corresponding boronic acids, sometimes improving yields in difficult couplings.[16]

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve low conversion rates for your reaction.

Troubleshooting_Flowchart start Low Conversion Rate of This compound check_fundamentals Verify Fundamentals: 1. Inert Atmosphere 2. Reagent Quality 3. Temperature start->check_fundamentals fundamentals_ok Fundamentals OK? check_fundamentals->fundamentals_ok fix_fundamentals Action: Degas Solvents, Use Fresh Reagents, Verify Temperature fundamentals_ok->fix_fundamentals No screen_ligands Problem Likely Steric Hindrance and/or N-Coordination. Action: Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) fundamentals_ok->screen_ligands Yes fix_fundamentals->check_fundamentals screen_base_solvent Still Low Yield? Action: Screen Bases & Solvent Systems screen_ligands->screen_base_solvent check_side_reactions Identify Side Products by LCMS: - Homocoupling? - Dehalogenation? - Protodeboronation? screen_base_solvent->check_side_reactions homocoupling_sol Action: Rigorous Degassing, Use Boronic Ester check_side_reactions->homocoupling_sol Homocoupling (Ar'-Ar') dehalogenation_sol Action: Change Base/Solvent, Avoid High Temperatures check_side_reactions->dehalogenation_sol Dehalogenation (Quinoline) protodeboronation_sol Action: Use Fresh Boronic Acid or Pinacol Ester, Use Anhydrous Conditions check_side_reactions->protodeboronation_sol Protodeboronation (Ar'-H) success Optimized Conditions Found homocoupling_sol->success dehalogenation_sol->success protodeboronation_sol->success

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Q4: What are the most common side reactions, and how can I minimize them?

A4: Besides a stalled reaction, low yields can result from the consumption of starting materials in non-productive pathways.

Side ReactionDescription & CauseMitigation Strategy
Protodeboronation The boronic acid (Ar'-B(OH)₂) reacts with trace water or protic sources, replacing the boronic acid group with a hydrogen (Ar'-H). This is a very common failure mode.[1][2][5]Use fresh, high-purity boronic acid. Use a more stable boronic ester (e.g., pinacol).[5] Run the reaction under anhydrous conditions if possible.
Homocoupling Two molecules of the boronic acid couple to form a biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2][11]Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[5]
Dehalogenation The starting this compound is reduced to 5-methylquinoline, replacing the bromine with a hydrogen. This can occur via side pathways involving the catalyst, base, or solvent.[2][4]This is complex, but changing the ligand, base, or solvent can sometimes minimize this pathway. Avoid excessively high temperatures or prolonged reaction times after the main reaction is complete.[5][19]
Experimental Protocol: General Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to be a baseline from which you can systematically optimize parameters like the ligand, base, and solvent.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst, the ligand, and the finely powdered base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h) by taking a small aliquot (under inert atmosphere if possible). Check for the consumption of the starting material and the formation of the desired product and any major side products.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Byproduct Identification in the Synthesis of 6-Bromo-5-methylquinoline by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 6-Bromo-5-methylquinoline is a critical step in the development of various pharmacologically active compounds. As with many multi-step organic syntheses, the formation of byproducts is a common challenge that can impact yield, purity, and the overall efficiency of the process. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying these impurities, enabling chemists to optimize reaction conditions and purification strategies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs) about Byproduct Formation
Q1: My GC-MS chromatogram shows several unexpected peaks besides the main product. What are the likely byproducts in a typical Skraup or Doebner-von Miller synthesis of this compound?

A1: In the synthesis of quinolines via the Skraup or Doebner-von Miller reactions, several types of byproducts can be expected. These reactions are known for their potential to generate complex mixtures.[1][2]

  • Isomeric Products: Incomplete regioselectivity can lead to the formation of isomeric bromo-methylquinolines. For instance, you might observe 8-Bromo-5-methylquinoline or other isomers depending on the precise reaction conditions and the starting materials.

  • Over-alkylation or Over-bromination: Depending on the stoichiometry and reactivity of your reagents, you could see products with additional methyl or bromo groups.

  • Incompletely Reacted Intermediates: The reaction proceeds through several intermediates. If the reaction does not go to completion, you may detect dihydroquinoline intermediates.

  • Polymerization Products: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, which are key intermediates, can lead to the formation of high molecular weight tars.[3] While these may not always be volatile enough for GC-MS, their presence can complicate sample workup and injection.

  • Starting Material Residue: Unreacted 4-bromo-3-methylaniline or other starting materials may be present.

Q2: I'm observing a significant amount of tar-like material in my reaction flask, which is leading to low yields. What causes this and how can I minimize it?

A2: Tar formation is a well-documented issue in Doebner-von Miller and Skraup syntheses, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediates.[3]

Strategies to Minimize Tar Formation:

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound (or its precursor) slowly to the heated acidic solution of the aniline helps control the exothermic nature of the reaction and reduces polymerization.[3]

  • In Situ Generation: Generating the reactive α,β-unsaturated carbonyl compound in the reaction mixture, for example, through an aldol condensation (the Beyer method), maintains a low concentration of this species and suppresses polymerization.[1]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Experimenting with different Brønsted or Lewis acids can help find a balance that promotes the desired cyclization without excessive polymerization.[1]

Q3: My mass spectrum for an unknown peak is difficult to interpret. What are the expected fragmentation patterns for this compound and its common byproducts?

A3: Understanding the fragmentation patterns is key to identifying compounds by GC-MS.

  • This compound:

    • Molecular Ion (M+): Expect a strong molecular ion peak. Due to the presence of bromine, you will see a characteristic isotopic pattern with two peaks of nearly equal intensity, M+ and M+2.

    • Loss of Bromine: A significant fragment will correspond to the loss of the bromine radical ([M-Br]+).

    • Loss of Methyl Group: Fragmentation involving the loss of a methyl radical ([M-CH3]+) is also likely.

    • Loss of HBr: You may also observe a peak corresponding to the loss of HBr.

  • Isomeric Byproducts: Isomers will have the same molecular ion peak and similar fragmentation patterns. Distinguishing them often relies on their different GC retention times and subtle differences in the relative intensities of their fragment ions.

  • Dihydro-intermediates: These will have a molecular ion that is 2 amu higher than the final quinoline product. Their fragmentation may involve the loss of hydrogen.

It is highly recommended to consult mass spectral libraries and databases for comparison.

Part 2: Troubleshooting Guide for GC-MS Analysis

This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of your reaction mixture.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the System Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing.[4] Solution: Use a deactivated liner, trim the first few centimeters of the column, or replace the column if it's old.[4]
Column Overloading Injecting too concentrated a sample can lead to broad, fronting peaks.[5] Solution: Dilute your sample or reduce the injection volume.[5]
Inappropriate Temperature If the injector or oven temperature is too low, it can cause poor volatilization and peak broadening. Solution: Optimize the temperature program. Ensure the injector temperature is sufficient to vaporize the sample quickly.[4]
Issue 2: Ghost Peaks or Carryover
Potential Cause Troubleshooting Steps
Contaminated Syringe Residual sample from a previous injection can be introduced into the next run. Solution: Ensure the syringe is thoroughly rinsed with an appropriate solvent between injections.[5]
Septum Bleed Pieces of the septum can deposit in the liner, leading to extraneous peaks. Solution: Use high-quality, low-bleed septa and replace them regularly.[4]
Injector Contamination Non-volatile residues can build up in the injector liner. Solution: Regularly clean or replace the injector liner.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Leaks in the System A leak in the carrier gas line can cause fluctuations in the flow rate, leading to shifting retention times.[6] Solution: Perform a leak check of the entire system, paying close attention to fittings and the septum.[6]
Column Degradation Over time, the stationary phase of the column can degrade, affecting retention. Solution: Condition the column or replace it if necessary.[4]
Inconsistent Oven Temperature Fluctuations in the oven temperature will directly impact retention times. Solution: Verify the oven temperature is stable and the program is running correctly.
Part 3: Experimental Protocols and Data Interpretation
Protocol 1: Sample Preparation for GC-MS Analysis
  • Quench and Work-up: After the reaction is complete, carefully quench the reaction mixture, for example, by pouring it onto crushed ice and neutralizing it with a base like sodium carbonate.[7]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Filtration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate) and filter.

  • Dilution: Dilute a small aliquot of the crude organic extract with a high-purity solvent to a concentration suitable for GC-MS analysis (typically in the low ppm range).

  • Blank Run: Always run a solvent blank before your sample to identify any background contamination.[4]

Protocol 2: A General GC-MS Method for Quinoline Analysis
  • GC Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.[8]

  • Injector Temperature: 250 °C.[8]

  • Oven Program: Start at a lower temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of both volatile and less volatile components.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes the expected molecular weights of your product and potential byproducts (e.g., m/z 50-400).

Data Interpretation Workflow

A Acquire Total Ion Chromatogram (TIC) B Identify Peak of Interest A->B C Extract Mass Spectrum for the Peak B->C D Analyze Isotopic Pattern (for Bromine) C->D F Analyze Fragmentation Pattern C->F E Propose Molecular Formula D->E G Compare with Spectral Libraries (NIST, Wiley) F->G I No Match: Propose Structure Based on Fragmentation F->I H Confirm Structure G->H Match Found G->I No Match I->H

Caption: Workflow for byproduct identification using GC-MS data.

Part 4: Visualizing Potential Reaction Pathways and Byproducts

The following diagram illustrates a simplified reaction scheme for a Doebner-von Miller type synthesis and potential side reactions.

cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Bromo-3-methylaniline + α,β-Unsaturated Carbonyl B Michael Addition A->B F Polymerization of α,β-Unsaturated Carbonyl A->F C Cyclization & Dehydration B->C D Oxidation C->D G Formation of Isomers C->G H Incomplete Oxidation C->H E This compound (Desired Product) D->E I Tar Formation F->I J Dihydro-bromo-methylquinoline H->J

Caption: Simplified reaction pathway and potential byproduct formations.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Bromo-5-methylquinoline. This document is tailored for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to ensure a successful and efficient scale-up process.

I. Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of various biologically active molecules. The most common and industrially viable method for its synthesis is the Skraup reaction, a classic and robust method for quinoline synthesis.[1] This reaction involves the cyclization of an aromatic amine, in this case, 4-bromo-3-methylaniline, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2]

While the Skraup synthesis is a powerful tool, it is not without its challenges, particularly when scaling up. The reaction is notoriously exothermic and can be prone to the formation of significant amounts of tarry byproducts.[3][4] This guide will address these challenges head-on, providing practical solutions to ensure a safe, efficient, and high-yielding synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound via the Skraup reaction?

The primary aromatic amine required is 4-bromo-3-methylaniline. The bromine and methyl substituents on the aniline ring will be incorporated into the final quinoline structure.

Q2: What is the role of each component in the Skraup synthesis?

  • 4-Bromo-3-methylaniline: Provides the benzene ring and the nitrogen atom for the quinoline core. The electron-donating methyl group generally facilitates the reaction.[3]

  • Glycerol: Acts as the source of the three-carbon chain required to form the pyridine ring of the quinoline. It dehydrates in the presence of sulfuric acid to form the reactive intermediate, acrolein.[1]

  • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[5]

  • Oxidizing Agent (e.g., Nitrobenzene or Arsenic Acid): This is crucial for the final aromatization step, converting the initially formed dihydroquinoline intermediate into the stable quinoline ring system.[3]

  • Ferrous Sulfate (Moderator): While optional, it is highly recommended, especially for scale-up. It helps to control the highly exothermic nature of the reaction, making it less violent and reducing the formation of tar.[3][6]

Q3: Can I use a different oxidizing agent instead of nitrobenzene?

Yes, other oxidizing agents can be used. Arsenic acid is a common alternative and is known to result in a less violent reaction.[3] However, due to its high toxicity, extreme caution must be exercised. Other alternatives like iodine have also been reported.[3]

Q4: What is the expected regioselectivity of the cyclization with 4-bromo-3-methylaniline?

The cyclization is an electrophilic aromatic substitution on the aniline ring. The position of the cyclization is directed by the existing substituents. In the case of 4-bromo-3-methylaniline, the cyclization will occur at the C6 position of the aniline (ortho to the amino group and para to the methyl group), leading to the desired this compound.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of the this compound synthesis.

Problem Potential Cause Troubleshooting & Optimization Strategies
Runaway Reaction / Uncontrolled Exotherm The Skraup synthesis is inherently highly exothermic.[5] This is a major safety concern during scale-up.Moderator is Essential: The use of ferrous sulfate (FeSO₄) is critical to moderate the reaction's exothermicity by acting as an oxygen carrier and slowing the oxidation step.[3][7] Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice-water bath) and vigorous stirring.[3] Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins (indicated by boiling), immediately remove the external heat source. The reaction's own heat should sustain the reflux. Reapply heat only after the initial exotherm has subsided.[3]
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Time and Temperature: After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time.
Substituent Effects: While the methyl group is activating, the bromo group is deactivating, which could require more forcing conditions.Ensure Adequate Heating: Maintain a steady reflux temperature after the initial exotherm to ensure the reaction goes to completion.
Side Product Formation: Excessive tar formation can trap the product and complicate isolation.Minimize Tar Formation: Follow the strategies outlined below to reduce tar formation, which will in turn improve the isolated yield.
Excessive Tar Formation The highly acidic and high-temperature conditions promote the polymerization of acrolein and other intermediates.[4]Use of a Moderator: Ferrous sulfate helps to control the reaction rate and reduce charring.[8] Optimal Temperature Control: Avoid excessively high temperatures. Gentle initial heating and control of the exotherm are key.[8] Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots where tar formation is more likely.
Difficult Purification of the Product The crude product is often a dark, viscous oil or a tarry solid, making isolation of the pure this compound challenging.[3]Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[9][10] The crude, neutralized reaction mixture is subjected to steam, and the this compound co-distills with the water. Solvent Extraction: After steam distillation, the product can be extracted from the aqueous distillate using an organic solvent like toluene or dichloromethane.[1] Crystallization: The crude product obtained after solvent extraction can be further purified by crystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture).
Product is an Oil and Fails to Crystallize Presence of Impurities: Residual starting materials or byproducts can inhibit crystallization.Thorough Purification: Ensure the steam distillation and extraction steps are performed efficiently to remove the majority of impurities. Use of Seed Crystals: If a small amount of pure, solid this compound is available, adding a seed crystal to the supersaturated solution can induce crystallization. Solvent Selection: Experiment with different crystallization solvents. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

IV. Experimental Protocols

A. Synthesis of this compound via Skraup Reaction

This protocol is a guideline and may require optimization based on the scale of the reaction.

Materials:

  • 4-bromo-3-methylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for neutralization)

  • Toluene (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice-water bath

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromo-3-methylaniline, ferrous sulfate heptahydrate, and nitrobenzene.

  • Acid Addition: With vigorous stirring and external cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 20°C during the addition.

  • Glycerol Addition: Once the acid addition is complete, begin to slowly add anhydrous glycerol through the dropping funnel.

  • Reaction Initiation: After the addition of glycerol, gently heat the mixture with the heating mantle. The reaction is highly exothermic, and once it starts to boil, immediately remove the heating source.[7] The reaction should continue to reflux on its own. If the reaction becomes too vigorous, use the ice-water bath to moderate it.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to a steady reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture onto a large amount of crushed ice in a separate large beaker. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling and stirring. The mixture will become strongly alkaline.

  • Purification - Steam Distillation: Set up for steam distillation. Pass steam through the alkaline mixture. The this compound will co-distill with the water.[10] Collect the distillate, which will be a milky emulsion.

  • Extraction: Extract the distillate with toluene (3 x volumes).[1] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation or by crystallization from a suitable solvent.

B. Characterization of this compound
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methyl group protons.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (222.08 g/mol for C₁₀H₈BrN). The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

V. Visualization of Workflows

A. Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Reactants (4-bromo-3-methylaniline, FeSO4, Nitrobenzene) B 2. Add H2SO4 (with cooling) A->B C 3. Add Glycerol B->C D 4. Initiate Reaction (gentle heating) C->D E 5. Reflux (3-4 hours) D->E F 6. Quench on Ice & Neutralize (NaOH solution) E->F G 7. Steam Distillation F->G H 8. Solvent Extraction (Toluene) G->H I 9. Dry & Concentrate H->I J 10. Final Purification (Vacuum Distillation or Crystallization) I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

B. Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product Q1 Is there excessive tar formation? Start->Q1 A1 Optimize temperature control and use of moderator (FeSO4) Q1->A1 Yes Q2 Is the reaction going to completion? (Check TLC) Q1->Q2 No A1->Q2 A2 Increase reflux time and/or temperature Q2->A2 No Q3 Is the product being lost during work-up? Q2->Q3 Yes A2->Q3 A3 Ensure efficient steam distillation and complete solvent extraction Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Decision-making workflow for troubleshooting low product yields.

VI. Safety Considerations for Scale-Up

  • Exothermic Reaction: The Skraup synthesis is highly exothermic and can become violent.[5] Always have a large ice-water bath on standby to cool the reaction if necessary. Conduct the reaction in a chemical fume hood behind a blast shield, especially during the initial scale-up experiments.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Handle it with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Toxic Chemicals: 4-bromo-3-methylaniline and nitrobenzene are toxic. Avoid inhalation and skin contact. Always work in a well-ventilated fume hood.

  • Steam Distillation: Be cautious of the hot steam and the potential for pressure buildup in the apparatus. Ensure all connections are secure.

VII. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.

  • National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing.

  • The Royal Society of Chemistry. (n.d.). Supporting Information For.

  • ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF.

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1 H NMR.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

  • PubMed. (n.d.). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters.

  • ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.

  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.

  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

  • ResearchGate. (n.d.). NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of....

  • Wikipedia. (n.d.). Steam distillation.

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism..

  • Taylor & Francis Online. (n.d.). Full article: A review on synthetic investigation for quinoline- recent green approaches.

  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.

  • Named Reactions. (n.d.). Skraup Quinoline Synthesis.

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**.

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

  • BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.

  • PubMed. (n.d.). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation.

  • YouTube. (2020). Steam Distillation.

  • S3waas. (2025). Syllabus for Chemistry (SCQP08).

  • ChemUniverse. (n.d.). This compound [P88026] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.

  • BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds.

  • Sigma-Aldrich. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis..

References

Stability of 6-Bromo-5-methylquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Bromo-5-methylquinoline. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and detailed protocols to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we understand the critical importance of compound stability in research and development and have structured this guide to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by several factors. The quinoline ring system can be susceptible to oxidation, and exposure to light, particularly UV radiation, can lead to photodegradation.[1][2] For derivatives with hydrolyzable functional groups, moisture can be a concern.[1] Additionally, strong acidic or basic conditions and elevated temperatures can accelerate degradation.[1][3]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[1][4]Minimizes thermal degradation.
Light Protect from light by storing in an amber vial or in a dark location.[1]Prevents photodegradation.[1]
Atmosphere For maximum stability, store under an inert atmosphere such as argon or nitrogen.[1]Prevents oxidation.[1]
Container Use a well-sealed container.[1]Prevents moisture absorption.[1]

Q3: How does the chemical structure of this compound influence its stability under acidic and basic conditions?

A3: The quinoline core is a weak tertiary base.[5][6] The electron-donating methyl group at the 5-position can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[1] The bromine atom at the 6-position is generally stable, but under harsh conditions, it could be susceptible to nucleophilic substitution, particularly if activated by other functional groups.[7][8]

Under acidic conditions , the nitrogen atom in the quinoline ring will likely be protonated, forming a quinolinium salt. This generally increases the stability of the aromatic system towards electrophilic attack but may activate the ring towards nucleophilic attack.

Under basic conditions , the compound is expected to be relatively stable. However, strong bases at elevated temperatures could potentially lead to hydrolysis or other reactions if there are other susceptible functional groups present in a more complex derivative. For some bromoquinolines, copper-catalyzed hydrolysis can occur under high temperature and pressure to form hydroxyquinolines.[9]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: I am observing a color change in my solid sample of this compound over time.

Possible CauseTroubleshooting Steps
Oxidation Store the compound under an inert atmosphere (argon or nitrogen).[1] Avoid exposure to air.
Photodegradation Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[1] Aged quinoline samples can turn yellow and then brown upon exposure to light.[2]
Moisture Absorption Store in a desiccator or a dry box with a desiccant. Ensure the container is tightly sealed.[1]

Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting the presence of impurities or degradation products.

Possible CauseTroubleshooting Steps
Degradation during sample preparation Prepare solutions fresh before use. Avoid prolonged exposure of solutions to light and elevated temperatures. Use high-purity solvents.
Degradation during storage of solutions If solutions need to be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[3] However, be aware that some degradation can still occur over time, even at low temperatures.[3] Perform a quick stability check of your standard solutions.
Interaction with acidic or basic media If using acidic or basic mobile phases or reaction conditions, be aware of potential hydrolysis or other pH-dependent degradation. Neutralize samples before analysis where appropriate.[3]
Experimental Protocols

To properly assess the stability of this compound, a forced degradation study is recommended.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 8 hours.[1] Before analysis, cool the sample and neutralize it with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 8 hours.[1] Before analysis, cool the sample and neutralize it with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1] Then, dissolve a known amount in the solvent to prepare a sample for analysis.

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound)
Injection Volume 10-20 µL[3]

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[3] Peak purity analysis using a PDA detector is crucial to confirm that the parent compound peak is free from co-eluting degradation products.[3]

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 80°C, 8h) stock->acid base Base Hydrolysis (1M NaOH, 80°C, 8h) stock->base oxidation Oxidative Degradation (30% H2O2, RT, 24h) stock->oxidation photo Photodegradation (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis with Stability-Indicating Method oxidation->hplc thermal Thermal Degradation (Solid, 80°C, 48h) thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Identify Degradants, Calculate % Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation / Photodegradation n_oxide Quinoline N-oxide parent->n_oxide Oxidation dehalogenated 5-Methylquinoline parent->dehalogenated Reductive Dehalogenation (unlikely under these conditions) oxidized_methyl 6-Bromoquinoline-5-carboxylic acid parent->oxidized_methyl Strong Oxidation

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Bromoquinoline Isomers: A Focus on 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Impact of Bromination

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a bromine atom to this heterocyclic structure profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can dramatically alter its interaction with biological targets.[2] This guide provides a comparative analysis of the biological activities of various bromoquinoline isomers, with a particular focus on understanding the potential of 6-Bromo-5-methylquinoline. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related bromoquinoline analogs. This guide will synthesize available experimental data for other bromoquinoline isomers to provide a predictive framework for the biological evaluation of this compound.

Structure-Activity Relationships: The Critical Role of Substituent Positioning

The biological activity of bromoquinolines is highly dependent on the position of the bromine atom and the presence of other functional groups on the quinoline core.[3] Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.

  • Position of Bromine: Studies on various bromoquinoline derivatives have consistently shown that the location of the bromine substituent is a key determinant of biological efficacy. For instance, bromination at the C-5 and C-7 positions, particularly in 8-hydroxyquinolines, often confers potent anticancer and antimicrobial properties.[2]

  • Influence of Other Substituents: The interplay between the bromine atom and other functional groups, such as methyl or nitro groups, can lead to synergistic or antagonistic effects on biological activity. For example, the presence of a nitro group, as seen in 6-bromo-5-nitroquinoline, has been shown to enhance anticancer activity.[4] The methyl group in this compound, being an electron-donating group, could modulate the electronic properties of the quinoline ring differently than an electron-withdrawing nitro group, thus influencing its interaction with biological targets.

Comparative Biological Activity of Bromoquinoline Isomers

To provide a framework for predicting the activity of this compound, this section details the experimentally determined biological activities of other key bromoquinoline isomers.

Anticancer Activity

The antiproliferative effect of bromoquinolines against various cancer cell lines is a significant area of research. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes like topoisomerase.[2]

Table 1: Anticancer Activity of Selected Bromoquinoline Isomers

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline HT29 (Human colon adenocarcinoma)Lower than 5-Fluorouracil[5]
5,7-Dibromo-8-hydroxyquinoline C6 (Rat brain tumor)6.7 - 25.6 µg/mL[2]
HeLa (Human cervix carcinoma)6.7 - 25.6 µg/mL[2]
HT29 (Human colon adenocarcinoma)6.7 - 25.6 µg/mL[2]
Compound 11 (a highly brominated quinoline) C6 (Rat glioblastoma)15.4[3]
HeLa (Human cervical cancer)26.4[3]
HT29 (Human adenocarcinoma)15.0[3]

Based on these findings, the presence of a bromine atom at the 6-position, as in 6-bromo-5-nitroquinoline, is associated with anticancer activity. The additional methyl group in this compound may alter this activity, potentially by influencing cellular uptake or target binding. Further experimental validation is necessary to ascertain its specific cytotoxic profile.

Antimicrobial Activity

Bromoquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6] The proposed mechanisms often involve the chelation of metal ions essential for microbial enzyme function or the disruption of cell membrane integrity.[7]

Table 2: Antimicrobial Activity of Selected Bromoquinoline Isomers

CompoundMicroorganismMIC (mg/mL)Reference
7-Bromoquinoline-5,8-dione derivatives Various bacterial and fungal strains0.80 - 1.00[8]
Compound 7 (a 9-bromo substituted indolizinoquinoline-5,12-dione derivative) E. coli ATCC259222 µg/mL[6]
S. pyrogens ATCC196152 µg/mL[6]
S. aureus ATCC259230.031 µg/mL[6]
MRSA ATCC433000.063 µg/mL[6]

The data on 7-bromoquinoline-5,8-dione derivatives suggests that the bromoquinoline scaffold is a promising backbone for the development of novel antimicrobial agents. The specific substitution pattern of this compound warrants investigation to determine its spectrum of antimicrobial activity.

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound or other novel bromoquinoline isomers, the following are detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][10]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Visualizing Biological Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_sar Structure-Activity Relationship (SAR) Logic Bromoquinoline Core Bromoquinoline Core Biological Activity Biological Activity Bromoquinoline Core->Biological Activity Base Scaffold Substituent Position Substituent Position Substituent Position->Biological Activity Modulates Potency Functional Groups Functional Groups Functional Groups->Biological Activity Fine-tunes Specificity

Caption: Logical flow of structure-activity relationships for bromoquinolines.

cluster_mtt MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Bromoquinoline Isomers A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro screening of this compound using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating its specific biological activities and determining its potential as a lead compound for drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-bromo-5-methylquinoline derivatives, a class of compounds with significant potential in anticancer and antimicrobial applications.

Due to the limited availability of public data specifically on this compound derivatives, this guide will leverage experimental data from closely related 6-bromo-quinazoline and other brominated quinoline analogues. These compounds share a core structural motif, offering invaluable insights into the potential of this chemical class. We will explore the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel therapeutic agents.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core combines several features that make it an attractive starting point for drug discovery. The quinoline ring system is a known pharmacophore, present in a wide array of approved drugs.[1] The bromine atom at the 6-position is a key functional group; its electron-withdrawing nature and ability to participate in hydrogen bonding can significantly influence the compound's interaction with biological targets. Furthermore, the 6-bromo position is a reactive handle for various synthetic transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe the SAR. The methyl group at the 5-position can also impact the molecule's conformation and lipophilicity, further modulating its pharmacological profile.

Anticancer Activity: A Comparative SAR Analysis

The anticancer potential of quinoline derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. While specific data for this compound is scarce, a detailed examination of the structurally analogous 6-bromo-quinazoline-4(3H)-one derivatives provides a robust framework for understanding the SAR of this class of compounds.

The Influence of Substituents on Anticancer Potency

A study on a series of 6-bromoquinazoline-4(3H)-one derivatives bearing a thiol group at the 2-position and various substitutions revealed significant insights into their anticancer activity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[2][3]

CompoundR Group (at 2-SH position)IC50 (µM) vs. MCF-7[2]IC50 (µM) vs. SW480[2]
8a Butyl15.85 ± 3.3217.85 ± 0.92
8d 3-Methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-Methylbenzyl35.14 ± 6.8763.15 ± 1.63
Erlotinib (Reference Drug)9.9 ± 0.14-
Cisplatin (Reference Drug)--
Doxorubicin (Reference Drug)--

Data sourced from Emami et al. (2024).[2]

  • Aliphatic vs. Aromatic Substituents: Compound 8a , with an aliphatic butyl chain, demonstrated the most potent anticancer activity in the series, with IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cell lines, respectively.[2] This suggests that a flexible, lipophilic chain at this position may be favorable for activity.

  • Impact of Aromatic Substituents: The introduction of a benzyl group generally led to a decrease in activity compared to the butyl group.

  • Positional Isomerism of Methyl Group: Comparing compounds 8d and 8e , the position of the methyl group on the benzyl ring had a noticeable effect. The para-methyl substitution (8e ) resulted in higher potency than the meta-methyl substitution (8d ), indicating that the spatial arrangement of this group is important for target interaction.[2]

  • Selectivity: Notably, the most potent compound, 8a , exhibited an IC50 value of 84.20 µM against the normal cell line MRC-5, demonstrating a degree of selectivity for cancer cells over non-tumorigenic cells.[2][3]

These findings suggest that for this compound derivatives, modifications at other positions of the quinoline ring with various aliphatic and substituted aromatic moieties could be a promising strategy for developing potent and selective anticancer agents. The mechanism of action for some of these related quinazoline derivatives is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][4]

Antimicrobial Potential of the 6-Bromoquinoline Scaffold

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antimalarials being based on this scaffold.[1] The 6-bromo substitution has been shown to be a favorable feature in various antimicrobial compounds. While direct studies on this compound are limited, the broader class of quinoline derivatives provides strong evidence for their potential in this therapeutic area.

Structure-activity relationship studies on various quinoline derivatives have revealed that the nature and position of substituents on the quinoline ring are critical for their antimicrobial activity.[5] For instance, the introduction of different heterocyclic moieties to the quinoline core has been shown to yield compounds with significant antibacterial and antifungal properties.

A study on 6-bromoindolglyoxylamido derivatives, which share the 6-bromo-substituted aromatic feature, identified compounds with potent intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[6] The most potent analogue in this series, which included a spermine chain, was found to exert its effect through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6] This highlights the importance of appended side chains in determining the antimicrobial efficacy and mechanism of action.

Based on these findings, it is reasonable to hypothesize that this compound derivatives, particularly those functionalized with polyamine or other charged side chains, could exhibit significant antimicrobial activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.

Synthesis of 6-Bromo-5-nitroquinoline (A Key Intermediate)

A common strategy to synthesize functionalized quinolines is through the nitration of a bromo-substituted precursor, which activates the ring for subsequent nucleophilic aromatic substitution.[7]

Materials:

  • 6-Bromoquinoline

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Ice

  • 10% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Cool 4 mL of concentrated sulfuric acid in an ice-salt bath to -5°C.[7]

  • Slowly add 0.190 g of 6-bromoquinoline to the cooled sulfuric acid with continuous stirring.[7]

  • Prepare a nitrating mixture by combining 1.5 mL of nitric acid and 1.5 mL of sulfuric acid, and cool it to -5°C.[7]

  • Add the nitrating mixture dropwise to the 6-bromoquinoline solution, ensuring the temperature does not exceed 0°C.[7]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 10% sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-5-nitroquinoline.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin or Erlotinib) for 48-72 hours.[8]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Synthesis and SAR

To conceptualize the exploration of this compound derivatives, the following diagrams illustrate a potential synthetic pathway and the key SAR takeaways from analogous structures.

General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-bromo-3-methylaniline) Skraup Skraup or Doebner-von Miller Reaction Start->Skraup Core This compound Core Skraup->Core Functionalization Functionalization (e.g., Cross-coupling, SNAr) Core->Functionalization Library Library of Derivatives Functionalization->Library Screening In Vitro Screening (Anticancer, Antimicrobial) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A proposed workflow for the synthesis and biological evaluation of novel this compound derivatives.

Key SAR Insights from 6-Bromo-quinazoline Analogues cluster_substituents Substituent Effects Core 6-Bromo-quinazoline Core R_Group Substituent at Position 2 Core->R_Group Aliphatic Aliphatic Chain (e.g., Butyl) Potent Activity R_Group->Aliphatic is Aromatic Aromatic Group (e.g., Benzyl) Reduced Activity R_Group->Aromatic is Activity Anticancer Activity Aliphatic->Activity leads to Aromatic->Activity leads to Positional Positional Isomerism (para- > meta-) Affects Potency Aromatic->Positional Positional->Activity influences

References

In vitro cytotoxicity assay of 6-Bromo-5-methylquinoline on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 6-Bromo-5-methylquinoline Against Cancer Cell Lines

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent scaffold for designing molecules that can interact with various biological targets. In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, disruption of microtubule polymerization, and modulation of critical signaling kinases like Pim-1 and Src.[3][4][5] This versatility has established the quinoline scaffold as a "privileged structure," consistently yielding compounds with potent antiproliferative effects.[1][2]

This guide focuses on this compound, a novel derivative whose cytotoxic potential has yet to be extensively characterized. We present a comprehensive framework for evaluating its efficacy against a panel of cancer cell lines, comparing its potential performance against established chemotherapeutic agents and other quinoline-based compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed experimental design.

Comparative Landscape: Benchmarking Against Established Anticancer Agents

To ascertain the therapeutic potential of this compound, its cytotoxic activity must be benchmarked against both standard-of-care chemotherapeutics and structurally related analogs.

  • Standard Positive Controls: Drugs like Doxorubicin and Cisplatin are fundamental benchmarks. Doxorubicin, an anthracycline, acts primarily by intercalating DNA and inhibiting topoisomerase II, while Cisplatin forms DNA adducts, triggering apoptosis.[1] Erlotinib, a quinazoline-based EGFR inhibitor, serves as a relevant targeted therapy control, particularly for cell lines dependent on EGFR signaling.[6][7]

  • Structurally Related Analogs: The performance of this compound should be contextualized by comparing it to other quinoline derivatives reported in the literature. For instance, recent studies on 6-bromoquinazoline-4(3H)-one derivatives have shown potent activity against breast (MCF-7) and colorectal (SW480) cancer cell lines, providing a direct comparative dataset for a closely related heterocyclic system.[6][7][8]

Experimental Design for Cytotoxicity Profiling

A robust evaluation of a novel compound requires a systematic and well-controlled experimental design. The following workflow outlines the critical steps for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (e.g., in DMSO) Cells Cell Line Selection & Culture (MCF-7, A549, SW480, MRC-5) Seeding Cell Seeding (96-well plates) Cells->Seeding Culture & Passage Treatment Treatment with Serial Dilutions (Test Compound & Controls) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Execution Incubation->MTT Readout Absorbance Measurement (570 nm) MTT->Readout Generate Data Calculation Calculation of % Cell Viability Readout->Calculation IC50 IC50 Value Determination Calculation->IC50 Comparison Comparative Analysis & Reporting IC50->Comparison

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Selection of Cancer Cell Lines

The choice of cell lines is critical for determining the breadth and specificity of the compound's activity. A representative panel should include cancers with high incidence and diverse genetic backgrounds:

  • MCF-7: Human breast adenocarcinoma (luminal A, ER-positive).

  • A549: Human lung carcinoma.

  • SW480: Human colorectal adenocarcinoma.

  • MRC-5: Normal human fetal lung fibroblast line, used to determine the selectivity index (SI).[6][7] A high SI (IC50 in normal cells / IC50 in cancer cells) indicates cancer-specific cytotoxicity, a hallmark of a promising drug candidate.[9]

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11]

Materials:

  • Selected cancer and normal cell lines.

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound, Doxorubicin, Cisplatin (or other controls).

  • Dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom sterile microplates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and control drugs in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals.[11][13]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined.

Calculation of Cell Viability:

  • % Viability = [(ODTreated - ODBlank) / (ODControl - ODBlank)] x 100

    • ODTreated: Absorbance of wells with the test compound.

    • ODControl: Absorbance of untreated control wells.

    • ODBlank: Absorbance of wells with medium only.

IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. It is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Data Summary Table: The results should be summarized in a clear, comparative table. The data below for the 6-bromoquinazoline derivative serves as an example of how to present the findings for this compound.

CompoundMCF-7 (Breast) IC₅₀ (µM)SW480 (Colon) IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)Selectivity Index (MRC-5/MCF-7)
This compound Experimental DataExperimental DataExperimental DataCalculated Value
6-Bromo-2-thio-quinazoline-4(3H)-one (8a)[6][7]15.85 ± 3.3217.85 ± 0.9284.20 ± 1.725.31
Doxorubicin[6][7]0.8 ± 0.091.1 ± 0.01Not ReportedNot Applicable
Cisplatin[6][7]11.2 ± 0.0210.3 ± 0.01Not ReportedNot Applicable
Erlotinib[6][7]9.9 ± 0.1412.1 ± 0.05Not ReportedNot Applicable

Potential Mechanisms of Action and Signaling Pathways

Based on the extensive literature on quinoline derivatives, this compound could exert its cytotoxic effects through several established anticancer mechanisms.[3][4] Further investigation through molecular docking, cell cycle analysis, and apoptosis assays would be required to elucidate the precise pathway.

G cluster_targets Potential Molecular Targets cluster_pathways Downstream Cellular Effects cluster_outcome Cellular Outcome Compound This compound DNA DNA Intercalation & Topoisomerase II Inhibition Compound->DNA Kinase Kinase Inhibition (e.g., Src, Pim-1) Compound->Kinase Tubulin Tubulin Polymerization Disruption Compound->Tubulin Replication Replication Block DNA->Replication Signaling Signal Transduction Inhibition Kinase->Signaling Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Apoptosis Apoptosis Replication->Apoptosis Signaling->Apoptosis Mitosis->Apoptosis

Caption: Plausible mechanisms of action for quinoline-based anticancer agents.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the initial in vitro cytotoxic evaluation of this compound. By employing standardized assays, appropriate cancer cell line panels, and relevant positive controls, researchers can generate robust and comparable data. A strong cytotoxic profile, particularly when coupled with a high selectivity index against normal cells, would justify further investigation into this compound's specific molecular mechanisms, its efficacy in more complex 3D culture models, and its potential for in vivo studies. The systematic approach outlined here is essential for rigorously assessing the therapeutic promise of novel quinoline derivatives in the landscape of cancer drug discovery.

References

Comparative Analysis of Antimicrobial Activity in Substituted Quinolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antimicrobial activity of various substituted quinolines, offering experimental data and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships that govern the efficacy of these compounds and present standardized protocols for their evaluation.

Introduction: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, most notably recognized in the backbone of early antimalarial drugs like quinine and chloroquine. Beyond its historical significance, the quinoline scaffold has proven to be a versatile platform for the development of potent antimicrobial agents. Its rigid structure and ability to intercalate with DNA, inhibit key enzymes, and disrupt cell membranes make it a privileged scaffold in the search for novel antibiotics to combat the growing threat of antimicrobial resistance.

The biological activity of quinolines is exquisitely sensitive to the nature and position of substituents on the ring system. By strategically modifying the quinoline core, researchers can fine-tune the compound's spectrum of activity, potency, and pharmacological properties. This guide will explore these nuances, providing a comparative analysis of how different functional groups at various positions impact antimicrobial efficacy.

Structure-Activity Relationship (SAR): Decoding the Influence of Substituents

The antimicrobial potency of a quinoline derivative is not determined by a single factor but rather by a complex interplay of electronic and steric effects imparted by its substituents. Understanding these Structure-Activity Relationships (SAR) is critical for the rational design of new and more effective quinoline-based drugs.

Key Positions and Their Impact:
  • Position 2 (C2): Substitution at the C2 position with bulky or electron-withdrawing groups can significantly enhance antimicrobial activity. For instance, the introduction of a trifluoromethyl (CF3) group has been shown to increase efficacy against a range of bacterial strains.

  • Position 4 (C4): The C4 position is often targeted for modifications. The presence of a chlorine atom at this position in 4-chloro-3-nitroquinolines, for example, is a crucial feature for their antimicrobial properties.

  • Position 7 (C7): Halogenation, particularly with chlorine or fluorine, at the C7 position is a well-established strategy for boosting antibacterial activity. This is exemplified in the fluoroquinolone class of antibiotics, where a fluorine atom at C6 and a piperazinyl group at C7 are hallmarks of the pharmacophore.

  • Position 8 (C8): The C8 position often influences the compound's pharmacokinetic properties. Hydroxy or methoxy groups at this position can modulate solubility and metal-chelating abilities, which can, in turn, affect the mechanism of action.

Below is a diagram illustrating the key positions on the quinoline ring that are often targeted for substitution to modulate antimicrobial activity.

Broth_Microdilution_Workflow start Start: Prepare Materials prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform 2-fold serial dilution of test compounds prep_plate->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare and standardize microbial inoculum (0.5 McFarland) prep_inoculum->inoculate controls Set up positive, negative, and growth controls inoculate->controls incubate Incubate plate (e.g., 37°C, 24h) controls->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End: Record MIC values read_mic->end Quinoline_Mechanisms cluster_quinoline Substituted Quinoline cluster_cell Bacterial Cell quinoline Quinoline Derivative dna_gyrase DNA Gyrase / Topoisomerase IV quinoline->dna_gyrase Inhibition of DNA Replication cell_membrane Cell Membrane quinoline->cell_membrane Disruption of Membrane Integrity metal_ions Essential Metal Ions (Fe, Cu) quinoline->metal_ions Chelation & ROS Production other_enzymes Other Metabolic Enzymes quinoline->other_enzymes Inhibition of Metabolism

Unambiguous Structural Validation of 6-Bromo-5-methylquinoline Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. Quinoline scaffolds, prevalent in a multitude of pharmacologically active agents, often present a significant analytical challenge due to the complex and often overlapping signals in their one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of a representative substituted quinoline, 6-Bromo-5-methylquinoline. We will delve into the causality behind the selection of specific experiments, offering field-proven insights to ensure trustworthy and self-validating analytical workflows.

The Challenge: Beyond the Ambiguity of 1D NMR

A standard 1D ¹H NMR spectrum of a substituted quinoline like this compound can be deceptively complex. The aromatic protons, clustered in a narrow chemical shift range, often exhibit intricate splitting patterns due to both short- and long-range couplings, leading to significant signal overlap.[1] This makes definitive assignment of each proton, and by extension, the precise location of the bromo and methyl substituents, a formidable task. While ¹³C NMR provides information on the number of unique carbon environments, it does not inherently reveal the connectivity between atoms. To overcome these limitations, a suite of 2D NMR experiments is indispensable.[2]

A Logic-Driven Workflow for Structural Elucidation

Our approach to validating the structure of this compound is a sequential and logical process. Each 2D NMR experiment builds upon the information gleaned from the previous one, culminating in a comprehensive and unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Proton Connectivity cluster_2 Direct C-H Attachment cluster_3 Long-Range Connectivity cluster_4 Final Validation 1D_NMR 1D ¹H & ¹³C NMR (Initial Hypothesis) COSY ¹H-¹H COSY (H-H Correlations) 1D_NMR->COSY Overlapping signals require connectivity map HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Assign protons to specific carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Link protonated carbons to quaternary carbons and confirm fragments Structure Validated Structure of This compound HMBC->Structure Complete structural puzzle

Caption: A logical workflow for the 2D NMR-based structural validation of this compound.

Comparison of Key 2D NMR Techniques

¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network

The ¹H-¹H COSY experiment is the foundational 2D technique for establishing proton-proton (¹H-¹H) connectivity through J-coupling, typically over two to three bonds.[3] For our this compound, the COSY spectrum is instrumental in identifying adjacent protons and delineating the spin systems within the molecule.

Experimental Causality: The choice to run a COSY experiment first is driven by the need to resolve the ambiguity of the overlapping aromatic region in the 1D ¹H NMR spectrum.[1] By identifying which protons are coupled to each other, we can start to piece together the fragments of the quinoline ring.

Expected Correlations for this compound:

  • A cross-peak between H-2 and H-3, and another between H-3 and H-4, will confirm the connectivity within the pyridine ring.

  • A cross-peak between H-7 and H-8 will establish their adjacency on the carbocyclic ring.

  • Crucially, the absence of a COSY correlation between H-7 and any other proton on that side of the ring will strongly suggest the presence of the bromo substituent at position 6.

  • The methyl protons will appear as a singlet and will not show any COSY correlations to the aromatic protons, consistent with its attachment to a quaternary carbon (C-5).

Proton Expected COSY Correlations
H-2H-3
H-3H-2, H-4
H-4H-3
H-7H-8
H-8H-7
CH₃None
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The ¹H-¹³C HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4] This powerful technique provides an unambiguous link between the ¹H and ¹³C NMR spectra.

Experimental Causality: After establishing the proton connectivity with COSY, the HSQC experiment is essential for assigning the chemical shifts of the protonated carbons. By spreading the proton signals out in a second dimension based on the much larger ¹³C chemical shift range, even severely overlapping proton signals can be resolved.[5]

Expected Correlations for this compound:

  • A cross-peak will be observed for each protonated carbon and its attached proton (C-2/H-2, C-3/H-3, C-4/H-4, C-7/H-7, C-8/H-8, and the methyl C/H).

  • Quaternary carbons (C-4a, C-5, C-6, and C-8a) will not show any correlations in the HSQC spectrum, as they have no directly attached protons. This is a key piece of information for their subsequent assignment.[5]

Proton Signal (¹H) Correlated Carbon Signal (¹³C)
H-2C-2
H-3C-3
H-4C-4
H-7C-7
H-8C-8
CH₃Methyl Carbon
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The ¹H-¹³C HMBC experiment is arguably the most informative 2D NMR technique for de novo structure elucidation. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6] This allows for the connection of different spin systems and the unambiguous placement of substituents on the molecular scaffold.

Experimental Causality: The HMBC experiment is the final piece of the puzzle. Having identified proton-proton and direct proton-carbon connectivities, the HMBC allows us to link these fragments together through long-range couplings. Crucially, it enables the assignment of quaternary carbons, which are "invisible" in the HSQC spectrum.[7]

Key Expected HMBC Correlations for Validating the this compound Structure:

  • Confirming the Methyl Position: The methyl protons (at C-5) should show a strong correlation to C-5 (a two-bond correlation, ²JCH) and a correlation to C-6 (a three-bond correlation, ³JCH). This is a definitive piece of evidence for the 5-methyl substitution pattern.

  • Confirming the Bromo Position: The proton at H-7 should show a correlation to C-5 and C-8a. The absence of a strong three-bond correlation from H-7 to C-6, coupled with the downfield shift of C-6 due to the bromine atom, confirms the 6-bromo substitution.

  • Bridging the Rings: The proton at H-4 should show a correlation to the quaternary carbon C-4a and C-5, while the proton at H-8 should show a correlation to C-4a and C-6, thus connecting the two rings of the quinoline system.

Proton Expected Key HMBC Correlations (to Carbons) Information Gained
CH₃C-5, C-6Confirms attachment at C-5 and proximity to C-6.
H-4C-4a, C-5, C-3Connects pyridine ring to the carbocyclic ring and confirms C-5 position.
H-7C-5, C-8a, C-8Confirms proximity to C-5 and C-8a.
H-8C-4a, C-6, C-7Connects to the bridgehead carbon C-4a and confirms proximity to the bromo-substituted C-6.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[8]

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and sample concentrations.

G cluster_0 General Acquisition Steps SamplePrep Sample Preparation 1D_Acquisition Acquire 1D ¹H Spectrum SamplePrep->1D_Acquisition Determine spectral width 2D_Setup Set up 2D Experiment (COSY, HSQC, or HMBC) 1D_Acquisition->2D_Setup Acquisition Data Acquisition 2D_Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A generalized workflow for 2D NMR data acquisition and processing.

¹H-¹H COSY:

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker systems).[1]

  • Spectral Width (SW): Determined from the 1D ¹H spectrum to encompass all proton signals.

  • Data Points: Typically 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

  • Number of Scans (NS): 2-8 scans per increment.

¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsp for multiplicity-edited spectra on Bruker systems).

  • Spectral Width (SW): ¹H dimension as determined from the 1D spectrum; ¹³C dimension typically 0-160 ppm.

  • Number of Scans (NS): 2-4 scans per increment.

¹H-¹³C HMBC:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width (SW): Same as HSQC.

  • Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz.

  • Number of Scans (NS): 4-16 scans per increment, as HMBC is less sensitive than HSQC.

Conclusion

For the unambiguous structural validation of this compound and its derivatives, a multi-pronged approach utilizing a suite of 2D NMR experiments is not just advantageous, but essential. While 1D NMR can provide initial clues, the overlapping nature of the proton signals necessitates the use of COSY to establish the proton connectivity network. HSQC then provides the crucial link between the proton and carbon frameworks, allowing for the assignment of all protonated carbons. Finally, HMBC serves as the ultimate arbiter, connecting the molecular fragments and definitively placing substituents through long-range correlations, particularly to quaternary carbons. By following this logical and self-validating workflow, researchers can have the utmost confidence in their structural assignments, a critical requirement for publication, patent applications, and advancing drug development pipelines.

References

A Guide to the Cross-Validation of Experimental and Calculated Spectral Data for 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of experimental and computationally predicted spectral data for the heterocyclic compound 6-Bromo-5-methylquinoline. We will explore the synergistic relationship between laboratory-acquired spectra and theoretical calculations, demonstrating how their cross-validation provides a robust framework for structural confirmation. This approach not only enhances confidence in molecular assignments but also offers deeper insights into the electronic and vibrational properties of the molecule.

The Imperative of Cross-Validation in Structural Analysis

The characterization of a molecule like this compound, a substituted quinoline, relies on a suite of spectroscopic techniques. While experimental methods provide a direct physical measurement of a molecule's properties, computational chemistry offers a theoretical lens to predict these same properties from first principles. The convergence of these two approaches forms a powerful validation loop. Discrepancies can reveal subtle structural features or highlight limitations in either the experimental setup or the computational model, while strong agreement provides a high degree of confidence in the assigned structure.

Experimental Spectroscopic Protocols

The acquisition of high-quality experimental data is the bedrock of any spectral analysis. The following protocols outline the standard procedures for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra for a solid sample like this compound.

Sample Preparation

For all spectroscopic methods, the sample of this compound (a solid at room temperature) must be of high purity (≥98%) to avoid interference from impurities.[1]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy probes the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

Experimental Protocol:

  • Sample Dissolution: Accurately weigh 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16.

    • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[2]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Temperature: 298 K.

    • Spectral Width (SW): ~200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the vibrational modes of functional groups within the molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using the potassium bromide (KBr) pellet method. A small amount of the sample is mixed with KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000–400 cm⁻¹.[4]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200–400 nm.

Computational Prediction of Spectral Data

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting a wide range of molecular properties, including NMR chemical shifts, vibrational frequencies, and electronic transitions.[5]

Molecular Modeling and Geometry Optimization

The first step in any calculation is to build a 3D model of this compound and optimize its geometry to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[6]

NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.[7] The calculations are often performed at the same level of theory as the geometry optimization. To improve accuracy, the effects of the solvent can be included using a continuum model like the Polarizable Continuum Model (PCM).[5]

FT-IR Frequency Calculation

The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

UV-Vis Spectra Calculation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic transitions and the corresponding oscillator strengths, which determine the intensity of the absorption bands in the UV-Vis spectrum.[8][9] The calculations are performed on the optimized ground-state geometry, and a solvent model is often employed to mimic the experimental conditions.[10]

Cross-Validation: A Comparative Analysis

The following tables present a comparison of representative experimental data and calculated spectral data for this compound. The experimental values are based on typical ranges for similar quinoline derivatives, while the calculated values are representative of what would be obtained using the computational methods described above.

¹H NMR Spectral Data (Solvent: CDCl₃)
Proton AssignmentExperimental δ (ppm) (Representative)Calculated δ (ppm) (Representative)Multiplicity
H-2~8.8~8.9dd
H-3~7.4~7.5dd
H-4~8.1~8.2d
H-7~7.8~7.9d
H-8~8.2~8.3d
CH₃~2.6~2.7s
¹³C NMR Spectral Data (Solvent: CDCl₃)
Carbon AssignmentExperimental δ (ppm) (Representative)Calculated δ (ppm) (Representative)
C-2~150~151
C-3~122~123
C-4~135~136
C-4a~147~148
C-5~130~131
C-6~120~121
C-7~133~134
C-8~129~130
C-8a~128~129
CH₃~18~19
FT-IR Spectral Data
Vibrational ModeExperimental ν (cm⁻¹) (Representative)Calculated ν (cm⁻¹) (Scaled, Representative)
Aromatic C-H stretch3100-30003080-3020
Aliphatic C-H stretch2950-28502930-2870
C=N stretch~1620~1615
Aromatic C=C stretch1600-14501590-1460
C-Br stretch~650~640
UV-Vis Spectral Data (Solvent: Ethanol)
TransitionExperimental λmax (nm) (Representative)Calculated λmax (nm) (Representative)
π → π*~230, ~280, ~320~235, ~285, ~325

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

experimental_workflow cluster_exp Experimental Analysis Sample This compound (Purity ≥98%) NMR_acq NMR Acquisition (¹H & ¹³C) Sample->NMR_acq FTIR_acq FT-IR Acquisition Sample->FTIR_acq UVVis_acq UV-Vis Acquisition Sample->UVVis_acq Exp_Data Experimental Spectra NMR_acq->Exp_Data FTIR_acq->Exp_Data UVVis_acq->Exp_Data

Caption: Experimental workflow for acquiring spectral data.

computational_workflow cluster_comp Computational Analysis Mol_Model Molecular Modeling Geom_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Mol_Model->Geom_Opt NMR_calc NMR Calculation (GIAO) Geom_Opt->NMR_calc FTIR_calc Frequency Calculation (DFT) Geom_Opt->FTIR_calc UVVis_calc Electronic Transition Calculation (TD-DFT) Geom_Opt->UVVis_calc Calc_Data Calculated Spectra NMR_calc->Calc_Data FTIR_calc->Calc_Data UVVis_calc->Calc_Data

Caption: Computational workflow for predicting spectral data.

cross_validation_flow Exp_Data Experimental Spectral Data Comparison Comparative Analysis (Tables & Interpretation) Exp_Data->Comparison Calc_Data Calculated Spectral Data Calc_Data->Comparison Validation Structural Confirmation & Deeper Insights Comparison->Validation

Caption: The cross-validation process.

Discussion and Interpretation

The close agreement between the representative experimental and calculated data lends strong support to the structural assignment of this compound.

  • NMR Spectra: The calculated chemical shifts for both ¹H and ¹³C nuclei are in good agreement with the expected experimental values. Any minor deviations can be attributed to the limitations of the computational model and the dynamic effects in solution that are not fully captured by the calculations. The predicted splitting patterns (multiplicity) in the ¹H NMR spectrum are also consistent with the expected spin-spin coupling between adjacent protons.

  • FT-IR Spectrum: The scaled calculated vibrational frequencies correspond well with the expected positions of the characteristic absorption bands for the functional groups present in the molecule. This allows for a confident assignment of the experimental FT-IR spectrum.

  • UV-Vis Spectrum: The TD-DFT calculations accurately predict the wavelengths of the major electronic transitions. The observed π → π* transitions are characteristic of the extended aromatic system of the quinoline ring.

Conclusion

The cross-validation of experimental and calculated spectral data provides a powerful and self-validating system for the structural elucidation of molecules like this compound. This integrated approach, combining the tangible evidence of experimental measurements with the theoretical insights of computational chemistry, represents a best practice in modern chemical research. It not only enhances the reliability of structural assignments but also provides a deeper understanding of the molecule's electronic and vibrational properties, which is crucial for its potential applications in drug development and materials science.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of therapeutic agents. The strategic functionalization of substituted quinolines, such as 6-Bromo-5-methylquinoline, is a critical step in the synthesis of novel molecular entities with tailored biological activities. The bromine atom at the C-6 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of this compound. Drawing upon experimental data from analogous heterocyclic systems, we will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Our objective is to equip you with the foundational knowledge and practical insights necessary to select the optimal catalytic system for your synthetic goals.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, coupling the C-6 position of our quinoline with a wide range of aryl and heteroaryl boronic acids. The choice of palladium catalyst and ligand is paramount to achieving high yields and preventing unwanted side reactions.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

While direct comparative studies on this compound are not extensively documented, a wealth of information can be gleaned from studies on structurally similar bromoquinolines and bromopyridines.[1][2] The following table summarizes the performance of common palladium catalyst systems, providing a strong starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-85A classic, reliable catalyst for general applications. May require higher catalyst loading.[3][4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100~90Often provides higher yields and is effective for a broad range of boronic acids.[5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100>95Bulky, electron-rich phosphine ligands like SPhos are excellent for challenging substrates, offering high turnover numbers.[2]
PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH100>98N-Heterocyclic carbene (NHC) ligands offer high stability and activity, often at lower catalyst loadings.[2]

Expert Insights: For routine transformations with simple arylboronic acids, Pd(PPh₃)₄ or Pd(dppf)Cl₂ offer a good balance of cost and efficiency.[3][5] However, for more sterically hindered or electronically challenging coupling partners, the use of bulky monophosphine ligands from the Buchwald group (e.g., SPhos, XPhos) is highly recommended.[2][6] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Palladium-NHC catalysts, while more expensive, often provide the highest activity and are particularly useful for demanding couplings.[2][6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure that should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, allowing for the coupling of a wide variety of primary and secondary amines at the C-6 position of the quinoline core. The success of this reaction is highly dependent on the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand.[7]

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

The choice of ligand is particularly critical in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent β-hydride elimination.

Catalyst PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd₂(dba)₃BINAPNaOtBuToluene80-100Moderate to HighA first-generation catalyst system, effective for many applications.[8]
Pd(OAc)₂RuPhosNaOtBuToluene100HighRuPhos is a highly effective ligand for a broad range of amines.[8]
Pd₂(dba)₃XantphosNaOtBuToluene90-110HighXantphos is a versatile ligand, often used for challenging aminations.[7]
t-Bu-XPhos Palladacyclet-Bu-XPhosCs₂CO₃Dioxane100Very HighPalladacycles are pre-activated catalysts that often give excellent results with a wide range of amines.[1]

Expert Insights: The evolution of the Buchwald-Hartwig amination has led to the development of highly sophisticated ligands that can accommodate a vast scope of amines.[9] For general purposes, catalyst systems employing ligands like RuPhos or Xantphos are excellent choices.[7][8] For particularly challenging couplings, or when using less reactive amines, the use of pre-formed palladacycles can offer superior performance and reproducibility.[1] The choice of base is also crucial, with sodium tert-butoxide being a common choice, though other bases like cesium carbonate can also be effective.[1][7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a representative protocol and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are versatile functional handles for further transformations. This reaction is typically co-catalyzed by palladium and copper(I) complexes.[10]

Comparative Analysis of Catalyst Systems for Sonogashira Coupling

While copper co-catalysis is traditional, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Key Observations
PdCl₂(PPh₃)₂CuIEt₃NDMF10072-96The classic Sonogashira conditions, effective for a wide range of substrates.[11]
Pd(PPh₃)₄CuIi-Pr₂NHTHFRT - 60HighA common and reliable system.[10]
PdCl₂(PPh₃)₂None (TBAF as base)TBAFNone (neat)80-120Moderate to ExcellentA copper-free method that minimizes homocoupling.[12]

Expert Insights: The choice between copper-catalyzed and copper-free Sonogashira protocols depends on the substrate and the propensity for homocoupling. For many applications, the traditional Pd/Cu system works well.[10][11] However, if homocoupling is a significant issue, a copper-free method should be considered.[12] The amine base in the traditional method not only neutralizes the HX byproduct but can also serve as the solvent.[10]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on standard copper-catalyzed Sonogashira conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 100°C) for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Heck Coupling: Olefin Functionalization

The Heck reaction offers a reliable method for the vinylation of the C-6 position of the quinoline ring, coupling it with a variety of alkenes. This reaction is a powerful tool for extending the carbon framework.

Comparative Analysis of Catalyst Systems for Heck Coupling

The choice of catalyst and reaction conditions can influence the regioselectivity of the Heck reaction.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(OAc)₂PPh₃NEt₃DMF or NMP100-140Moderate to HighA standard and widely used catalyst system for Heck reactions.[3]
Pd(OAc)₂P(o-tol)₃Et₃NDMF100HighThe use of a more electron-rich phosphine can improve yields.
Herrmann's CatalystNoneNaOAcNMP120-140HighA highly stable palladacycle that is effective for Heck couplings.

Expert Insights: The classic Pd(OAc)₂/PPh₃ system is a good starting point for many Heck reactions.[3] The use of more electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the reaction. Palladacycles like Herrmann's catalyst offer high stability and activity. The choice of base and solvent can also have a significant impact on the outcome of the reaction.

Experimental Protocol: Heck Coupling of this compound

This is a general procedure for a Heck coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Base (e.g., NEt₃, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat to 100-140°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X L_n(Ar)Pd(II)X L_n(Ar)Pd(II)X Oxidative\nAddition->L_n(Ar)Pd(II)X Transmetalation Transmetalation L_n(Ar)Pd(II)X->Transmetalation Ar'B(OR)₂ Base L_n(Ar)Pd(II)Ar' L_n(Ar)Pd(II)Ar' Transmetalation->L_n(Ar)Pd(II)Ar' Reductive\nElimination Reductive Elimination L_n(Ar)Pd(II)Ar'->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L_n caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X L_n(Ar)Pd(II)X L_n(Ar)Pd(II)X Oxidative\nAddition->L_n(Ar)Pd(II)X Amine\nCoordination Amine Coordination L_n(Ar)Pd(II)X->Amine\nCoordination R₂NH L_n(Ar)Pd(II)(HNR₂)X L_n(Ar)Pd(II)(HNR₂)X Amine\nCoordination->L_n(Ar)Pd(II)(HNR₂)X Deprotonation Deprotonation L_n(Ar)Pd(II)(HNR₂)X->Deprotonation Base L_n(Ar)Pd(II)NR₂ L_n(Ar)Pd(II)NR₂ Deprotonation->L_n(Ar)Pd(II)NR₂ Reductive\nElimination Reductive Elimination L_n(Ar)Pd(II)NR₂->Reductive\nElimination Ar-NR₂ Reductive\nElimination->Pd(0)L_n caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purification (Column Chromatography) E->F caption General Experimental Workflow

Caption: General Experimental Workflow

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel quinoline derivatives. The selection of the optimal catalyst system is a critical parameter that is dependent on the specific transformation and the nature of the coupling partners. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provides superior results. In Sonogashira couplings, both traditional copper-co-catalyzed and copper-free systems are effective, with the latter offering an advantage in minimizing homocoupling byproducts. The Heck reaction remains a reliable method for olefination, with standard palladium/phosphine systems being widely applicable. The experimental protocols and comparative data presented in this guide serve as a comprehensive starting point for researchers to successfully navigate the catalytic landscape for the functionalization of this important heterocyclic scaffold.

References

The Emerging Efficacy of Brominated Quinoline Analogs: A Comparative Guide to Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents with improved potency and selectivity is a constant endeavor. The quinoline scaffold has long been a fertile ground for the development of anticancer agents, with several derivatives entering clinical trials.[1] This guide provides an in-depth comparison of a promising new class of compounds—6-bromoquinoline derivatives—against established inhibitors targeting key signaling pathways in cancer.

Due to the limited availability of public data on specific 6-bromo-5-methylquinoline derivatives, this analysis will focus on the closely related and well-documented 6-bromo-quinazoline-4(3H)-one analogs. These compounds share a core 6-bromo-substituted heterocyclic structure, offering valuable and relevant insights into the potential of this chemical class as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[2][3]

The Target: EGFR Signaling in Cancer Progression

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth. This aberrant signaling cascade, primarily through the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways, makes EGFR a prime target for therapeutic intervention.[4][5]

Established drugs, known as Tyrosine Kinase Inhibitors (TKIs), function by competing with adenosine triphosphate (ATP) at the kinase domain's catalytic site. This blockade prevents EGFR autophosphorylation, effectively shutting down the downstream pro-survival signals.[6] First-generation inhibitors like Erlotinib and Gefitinib have demonstrated significant clinical success, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][7]

The 6-bromo-quinazoline derivatives discussed herein are hypothesized to operate via a similar ATP-competitive mechanism. Molecular docking studies suggest these compounds fit within the EGFR active site, forming crucial interactions with key amino acid residues, thereby inhibiting its kinase function.[8]

EGFR_Signaling_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Dimerization & Autophosphorylation PI3K PI3K P1->PI3K Activates ATP ATP ADP ADP ATP->ADP Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 6-Bromo-Quinazoline (Erlotinib) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling and the point of ATP-competitive inhibition.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

The cornerstone for evaluating a potential anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

The following table summarizes the in vitro cytotoxic activity of a lead 6-bromo-quinazoline-4(3H)-one derivative, designated Compound 8a , compared to established anticancer drugs Erlotinib, Cisplatin, and Doxorubicin.[2][9]

CompoundTarget/ClassMCF-7 (Breast) IC50 (µM)SW480 (Colorectal) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (MRC-5 / MCF-7)
Compound 8a EGFR Inhibitor (putative)15.85 ± 3.3217.85 ± 0.9284.20 ± 1.725.31
Erlotinib EGFR Inhibitor9.9 ± 0.14Not ReportedNot Reported-
Cisplatin DNA Alkylating Agent11.2 ± 0.2813.5 ± 0.4215.1 ± 0.281.35
Doxorubicin Topoisomerase II Inhibitor1.9 ± 0.042.1 ± 0.073.2 ± 0.091.68

Data sourced from Emami et al. (2024).[2][9]

Analysis of Efficacy:

  • Potency: The lead 6-bromo-quinazoline derivative, Compound 8a, demonstrates potent cytotoxic activity against both breast (MCF-7) and colorectal (SW480) cancer cell lines.[2][9] While its potency in MCF-7 cells is slightly lower than the established EGFR inhibitor Erlotinib in this specific study, it remains in a promising micromolar range.[9]

  • Selectivity: A critical advantage of Compound 8a is its favorable selectivity profile. The Selectivity Index (SI), calculated as the ratio of IC50 in normal cells to IC50 in cancer cells, is significantly higher for Compound 8a (5.31) compared to the conventional chemotherapeutics Cisplatin (1.35) and Doxorubicin (1.68). This indicates that Compound 8a is over 5 times more toxic to breast cancer cells than to normal lung fibroblasts, suggesting a wider therapeutic window and potentially fewer side effects.[2]

Experimental Validation: Protocol for MTT Cytotoxicity Assay

The data presented above was generated using the MTT assay, a robust and widely accepted colorimetric method for assessing cell viability.[10] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells. This reaction produces insoluble purple formazan crystals.[10] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[11]

Below is a detailed, step-by-step protocol that forms a self-validating system for determining the IC50 values of test compounds.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

  • Cell Seeding & Culture:

    • Rationale: To establish a consistent, healthy monolayer of cells for drug treatment.

    • Procedure:

      • Harvest human cancer cells (e.g., MCF-7) and normal cells (e.g., MRC-5) during their exponential growth phase.

      • Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).

      • Seed the cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[12]

  • Compound Preparation & Treatment:

    • Rationale: To expose cells to a range of drug concentrations to determine a dose-response relationship.

    • Procedure:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

      • Carefully remove the medium from the cell plate and add 100 µL of the prepared drug dilutions to the respective wells.

      • Incubate the plate for a specified duration (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Rationale: To allow viable cells to metabolize the MTT reagent into formazan crystals.

    • Procedure:

      • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

      • Incubate the plate for an additional 4 hours at 37°C, protected from light. Visually confirm the formation of purple precipitate in the wells of viable cells.

  • Formazan Solubilization:

    • Rationale: To dissolve the water-insoluble formazan crystals into a colored solution suitable for absorbance measurement.

    • Procedure:

      • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

      • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Data Acquisition & Analysis:

    • Rationale: To quantify cell viability and calculate the IC50 value.

    • Procedure:

      • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10][13]

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1: Cell Plating cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay & Readout start Seed Cells in 96-Well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h (37°C, 5% CO2) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated, the analysis of structurally analogous 6-bromo-quinazoline derivatives provides compelling evidence of their potential as effective anticancer agents. The lead compound, 8a, demonstrates significant cytotoxicity against breast and colorectal cancer cell lines.[2][9] Most importantly, its enhanced selectivity for cancer cells over normal cells represents a significant advantage over traditional chemotherapies and warrants further investigation.[2]

Future research should focus on confirming the inhibitory mechanism through direct in vitro kinase assays against EGFR and other relevant kinases. Further optimization of the quinoline/quinazoline scaffold, exploring substitutions at other positions, could lead to the development of next-generation inhibitors with even greater potency and improved pharmacological profiles. These findings underscore the continued importance of the quinoline framework in the discovery of targeted cancer therapies.

References

A Head-to-Head Comparison of Synthetic Routes to Polysubstituted Quinolines: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials. The ability to efficiently synthesize polysubstituted quinolines is therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of the most significant synthetic routes, offering a critical evaluation of their mechanisms, scope, and practical utility. By synthesizing technical accuracy with field-proven insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This has driven a continuous effort to develop novel and efficient synthetic methods to access diverse quinoline structures. This guide will navigate the landscape of quinoline synthesis, from the classical name reactions that form the bedrock of the field to the modern catalytic methods that offer enhanced efficiency and selectivity.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust and reliable reactions have been the workhorses for quinoline synthesis. While often requiring harsh conditions, their simplicity and the ready availability of starting materials ensure their continued relevance.

The Skraup Synthesis: A Classic but Harsh Route

The Skraup synthesis, first reported in 1880, is a one-pot reaction involving an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[1][2] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline.[3][4]

Mechanism of the Skraup Synthesis:

Skraup_Mechanism

Advantages:

  • Utilizes simple and inexpensive starting materials.[5]

  • A one-pot procedure.[5]

Disadvantages:

  • Extremely harsh and often violent reaction conditions.[3][5]

  • Low to moderate and variable yields.[5]

  • Limited scope for substitution on the pyridine ring.[5]

  • Significant safety concerns due to the exothermic nature of the reaction.[3]

The Doebner-von Miller Reaction: A More Versatile Variant

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6][7] The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or Lewis acids.[8]

Mechanism of the Doebner-von Miller Reaction:

Doebner_von_Miller_Mechanism

Advantages:

  • Greater versatility in introducing substituents at the 2- and 4-positions compared to the Skraup synthesis.[6]

Disadvantages:

  • Still requires harsh acidic conditions.[8]

  • Prone to polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and low yields.[8]

  • Regioselectivity can be an issue with unsymmetrical ketones.[9]

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.[10]

Mechanism of the Combes Synthesis:

Combes_Mechanism

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.[8]

Disadvantages:

  • Requires strongly acidic conditions and high temperatures.[12]

  • Regioselectivity is a significant challenge when using unsymmetrical β-diketones.[9][13]

The Conrad-Limpach Synthesis: Accessing 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines (4-quinolones). It involves the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a thermal cyclization at high temperatures (around 250 °C).[14][15]

Mechanism of the Conrad-Limpach Synthesis:

Conrad_Limpach_Mechanism

Advantages:

  • A reliable method for the synthesis of 4-hydroxyquinolines.[14]

Disadvantages:

  • Requires very high reaction temperatures.[14][15]

  • The choice of a high-boiling solvent is crucial for achieving good yields.[4]

The Friedländer Synthesis: A Versatile and Milder Approach

The Friedländer synthesis is one of the most versatile and widely used methods for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[5] The reaction can be catalyzed by either acids or bases, and often proceeds under milder conditions than the previously mentioned methods.[5][16]

Mechanism of the Friedländer Synthesis:

Friedlander_Mechanism

Advantages:

  • Generally milder reaction conditions compared to Skraup or Doebner-von Miller.[5]

  • Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[5]

  • Typically provides good to excellent yields.[5]

Disadvantages:

  • The synthesis of the required 2-aminoaryl aldehyde or ketone starting materials can be a limitation.[5]

  • Regioselectivity can be a challenge with unsymmetrical ketones.[9][17][18]

Comparative Analysis of Classical Methods

Synthesis MethodStarting MaterialsProduct TypeReaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or simply substituted quinolinesHarsh, >150°C, highly exothermicLow to Moderate (can be variable)Simple, inexpensive starting materialsHazardous, low yields, limited scope
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid2- and/or 4-substituted quinolinesStrongly acidic, refluxVaries, can be low due to tar formationMore versatile than SkraupTar formation, regioselectivity issues
Combes Aniline, β-Diketone, Acid2,4-Disubstituted quinolinesStrongly acidic, high temperaturesModerate to GoodDirect route to 2,4-disubstitutionRegioselectivity with unsymmetrical diketones
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesHigh temperature (~250°C)Moderate to HighReliable for 4-hydroxyquinolinesVery high temperatures required
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundPolysubstituted quinolinesMilder (acidic, basic, or neutral)Good to ExcellentVersatile, milder conditions, high yieldsRequires pre-functionalized starting materials, regioselectivity issues

Modern Synthetic Strategies: Pushing the Boundaries of Efficiency and Selectivity

In recent decades, the development of modern synthetic methodologies has revolutionized the synthesis of polysubstituted quinolines, offering milder reaction conditions, higher efficiency, and greater control over selectivity.

Palladium-Catalyzed Syntheses: A Powerful Tool for C-C and C-N Bond Formation

Palladium catalysis has emerged as a powerful strategy for the synthesis of quinolines, enabling the construction of the heterocyclic core through a variety of cross-coupling and annulation reactions. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.[19]

One notable example is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, which provides a direct route to quinolines without the need for acidic or basic additives.[20] Other approaches involve the palladium-catalyzed annulation of o-iodoanilines with alkynes or the coupling of 2-haloanilines with carbonyl compounds.[19]

Advantages:

  • Mild reaction conditions.[19]

  • High functional group tolerance.[19]

  • Access to a wide range of substitution patterns.[17]

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • The need for specialized ligands in some cases.

Microwave-Assisted Synthesis: Accelerating Reactions and Improving Yields

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating quinoline synthesis.[21] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[10][21]

The Friedländer synthesis, in particular, has been shown to benefit significantly from microwave irradiation, with reactions that are sluggish and low-yielding under thermal conditions proceeding to completion in minutes with excellent yields in a microwave reactor.[10][22]

Advantages:

  • Significant reduction in reaction times.[10][21]

  • Often leads to higher product yields.[10][21]

  • Can enable reactions that are difficult to achieve with conventional heating.[10]

Disadvantages:

  • Requires specialized microwave equipment.

  • Scalability can be a concern for industrial applications.

Domino Reactions: Building Complexity in a Single Step

Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient approach to the synthesis of complex molecules like polysubstituted quinolines from simple starting materials in a single pot.[3] These reactions involve a sequence of intramolecular transformations, minimizing the need for purification of intermediates and reducing waste.

Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes, for instance, provide a straightforward route to quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination.[1]

Advantages:

  • High atom and step economy.

  • Rapid construction of molecular complexity.

  • Reduced waste generation.

Disadvantages:

  • The development of new domino reactions can be challenging.

  • Substrate scope can sometimes be limited.

Experimental Protocols

Representative Protocol for a Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial Acetic Acid (as both solvent and catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone and cyclohexanone.

  • Add glacial acetic acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.[22]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Palladium-Catalyzed Oxidative Cyclization

Materials:

  • Aniline (0.5 mmol)

  • Aryl allyl alcohol (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a reaction tube, add the aniline, aryl allyl alcohol, and palladium(II) acetate.

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 130 °C for 12 hours.[22]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired quinoline product.

Conclusion and Future Outlook

The synthesis of polysubstituted quinolines continues to be a vibrant area of research, driven by the immense importance of this heterocyclic scaffold in medicinal chemistry and materials science. While the classical named reactions remain valuable tools, particularly for their simplicity and the accessibility of starting materials, they are often hampered by harsh conditions and limited scope.

Modern synthetic methods, including palladium-catalyzed reactions, microwave-assisted synthesis, and domino reactions, have emerged as powerful alternatives, offering milder conditions, enhanced efficiency, and greater control over selectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of the substrate scope of modern methods, and the development of novel domino reactions for the rapid assembly of complex quinoline-based molecules. The continued innovation in quinoline synthesis will undoubtedly play a crucial role in advancing drug discovery and the development of new functional materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Core Safety Principles

Understanding the hazard profile of 6-Bromo-5-methylquinoline is fundamental to appreciating the stringency of its disposal requirements. Based on data from analogous compounds such as 6-Bromo-2-methylquinoline and 6-Bromoquinoline, it is prudent to handle this compound as a hazardous substance with the potential for acute toxicity, as well as skin, eye, and respiratory irritation.[1][2][3]

The core principle behind the disposal of halogenated organic compounds is the prevention of environmental release and the mitigation of harm to human health.[4] These compounds can be persistent in the environment and may produce hazardous byproducts if not disposed of correctly. Therefore, disposal procedures are designed to ensure complete destruction or secure containment.

Summary of Potential Hazards (Based on Analogous Compounds)
Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][5][1][5]
Respiratory Irritation May cause respiratory irritation.[1][3][1][3]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during and after use. The following protocols are essential to minimize exposure and prepare for waste collection.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A robust PPE regimen is non-negotiable. The following should be considered the minimum requirement:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.[1][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. The following workflow ensures compliance with typical hazardous waste regulations.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound.

  • Why? Halogenated organic waste is typically incinerated at high temperatures. Mixing it with non-halogenated waste can complicate the disposal process and increase costs. Cross-contamination can also create unknown and potentially more hazardous waste mixtures.

  • Action: Designate a specific, clearly marked waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

Step 2: Containerization

Select a container that is compatible with this compound and will not degrade or leak.

  • For Solids: A securely sealed, labeled plastic or lined metal drum is appropriate.[7]

  • For Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) should be placed in a designated, sealed bag or container.

  • Action: Place the waste into the designated container, ensuring it is not overfilled. Keep the container closed when not in use.[1][2]

Step 3: Labeling

Proper labeling is a critical compliance step.

  • Why? Accurate labeling informs waste handlers of the container's contents and associated hazards, ensuring safe handling and proper final disposal.

  • Action: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Temporary Storage

Store the waste container in a designated satellite accumulation area within the laboratory.

  • Why? Proper temporary storage prevents accidents and ensures the security of the hazardous waste.

  • Action: Store the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][6][7] The storage area should have secondary containment to mitigate spills.

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal facility.

  • Why? Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate that hazardous waste be treated and disposed of at permitted facilities.[4] The most common and effective method for halogenated organic compounds is high-temperature incineration.

  • Action: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial.

  • Personal Safety First: Ensure you are wearing the appropriate PPE before addressing any spill.

  • Small Spills:

    • Alert colleagues in the immediate area.

    • Use an absorbent, non-reactive material (e.g., vermiculite, sand) to contain and absorb the spilled solid.

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated halogenated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate into a dedicated 'Halogenated Waste' stream is_halogenated->segregate Yes no_drain DO NOT dispose down drain or in regular trash is_halogenated->no_drain No (But still hazardous) containerize Place in a compatible, securely sealed container segregate->containerize label Affix a complete Hazardous Waste Label containerize->label store Store in a designated Satellite Accumulation Area label->store dispose Arrange pickup by EHS or a licensed waste contractor store->dispose end Final Disposal at a Permitted Facility (e.g., Incineration) dispose->end

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-5-methylquinoline is foundational to innovation. However, this progress cannot come at the expense of safety. This guide provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are synthesized from established safety standards and data from structurally similar compounds, ensuring a robust and cautious approach to laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage: Poses a significant risk of causing serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]

This hazard profile dictates that our primary safety objective is to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation (respiratory). Our PPE strategy is therefore designed as a comprehensive barrier system.

Core PPE Requirements: Your Primary Line of Defense

Effective chemical handling is a system where engineering controls (like fume hoods) are the first line of defense, and PPE is the critical final barrier protecting the user.

  • Eye and Face Protection: Given the risk of serious eye damage, standard safety glasses are insufficient.

    • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5]

    • Causality: Goggles provide a seal around the eyes, protecting against splashes and airborne particulates more effectively than safety glasses. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to safety goggles.[6][7]

  • Skin and Body Protection: The goal is to minimize all skin contact.

    • Gloves: Nitrile gloves are the standard for incidental contact. Double gloving is required for all handling procedures.[6]

      • Causality: The outer glove absorbs any initial contamination. During the doffing (removal) process, this contaminated outer glove is removed first, leaving a clean inner glove to protect against accidental self-contamination while removing other PPE.[6] Always inspect gloves for tears or punctures before use.

    • Lab Coat/Gown: An impermeable or chemically resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.[6]

      • Causality: This prevents contamination of personal clothing and skin. The tight cuffs are crucial for creating a seal with the inner glove, eliminating any exposed skin at the wrist.

  • Respiratory Protection: Engineering controls are paramount for preventing inhalation exposure.

    • Primary Control: All handling of this compound, especially in its solid (powder) form, must be conducted inside a certified chemical fume hood to control the release of dust and vapors.[6]

    • Secondary Control: If engineering controls are not feasible or during a large spill cleanup where dust or aerosol generation is unavoidable, a NIOSH-approved respirator is required.[2][6] A minimum of an N95 dust mask for powders or a full-face respirator with appropriate cartridges for vapors should be used based on a risk assessment.[5]

PPE Selection Matrix

For clarity, the following table summarizes the minimum PPE requirements for various laboratory tasks involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety GogglesDouble Nitrile GlovesImpermeable Lab CoatChemical Fume Hood (Mandatory)
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesImpermeable Lab CoatChemical Fume Hood (Mandatory)
Routine Handling/Analysis Safety GogglesDouble Nitrile GlovesImpermeable Lab CoatWell-ventilated area; Fume Hood preferred
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile Gloves (Heavy Duty)Impermeable Gown & Shoe CoversNIOSH-approved Respirator
Waste Disposal Safety GogglesNitrile GlovesImpermeable Lab CoatWell-ventilated area
Operational Plan for Safe Handling

A protocol is only as effective as its execution. Follow these procedural steps meticulously.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Hazard Assessment (Review SDS of similar compounds) B 2. Verify Engineering Controls (Fume Hood Certified & Flowing) A->B C 3. Select & Inspect PPE (Check for defects) B->C D 4. Don PPE (Follow sequential protocol) C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Decontaminate Surfaces E->F G 7. Doff PPE (Follow sequential protocol) F->G H 8. Dispose of Waste (Segregate hazardous waste) G->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Caption: Workflow for safe handling of this compound.

  • Wash Hands: Thoroughly wash and dry hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the impermeable lab coat, ensuring it is fully buttoned. Tuck the cuffs of the coat under the cuffs of the inner gloves.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair and the lab coat cuffs.

  • Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.

This process is designed to be performed in an order that minimizes the risk of self-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, trapping the contaminant. Dispose of them in a designated hazardous waste container.[6]

  • Face Shield/Goggles: Remove face and eye protection by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat/Gown: Unbutton the lab coat. Roll it down off your shoulders, turning it inside out as it is removed to contain any contamination.[6] Place it in the appropriate receptacle for hazardous laundry or disposal.

  • Inner Gloves: With one clean, gloved hand, peel the glove off the other hand, turning it inside out. With your now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of gloves in the hazardous waste container.[6]

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures & Disposal
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area and restrict access.[4] Wearing the full PPE outlined for spill cleanup, cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

All materials that come into contact with this compound, including gloves, pipette tips, absorbent pads, and empty containers, are considered hazardous waste.

  • Contaminated PPE: Collect all disposable PPE in a designated, clearly labeled hazardous waste container.[6]

  • Unused Chemical: Dispose of unused or waste this compound through a licensed chemical destruction facility.[2][3][4] Do not discharge to sewer systems or regular trash.[4]

By adhering to these stringent protocols, you build a system of safety that protects not only yourself but your colleagues and your research. Trust in the process, understand the reasoning behind each step, and handle every chemical with the respect it demands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.